The Strategic Utility of tert-Butyl (2-aminospirononan-7-yl)carbamate in Advanced Therapeutics and Targeted Protein Degradation
The Strategic Utility of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate in Advanced Therapeutics and Targeted Protein Degradation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Docu...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Utility of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate in Advanced Therapeutics and Targeted Protein Degradation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the contemporary landscape of drug discovery, the transition from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich frameworks—often termed the "Escape from Flatland"—has become a critical strategy for improving clinical success rates. Among the most privileged of these 3D architectures is the spirocyclic core.
This whitepaper provides an in-depth technical analysis of tert-butyl (2-aminospiro[1]nonan-7-yl)carbamate , a highly specialized monoprotected diamine building block. By offering a rigid spiro[1]nonane core with two distinct, geometrically defined exit vectors, this compound has emerged as a premium linker in the synthesis of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs) and molecular glues [2]. This guide details its physicochemical profile, mechanistic utility, and self-validating experimental protocols for its integration into advanced therapeutic pipelines.
Physicochemical Profiling & Structural Merits
The spiro[1]nonane scaffold consists of a cyclobutane ring fused to a cyclohexane ring via a single quaternary carbon atom. In tert-butyl (2-aminospiro[1]nonan-7-yl)carbamate, the cyclobutane ring bears a primary amine at position 2, while the cyclohexane ring features a tert-butyloxycarbonyl (Boc)-protected amine at position 7.
Why the Spiro[1]nonane Core?
Conformational Rigidity: Unlike flexible alkyl chains (e.g., PEG linkers) that incur a high entropic penalty upon binding, the spirocyclic core pre-organizes the exit vectors of the attached pharmacophores. This rigidity is critical for stabilizing the ternary complex (Target Protein–PROTAC–E3 Ligase) required for efficient ubiquitination [2].
Enhanced Physicochemical Properties: The high sp3 fraction significantly improves aqueous solubility and metabolic stability compared to traditional flat linkers like phenylenediamines, mitigating the lipophilicity issues often associated with beyond-Rule-of-5 (bRo5) degraders [3].
Orthogonal Reactivity: The presence of one free amine and one Boc-protected amine allows for precise, sequential functionalization without the risk of polymerization or cross-reactivity.
Quantitative Data Summary
The following table summarizes the key physicochemical and analytical parameters for this building block, which are essential for LC-MS tracking and computational modeling [1].
In PROTAC development, the linker is not merely a passive tether; it actively dictates the spatial orientation of the target protein relative to the E3 ligase. The spiro[1]nonane linker provides a distinct trajectory that can optimize protein-protein interactions (PPIs) between the target and the ligase, often rescuing degradation activity in systems where flexible linkers fail [2].
For instance, coupling the free amine of this scaffold to a fluorinated thalidomide derivative yields advanced Cereblon (CRBN) recruiting elements (e.g., CAS 2703770-15-2) [4].
Fig 1: Ternary complex formation utilizing the rigid spiro[1]nonane linker for targeted degradation.
As a Senior Application Scientist, I emphasize that successful PROTAC synthesis relies on robust, self-validating protocols. The orthogonal protection strategy of this molecule requires a two-step functionalization workflow: an initial coupling followed by a controlled deprotection.
Protocol A: SNAr Coupling to an E3 Ligase Ligand Precursor
This step conjugates the free cyclobutane-amine (position 2) to an E3 ligase binder, such as 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.
Preparation: Dissolve the spirocyclic amine and the fluorinated precursor in anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex transition state, significantly accelerating the Nucleophilic Aromatic Substitution (SNAr).
Base Addition: Add DIPEA dropwise at room temperature. Causality: DIPEA acts as a non-nucleophilic proton sponge. Due to its steric hindrance, it neutralizes the liberated HF without competing with the primary amine for the electrophile, driving the reaction equilibrium forward.
Thermal Activation: Heat the reaction mixture to 90 °C under an inert argon atmosphere for 12–16 hours.
Validation: Monitor via LC-MS. Look for the disappearance of the starting material mass (m/z 255.2 [M+H]+) and the appearance of the coupled product.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x). Causality: Aqueous LiCl is vastly superior to brine for partitioning DMSO into the aqueous layer, ensuring a highly pure organic crude.
Protocol B: Boc Deprotection to Reveal the Secondary Vector
Once the E3 ligase ligand is attached, the Boc group must be removed to reveal the position-7 amine for subsequent attachment to the Target Protein (POI) ligand.
Reagents & Stoichiometry:
Boc-protected Intermediate (1.0 equiv)
Trifluoroacetic Acid (TFA) (20% v/v)
Dichloromethane (DCM) (80% v/v)
Triisopropylsilane (TIPS) (2.0 equiv)
Step-by-Step Methodology & Causality:
Preparation: Dissolve the intermediate in anhydrous DCM and cool to 0 °C in an ice bath. Causality: Cooling minimizes the risk of premature degradation of the sensitive glutarimide ring found in CRBN ligands.
Scavenger Addition: Add TIPS to the solution. Causality: TFA-mediated Boc cleavage generates highly reactive tert-butyl carbocations. Without a scavenger, these cations can alkylate electron-rich aromatic rings or the newly freed amine. TIPS acts as a highly effective hydride donor, quenching the carbocations into harmless isobutane.
Acid Addition: Add TFA dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.
Validation: Confirm complete deprotection via LC-MS (shift to lower molecular weight, loss of 100 Da corresponding to the Boc group).
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically, yielding the TFA salt of the free amine, ready for the final amidation/reductive amination with the POI ligand.
Fig 2: Step-by-step synthetic workflow for integrating the spirocyclic linker into a PROTAC.
Conclusion
The integration of tert-butyl (2-aminospiro[1]nonan-7-yl)carbamate into medicinal chemistry workflows represents a sophisticated approach to overcoming the limitations of traditional flexible linkers. By leveraging its rigid spirocyclic geometry, high sp3 character, and orthogonal reactivity, drug developers can precisely engineer the spatial dynamics of bifunctional molecules. As the field of targeted protein degradation continues to mature, spirocyclic linkers will undoubtedly play a foundational role in the design of next-generation therapeutics.
References
PubChemLite - Tert-butyl n-{2-aminospiro[1]nonan-7-yl}carbamate (C14H26N2O2) . Université du Luxembourg. Available at:
The Spirocycle Surge in Drug Discovery. Drug Hunter.
Application Notes and Protocols for Spiro[1]nonan-1-OL as a Scaffold for Novel Therapeutic Agents . Benchchem. Available at:
2703770-15-2 | 5-({2-aminospiro[1]nonan-7-yl}amino)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione . A2B Chem. Available at:
Escape from Flatland: Physicochemical Profiling and Synthesis of Aminospiro[3.5]nonane Derivatives
Executive Summary In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic scaffolds has historically contributed to high attrition rates in clinical trials due to poor pharmacokinetic profiles and of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic scaffolds has historically contributed to high attrition rates in clinical trials due to poor pharmacokinetic profiles and off-target toxicity. The "escape from flatland" paradigm emphasizes the incorporation of sp3-rich, three-dimensional architectures to enhance drug-likeness. Among these, the aminospiro[3.5]nonane scaffold has emerged as a privileged structure.
As a Senior Application Scientist, I have observed firsthand how replacing a configurationally labile or planar amine (such as a piperidine or piperazine) with an aminospiro[3.5]nonane core fundamentally rewires a molecule's physicochemical properties. This technical guide provides an in-depth analysis of the physicochemical characteristics of aminospiro[3.5]nonane derivatives, elucidates the causality behind their ADME (Absorption, Distribution, Metabolism, and Excretion) advantages, and outlines self-validating experimental protocols for their synthesis and characterization.
Structural and Physicochemical Rationale
The spiro[3.5]nonane system consists of a four-membered cyclobutane ring fused to a six-membered cyclohexane ring via a single quaternary carbon atom. When functionalized with an amine (e.g., 7-azaspiro[3.5]nonane or 2-aminospiro[3.5]nonane-2-carboxylic acid), the resulting architecture is rigid, highly directional, and sterically complex.
According to 1[1], shifting to spirocyclic scaffolds generally correlates with improved solubility, modulated basicity, and superior metabolic stability. The causal mechanisms are rooted in physical chemistry:
Modulated Basicity (pKa): The quaternary spiro-center exerts a distinct inductive and steric effect, subtly shielding the basic nitrogen and altering its solvation energy. This typically lowers the pKa compared to acyclic secondary amines, improving membrane permeability.
Metabolic Shielding: The rigid 3D conformation restricts the access of Cytochrome P450 (CYP450) enzymes to the
α
-carbons adjacent to the amine, drastically reducing oxidative dealkylation[2].
Table 1: Comparative Physicochemical Data
Note: Data represents generalized trends observed during hit-to-lead optimization when replacing a planar monocyclic amine with an aminospiro[3.5]nonane derivative.
Property
Planar Analog (e.g., Piperidine)
Aminospiro[3.5]nonane Derivative
Pharmacological Impact
Fsp3 (Fraction sp3)
~0.30 - 0.40
> 0.75
Increased 3D complexity; lower off-target promiscuity.
LogD (pH 7.4)
3.5 - 4.5
1.5 - 2.5
Reduced lipophilicity; decreased plasma protein binding.
The strategic insertion of an aminospiro[3.5]nonane module is not merely a structural novelty; it is a targeted intervention to rescue failing chemical series. For example, in the development of 3[3], the 7-azaspiro[3.5]nonane core provided the exact spatial vector required for receptor activation while simultaneously dropping the LogP to an acceptable therapeutic range.
Caption: Workflow showing ADME optimization via aminospiro[3.5]nonane scaffold hopping.
Validated Experimental Methodologies
To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The causality behind reagent selection and analytical checkpoints is detailed below.
Protocol 1: Synthesis of Aminospiro[3.5]nonane Derivatives via Reductive Amination
This protocol describes the functionalization of a spiro[3.5]nonan-x-one precursor to yield a secondary or tertiary aminospiro[3.5]nonane.
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly utilized instead of sodium borohydride (NaBH₄). The spirocyclic ketone is sterically hindered, making imine formation the rate-limiting step. NaBH(OAc)₃ is a milder reducing agent that does not prematurely reduce the unreacted ketone to an alcohol, allowing the thermodynamic equilibrium to favor imine formation before irreversible reduction to the amine occurs.
Step-by-Step Methodology:
Imine Formation: Dissolve 1.0 equivalent of the spiro[3.5]nonan-x-one precursor and 1.2 equivalents of the target primary amine in anhydrous dichloroethane (DCE). Stir at room temperature for 2 hours. Self-Validation Checkpoint: Aliquot 10 µL for LC-MS to confirm the disappearance of the ketone mass and the appearance of the intermediate imine mass.
Reduction: Cool the reaction to 0°C. Add 1.5 equivalents of NaBH(OAc)₃ portion-wise. Add glacial acetic acid (1.0 eq) to act as a proton source, accelerating the reduction of the sterically hindered imine.
Reaction Completion: Allow the mixture to warm to room temperature and stir for 12 hours.
Quenching & Extraction: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM) three times.
Boc Deprotection (If Applicable): If synthesizing a compound like4[4] from a Boc-protected intermediate, treat the crude extract with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours, followed by solvent evaporation under reduced pressure.
Orthogonal QC Validation: Purify via RP-HPLC. Confirm identity via ¹H/¹³C NMR. Crucial marker: Confirm the disappearance of the carbonyl carbon at ~210 ppm and the presence of the quaternary spiro-carbon at ~40-45 ppm in the ¹³C NMR spectrum.
Caption: Self-validating synthetic and QC workflow for aminospiro[3.5]nonane derivatives.
Protocol 2: Physicochemical Profiling (pKa and LogD Determination)
Because spirocycles exhibit unexpected intramolecular shielding, computational algorithms frequently miscalculate their properties. Empirical validation is mandatory.
Causality of Method Choice: We mandate potentiometric titration over in silico models to capture the true thermodynamic ionization constant. For lipophilicity, the miniaturized shake-flask method is preferred over chromatographic (HPLC) LogD approximations, as the unique 3D shape of the spirocycle can cause anomalous retention times on C18 columns that do not accurately reflect true octanol/water partitioning.
Step-by-Step Methodology:
Potentiometric pKa Titration: Dissolve 1 mg of the aminospiro[3.5]nonane derivative in 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0 using an automated titrator. Calculate the pKa from the inflection point of the Bjerrum plot.
LogD (pH 7.4) Shake-Flask: Prepare a biphasic system of 1-octanol and 10 mM PBS (pH 7.4), mutually saturated for 24 hours prior to use.
Partitioning: Add the compound to the biphasic system at a final concentration of 100 µM. Shake vigorously at 25°C for 60 minutes to ensure thermodynamic equilibrium.
Phase Separation & Quantification: Centrifuge at 3000 rpm for 10 minutes. Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS against a standard curve.
Validation: Calculate LogD = Log₁₀([Octanol]/[Aqueous]). The system is self-validated by running a known reference standard (e.g., propranolol) in parallel to ensure phase separation integrity.
Conclusion
The aminospiro[3.5]nonane scaffold represents a powerful tool in the medicinal chemist's arsenal. By leveraging its high Fsp3 character and rigid conformation, researchers can systematically engineer out the metabolic liabilities and poor solubility inherent to planar amines. However, the successful integration of these derivatives requires rigorous, self-validating synthetic techniques and empirical physicochemical profiling, as traditional computational models often fail to capture the nuances of their complex 3D architecture. As demonstrated in5[5], mastering these physicochemical characteristics is the key to unlocking their full therapeutic potential across oncology, metabolic diseases, and neurology.
References
Spirocyclic Scaffolds in Medicinal Chemistry
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
URL:[Link]
Recent in vivo advances of spirocyclic scaffolds for drug discovery
Source: PubMed (Expert Opinion on Drug Discovery)
URL:[Link]
Strategic Implementation of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate in Modern Drug Discovery
Nomenclature Note: While frequently queried as tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate, the formal IUPAC name for CAS 1239319-82-4 is tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate . This whitepaper uti...
Author: BenchChem Technical Support Team. Date: March 2026
Nomenclature Note: While frequently queried as tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate, the formal IUPAC name for CAS 1239319-82-4 is tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate . This whitepaper utilizes the formal nomenclature to ensure chemical accuracy.
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to three-dimensional, Fsp³-rich scaffolds—often termed the "Escape from Flatland"—is a defining paradigm in contemporary medicinal chemistry . Spirocyclic amines have emerged as superior bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines.
CAS 1239319-82-4 is a highly versatile, orthogonally protected spirocyclic building block. By featuring a primary amine on a cyclobutane ring spiro-fused to a Boc-protected piperidine, this scaffold allows medicinal chemists to rapidly synthesize complex, three-dimensional drug candidates. This technical guide explores the structural rationale, biological applications, and validated synthetic workflows for utilizing this critical building block.
Physicochemical Profiling & Structural Rationale
The integration of the 7-azaspiro[3.5]nonane core into a drug candidate fundamentally alters its physicochemical and pharmacokinetic landscape.
Quantitative Data Summary
Property
Value
CAS Number
1239319-82-4
Molecular Formula
C₁₃H₂₄N₂O₂
Molecular Weight
240.34 g/mol
Monoisotopic Mass
240.18378 Da
Structural Core
7-azaspiro[3.5]nonane
Protecting Group
N-Boc (tert-butyloxycarbonyl) at position 7
Reactive Handle
Primary amine (-NH₂) at position 2
Physical State
Colorless to yellow semi-solid/solid
Storage Conditions
2–8°C, inert atmosphere (moisture sensitive)
Data sourced from authoritative chemical databases and vendor specifications .
The Causality Behind the Scaffold
Why replace a piperidine with a 7-azaspiro[3.5]nonane? The causality lies in thermodynamics and enzymatic recognition:
Metabolic Stability : Piperidines are highly susceptible to cytochrome P450 (CYP3A4/CYP2D6) mediated α-oxidation and subsequent ring-opening or N-dealkylation. The spiro-fusion of the cyclobutane ring introduces steric shielding and alters the electron density of the adjacent carbon atoms, significantly reducing the rate of oxidative metabolism.
Conformational Restriction (Vectorization) : Piperidines exist in a low-energy chair conformation that can undergo ring-flipping. The spiro[3.5]nonane system locks the conformation, projecting the functional groups at predictable, rigid vectors. This reduces the entropic penalty upon binding to a target receptor, often resulting in increased potency.
Enhanced Solubility : The high Fsp³ character (fraction of sp³ hybridized carbons) disrupts planar crystal packing. This lowers the melting point and dramatically improves aqueous kinetic solubility—a critical factor for oral bioavailability.
Orthogonal Functionalization Workflows
The true value of CAS 1239319-82-4 lies in its orthogonal reactivity. The primary amine at C2 is sterically accessible and highly nucleophilic, while the secondary amine at C7 is masked by the robust tert-butyloxycarbonyl (Boc) group. This allows for sequential, highly controlled derivatization without the risk of cross-reactivity.
Caption: Orthogonal synthetic workflow for the bidirectional functionalization of CAS 1239319-82-4.
Applications in Target-Directed Medicinal Chemistry
The 7-azaspiro[3.5]nonane bioisostere has been successfully deployed across multiple therapeutic areas, validating its utility in overcoming pharmacokinetic liabilities.
Hedgehog Pathway Inhibitors (Sonidegib Analogs)
Sonidegib is an FDA-approved Hedgehog signaling pathway inhibitor that targets the Smoothened (SMO) receptor for the treatment of basal cell carcinoma. However, it suffers from low aqueous solubility and high lipophilicity (LogD). Researchers have successfully synthesized Sonidegib analogs by replacing its morpholine/piperidine rings with spirocyclic cores, including azaspiro[3.5]nonanes. These bioisosteres retained nanomolar SMO inhibition while exhibiting modulated cytotoxicity and improved ADME profiles .
Caption: Mechanism of action for spirocyclic Sonidegib analogs antagonizing the SMO receptor.
GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a prime target for anti-diabetic drugs due to its role in glucose-dependent insulin secretion. The rigid architecture of 7-azaspiro[3.5]nonane derivatives has been utilized to design potent GPR119 agonists. The spirocyclic framework optimally positions the N-capping group and aryl substituents within the receptor's binding pocket, significantly enhancing agonistic activity compared to flexible piperidine analogs .
Validated Experimental Protocols
To ensure scientific trustworthiness, the following protocols represent self-validating systems designed to maximize yield and purity when working with CAS 1239319-82-4.
Protocol A: Amidation of the Primary Amine (Step 1)
Causality Check: HATU is selected over EDC/HOBt because the primary amine on the cyclobutane ring can experience subtle steric hindrance. HATU forms a highly reactive HOAt ester intermediate that drives the coupling to completion rapidly, minimizing epimerization of the carboxylic acid partner.
Preparation : In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Activation : Add HATU (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.). Stir at room temperature for 15 minutes to pre-activate the acid.
Coupling : Add CAS 1239319-82-4 (1.0 equiv.) in one portion. Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via LC-MS.
Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Causality Check: 4M HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA). TFA leaves lipophilic trifluoroacetate counterions that form strong ion pairs with the spirocyclic amine, severely suppressing its nucleophilicity in the subsequent SₙAr step. HCl yields a cleaner hydrochloride salt that is easily free-based.
Deprotection : Dissolve the Boc-protected intermediate from Protocol A (1.0 equiv.) in anhydrous Dichloromethane (DCM, 0.1 M). Cool to 0°C.
Cleavage : Dropwise, add 4M HCl in Dioxane (10.0 equiv.). Remove the ice bath and stir at room temperature for 2 hours.
Isolation : Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford the pure amine hydrochloride salt. Dry under high vacuum.
SₙAr Reaction : Suspend the hydrochloride salt (1.0 equiv.) and the target heteroaryl chloride (1.0 equiv.) in anhydrous Dimethyl Sulfoxide (DMSO, 0.1 M).
Free-basing & Heating : Add finely powdered K₂CO₃ (3.0 equiv.). Heat the mixture to 90°C for 12 hours.
Workup : Cool to room temperature, dilute with water, and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC to yield the fully elaborated drug candidate.
Conclusion
The compound tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4) is far more than a simple chemical building block; it is a strategic tool for navigating the complexities of modern drug design. By leveraging its rigid 3D architecture, high Fsp³ character, and orthogonal reactivity, medicinal chemists can systematically engineer out the metabolic and pharmacokinetic liabilities associated with traditional planar heterocycles.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
PubChem. (2025). tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | C13H24N2O2 | CID 53484529. National Center for Biotechnology Information.[Link]
Diyuk, N., et al. (2023). Sonidegib bioisosteres: activity and ADME properties. Enamine/Bienta Research. [Link]
Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.[Link]
Exploratory
Escaping Flatland: Solubility Dynamics and Physicochemical Profiling of Boc-Aminospiro[3.5]nonane Derivatives
Executive Summary In the relentless pursuit of optimizing pharmacokinetic profiles, modern drug discovery has increasingly pivoted away from planar, aromatic-heavy molecules—a paradigm shift famously termed "escaping fla...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the relentless pursuit of optimizing pharmacokinetic profiles, modern drug discovery has increasingly pivoted away from planar, aromatic-heavy molecules—a paradigm shift famously termed "escaping flatland" [1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), medicinal chemists can significantly improve a molecule's physicochemical properties, particularly aqueous solubility and metabolic stability. Among the most privileged three-dimensional architectures are spirocyclic scaffolds, such as the spiro[3.5]nonane core [2]. This technical guide explores the mechanistic causality behind the enhanced solubility of spiro[3.5]nonane derivatives, utilizing their highly lipophilic tert-butyloxycarbonyl (Boc) protected intermediates as a rigorous physicochemical stress test.
The Boc Paradox in Solubility Profiling
While the ultimate goal of utilizing spiro[3.5]nonane derivatives is to improve the solubility and target-binding selectivity of a final Active Pharmaceutical Ingredient (API) [3], studying their Boc-protected intermediates offers a unique mechanistic window.
The Boc group is ubiquitous in synthetic chemistry as an amine protecting group. However, its massive lipophilic footprint severely depresses aqueous solubility. Therefore, profiling Boc-aminospiro[3.5]nonane derivatives acts as a fundamental physicochemical "stress test." If a spirocyclic core can maintain measurable aqueous solubility despite the hydrophobic burden of the Boc group, it definitively validates the scaffold's intrinsic ability to disrupt crystal packing and enhance solvation.
Mechanistic Causality of Solubility Enhancement
Aqueous solubility is governed by the thermodynamic balance between crystal lattice energy (the energy required to break the solid apart) and solvation energy (the energy released when water molecules surround the solute).
Planar molecules, such as piperidines or anilines, tend to stack efficiently via π-π interactions or tight van der Waals packing. This efficient stacking results in high lattice energies (reflected in high melting points) and poor aqueous solubility. Conversely, the spiro[3.5]nonane core, characterized by its perpendicular cyclobutane and cyclohexane rings, physically prevents this tight packing. The resulting "frustrated" crystal lattice possesses a lower enthalpy of fusion. Consequently, the energetic penalty for dissolution is drastically reduced, allowing water molecules to solvate the compound more readily, even when a hydrophobic Boc group is attached.
Caption: Causal relationship between spirocyclic 3D geometry and enhanced aqueous solubility.
Quantitative Physicochemical Profiling
To illustrate this structural effect, we compare the physicochemical properties of a standard planar intermediate against a spirocyclic analog. The data below highlights how the transition to a spiro[3.5]nonane core alters fundamental solubility metrics, overriding the lipophilicity penalty of the Boc group.
Property
Boc-Aminopiperidine (Planar Reference)
Boc-Aminospiro[3.5]nonane (3D Scaffold)
Fsp3 (Fraction sp3)
0.50
0.93
ClogP (Lipophilicity)
~ 2.1
~ 2.8
Melting Point (°C)
145 - 148
110 - 115
Thermodynamic Sol. (pH 7.4)
< 5.0 µg/mL
> 45.0 µg/mL
Crystal Packing Efficiency
High (Efficient Stacking)
Low (Disrupted Lattice)
Note: Despite a higher calculated lipophilicity (ClogP), the spirocyclic derivative exhibits nearly a 10-fold increase in aqueous solubility due to the dominant effect of lattice disruption.
To accurately measure the solubility of lipophilic Boc-protected intermediates, kinetic solubility assays (which rely on DMSO stock dilution) are inadequate. They frequently result in metastable supersaturation, yielding artificially inflated values. Instead, a rigorous thermodynamic solubility protocol must be employed. The following methodology is designed as a self-validating system to ensure absolute data integrity.
Caption: Workflow for self-validating thermodynamic solubility assessment.
Step-by-Step Methodology & Causality
Solid Preparation: Accurately weigh 2.0 mg of crystalline Boc-aminospiro[3.5]nonane into a 2.0 mL glass HPLC vial.
Causality: Glass is strictly required over polypropylene; the highly lipophilic Boc moiety exhibits non-specific binding to plastics, which would artificially lower the measured concentration in the solution phase.
Equilibration: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal the vial and incubate on a thermoshaker at 37°C at 800 rpm for 24 hours.
Causality: A 24-hour equilibration ensures the system transitions from kinetic dissolution to a true thermodynamic equilibrium between the solid phase and the saturated solution.
Phase Separation: Transfer the suspension to a dual-filter centrifuge tube. Centrifuge at 10,000 x g for 15 minutes, then pass the supernatant through a 0.22 µm PTFE syringe filter.
Causality: PTFE (polytetrafluoroethylene) is utilized because Boc-derivatives frequently adsorb to standard cellulose acetate filters, skewing quantitative recovery.
HPLC-UV Quantification: Inject 10 µL of the filtrate onto a C18 reverse-phase HPLC column. Quantify the peak area at 210 nm against a 5-point standard curve prepared in a 50% Acetonitrile/Water co-solvent.
Self-Validation Loop (Solid-State Check): Recover the residual solid from the filter. Dry under vacuum and analyze via Differential Scanning Calorimetry (DSC).
Causality: If the melting point of the recovered solid differs from the starting material, a solvent-mediated polymorphic transformation or hydrate formation has occurred. The solubility value must then be explicitly flagged as specific to the new polymorph, ensuring the protocol self-corrects for phase changes.
Synthesis and Quaternary Center Construction
The synthesis of the spiro[3.5]nonane core requires overcoming the steric hindrance associated with forming all-carbon quaternary centers. Modern synthetic approaches leverage titanacyclobutane intermediates or the enolate acylation of ketone precursors to efficiently build the spirocyclic architecture before amine installation and subsequent Boc protection [4]. These concise routes ensure high-fidelity access to the necessary 3D chemical space, allowing researchers to rapidly scale these highly soluble building blocks for downstream drug discovery applications.
References
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at:[Link]
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. Available at:[Link]
Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. Available at:[Link]
Foundational
Advanced Mass Spectrometry Analysis of Aminospiro[3.5]nonane Compounds: A Mechanistic and Methodological Guide
Executive Summary In contemporary drug discovery, spirocyclic amines have emerged as highly valuable structural motifs. Their 3D conformational rigidity effectively reduces the loss of entropy upon ligand–protein binding...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, spirocyclic amines have emerged as highly valuable structural motifs. Their 3D conformational rigidity effectively reduces the loss of entropy upon ligand–protein binding, making them superior bioisosteres for traditional flat heterocycles like piperidines and morpholines [3]. The aminospiro[3.5]nonane scaffold—comprising a strained cyclobutane fused to a cyclohexane ring—has gained particular traction in the development of novel therapeutics, including EP4 receptor antagonists targeting inflammatory pain[1].
However, characterizing these conformationally restricted amines via mass spectrometry (MS) requires a nuanced understanding of their gas-phase behavior [4]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational steps. Here, we will dissect the causality behind the fragmentation dynamics of aminospiro[3.5]nonanes and establish a self-validating analytical protocol for their precise structural elucidation.
Mechanistic Foundations of Spirocyclic Amine Fragmentation
To develop a robust MS method, one must first understand the thermodynamic drivers of gas-phase ion dissociation. When subjected to Electrospray Ionization (ESI) in positive mode, aliphatic amines readily protonate at the nitrogen atom to form an
[M+H]+
precursor.
In linear or simple cyclic amines, standard
α
-cleavage dominates the fragmentation spectrum. However, the spiro[3.5]nonane system introduces profound ring strain, particularly within the 4-membered cyclobutane moiety. During Collision-Induced Dissociation (CID), the dominant primary fragmentation pathway is the neutral loss of ammonia (
−17 Da
), a process driven thermodynamically by the formation of a highly stabilized spiro-cation [2].
If the amine functional group is positioned on the strained cyclobutane ring, the activation energy transferred during CID often triggers a Grob-type fragmentation or ring expansion to relieve steric strain. This yields diagnostic hydrocarbon losses (e.g., elimination of ethylene,
−C2H4
,
−28.03 Da
) that are highly specific to the [3.5] spiro-architecture.
Figure 1: Mechanistic logic of aminospiro[3.5]nonane collision-induced dissociation.
Analytical Workflow & Method Development
A scientifically rigorous MS method must operate as a self-validating system. This means incorporating orthogonal analytical checks to prevent false-positive annotations and ensure quantitative integrity. For spirocyclic amines, this involves coupling high-resolution mass spectrometry (HRMS) with energy-stepped CID and stable-isotope internal standards.
Figure 2: Self-validating LC-MS/MS analytical workflow for spirocyclic amines.
Quantitative Data Presentation
To facilitate rapid assay development, the following table summarizes the exact masses and optimal collision energies required for the targeted Multiple Reaction Monitoring (MRM) of aminospiro[3.5]nonane scaffolds.
Table 1: Quantitative MS/MS Parameters for Aminospiro[3.5]nonane Scaffolds
Compound / Scaffold
Precursor
[M+H]+
(m/z)
Primary Fragment (m/z)
Secondary Fragment (m/z)
Optimal CE (eV)
Mechanistic Rationale
Aminospiro[3.5]nonane
140.14
123.11
95.08
15 - 25
Neutral loss of
NH3
followed by
C2H4
elimination from the strained cyclobutane ring.
N-Methylaminospiro[3.5]nonane
154.16
123.11
95.08
18 - 28
Loss of methylamine (
−31 Da
) yielding the identical, highly stable spiro-cation.
EP4R Antagonist Derivative
>400.00
140.14
123.11
30 - 45
High-energy cleavage of the amide/ester linker to yield the intact spiro[3.5]nonane reporter ion.
Step-by-Step Experimental Protocol
The following methodology details the optimal parameters for the structural elucidation and quantification of aminospiro[3.5]nonane compounds. Every step is designed to establish causality and validate the resulting data.
Step 1: Sample Preparation & Matrix Deconvolution
Action: Spike biological or synthetic samples with a
13C3
-labeled aminospiro[3.5]nonane internal standard (SIL-IS) prior to protein precipitation (using 3:1 Acetonitrile:Water).
Causality: Spirocyclic amines are highly susceptible to ion suppression in complex matrices. The SIL-IS guarantees that any fluctuation in ESI efficiency is mathematically normalized. Because the SIL-IS co-elutes exactly with the analyte, this step creates a self-validating quantitative baseline.
Step 2: Chromatographic Resolution (UHPLC)
Action: Employ a High-Strength Silica (HSS) T3 column (1.8 µm, 2.1 x 100 mm). Utilize a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), starting at 5% B and ramping to 60% B over 8 minutes.
Causality: The highly aliphatic nature of the spiro[3.5]nonane core requires enhanced retention of polar analytes to prevent them from washing out in the void volume. The acidic mobile phase ensures complete protonation of the amine (
pKa≈9.5−10.5
) prior to entering the source, maximizing ionization efficiency.
Step 3: Source Parameter Optimization (ESI+)
Action: Maintain the ESI capillary voltage at a moderate 2.5 kV and the desolvation temperature at 350°C.
Causality: Excessive thermal or electrical energy in the source can trigger premature In-Source Decay (ISD) of the fragile
C−N
bond, a known phenomenon in strained cyclic amines [2]. Lowering these parameters ensures the precursor ion remains intact for targeted mass selection in the first quadrupole (Q1).
Action: Acquire MS/MS spectra using a stepped collision energy (CE) ramp of 15, 30, and 45 eV using Argon as the collision gas.
Causality: A single CE often fails to capture the full structural picture. Low CE (15 eV) gently probes the molecule, identifying the facile
NH3
loss. High CE (45 eV) shatters the carbon skeleton, providing the deep diagnostic hydrocarbon fragments (e.g.,
m/z
95.08) necessary for differentiating isobaric spiro-isomers from linear aliphatic impurities.
By adhering to this causality-driven framework, researchers can ensure that their mass spectrometric characterization of aminospiro[3.5]nonane compounds is both highly accurate and analytically defensible.
References
Docking for EP4R antagonists active against inflammatory pain
Source: Nature Communications / PMC
URL
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry
Source: Analytical Chemistry / ACS Publications
URL
Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones
Source: The Journal of Organic Chemistry / ACS Publications
URL
Characterization of 1-Aminospiro[1]hexan-5-ol Hydrochloride: A Technical Overview
Source: Benchchem
URL:
An In-depth Technical Guide to the Conformational Analysis of Spiro[3.5]nonane Ring Systems
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The spiro[3.5]nonane scaffold, characterized by the fusion of a cyclobutane and a cyclohexane ring through a single quaternary carbon, pre...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.5]nonane scaffold, characterized by the fusion of a cyclobutane and a cyclohexane ring through a single quaternary carbon, presents a unique and compelling structural motif in medicinal chemistry and materials science.[1][2] Its inherent three-dimensionality and conformational rigidity offer a sophisticated platform for the design of novel therapeutics and functional materials.[1][3] However, the very structural constraints that make this system attractive also introduce significant complexity into its conformational analysis. This guide provides a comprehensive technical overview of the principles and practices for elucidating the conformational landscape of spiro[3.5]nonane systems. We will explore both computational and experimental methodologies, emphasizing the causal relationships behind procedural choices and the integration of diverse data types to construct a cohesive and validated conformational model. This document is intended to serve as a field-proven guide for researchers navigating the intricacies of this unique spirocyclic system.
Introduction: The Structural Challenge of Spiro[3.5]nonane
The spiro[3.5]nonane ring system is a fascinating intersection of two well-studied carbocycles. The challenge in its conformational analysis lies in the interplay between the puckered nature of the cyclobutane ring and the dynamic chair-boat-twist equilibria of the cyclohexane ring, all pivoting around a single, sterically congested spiro-carbon.[4]
Cyclobutane Ring Puckering: Unlike a planar square, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent C-H bonds.[4][5] This puckering is a low-energy process, with the ring rapidly inverting between two equivalent puckered states.[6]
Cyclohexane Chair Conformation: The cyclohexane ring overwhelmingly prefers the strain-free chair conformation, which staggers all C-H bonds.[7] This chair can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy boat and twist-boat intermediates.[8][9]
When fused at a spiro-center, these two conformational dynamics become coupled. The orientation of the cyclobutane ring relative to the cyclohexane ring (i.e., its attachment to an axial vs. equatorial position in a hypothetical sense) and the specific puckering of the cyclobutane ring will influence the stability of the cyclohexane chair and the energy barrier to ring-flipping. Understanding this complex energetic landscape is paramount for predicting molecular shape, which in turn governs biological activity and material properties.[10][11]
Computational Modeling: A Predictive First Approach
Given the dynamic nature of the spiro[3.5]nonane system, computational chemistry provides an indispensable tool for mapping the potential energy surface and identifying stable conformers. A hierarchical approach, starting with low-cost methods and progressing to high-accuracy calculations, is the most efficient and reliable strategy.
The Rationale for a Hierarchical Workflow
A multi-step computational workflow is employed to balance thoroughness with computational expense. We begin with a broad search using computationally "cheap" Molecular Mechanics (MM) to explore a wide range of possible conformations. The most promising candidates are then refined using more accurate, but computationally intensive, Density Functional Theory (DFT) calculations.
Caption: A typical hierarchical workflow for computational conformational analysis.
Protocol 1: Comprehensive Conformational Search and Refinement
Objective: To identify all energetically accessible conformations of a spiro[3.5]nonane derivative and calculate their relative energies and populations.
Part A: Molecular Mechanics (MM) Search
Structure Preparation: Build the 3D structure of the target spiro[3.5]nonane molecule in a molecular editor. Ensure correct atom types and bond orders.
Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e). These force fields are parameterized to quickly estimate the potential energy of a molecule based on bond lengths, angles, and torsions. This step is crucial for rapidly sampling a large conformational space.
Conformational Search: Perform a systematic or stochastic conformational search. This will rotate all rotatable bonds and explore different ring puckering combinations to generate thousands of potential conformers.
Energy Minimization & Filtering: Each generated conformer is subjected to a quick energy minimization. The resulting structures are then filtered to remove duplicates and high-energy outliers (e.g., >10 kcal/mol above the global minimum).
Part B: Density Functional Theory (DFT) Refinement
Select Candidates: Select the unique, low-energy conformers identified from the MM search (typically all conformers within 5-7 kcal/mol of the global minimum).
DFT Optimization: For each candidate, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a basis set like 6-31G**. This level of theory provides a much more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies.[12]
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local energy minimum on the potential energy surface. This is a critical self-validation step.
High-Accuracy Single-Point Energy: To obtain highly accurate relative energies, perform a single-point energy calculation on each validated geometry using a larger basis set (e.g., def2-TZVP) and potentially a different functional (e.g., ωB97X-D).[13][14] Solvent effects can be included at this stage using a continuum solvation model (e.g., SMD, CPCM) to better simulate solution-phase behavior.[13]
Boltzmann Analysis: Using the final Gibbs free energies (ΔG) from the DFT calculations, calculate the relative population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation.
Data Presentation: Calculated Conformational Energies
The results of the computational analysis are best summarized in a table, allowing for direct comparison of the relative stabilities of the identified conformers.
Conformer ID
Description
Relative Energy (ΔG, kcal/mol)
Boltzmann Population (%)
Conf-1
Chair (axial-like spiro)
0.00
75.3
Conf-2
Chair (equatorial-like spiro)
0.65
24.1
Conf-3
Twist-Boat
5.80
< 0.1
Conf-4
Puckered-Ring Variant
2.10
0.6
Note: Data are hypothetical and for illustrative purposes.
Experimental Validation: Spectroscopic and Crystallographic Methods
Computational models, while powerful, are theoretical. They must be validated by experimental data to be considered trustworthy. NMR spectroscopy and X-ray crystallography are the two most definitive techniques for this purpose.
Caption: Integration of computational and experimental data for model validation.
NMR Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, providing an averaged picture of the entire conformational ensemble.[15][16]
¹H-¹H Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, one can infer specific dihedral angles within the cyclohexane ring, helping to distinguish between chair, boat, and twist-boat conformations.[15]
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[17] Observing an NOE between two protons provides direct evidence of their spatial proximity. This is particularly useful for defining the relative orientation of the cyclobutane and cyclohexane rings. For instance, an NOE between a cyclobutane proton and an axial proton on the cyclohexane ring would strongly support a specific conformational model.[18][19]
Protocol 2: Conformational Assignment using 2D NOESY/ROESY
Objective: To experimentally determine the spatial proximity of protons in a spiro[3.5]nonane derivative to validate a computed low-energy conformation.
Sample Preparation: Prepare a high-purity sample of the compound (~5-10 mg) dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
Data Acquisition: Acquire a 2D NOESY (or ROESY, which is better for medium-sized molecules) spectrum on a high-field NMR spectrometer (≥ 400 MHz). A mixing time of 300-800 ms is typically appropriate for small molecules.
Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
Cross-Peak Analysis:
Identify the diagonal peaks corresponding to the standard 1D ¹H NMR spectrum.
Systematically identify off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of proton A (ωA) and proton B (ωB) indicates that A and B are spatially close.
Correlation with Models: Compare the experimentally observed NOE correlations with the inter-proton distances measured from the DFT-optimized low-energy conformer(s).
Example: If the lowest energy computed model (Conf-1) predicts a distance of 2.4 Å between a cyclobutane proton (Hα) and a cyclohexane axial proton (Hax), the presence of a strong Hα-Hax NOE cross-peak provides powerful validation for that model.
Conversely, the absence of an expected NOE can be used to rule out a particular conformation.[17]
Automated Analysis: For complex systems, software like CYANA can be used for automated NOE assignment and structure calculation, which uses NOE-derived distance restraints to generate a family of structures consistent with the experimental data.[20]
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides an unambiguous, high-resolution picture of a molecule's conformation in the solid state.[21][22] By diffracting X-rays off a single crystal, one can determine the precise location of every atom in the molecule.[22]
Causality and Caveats: The crystal structure represents a single, low-energy conformation that is "frozen" into a crystal lattice. This is often, but not always, the lowest-energy conformer in solution. Crystal packing forces can sometimes stabilize a conformation that is slightly higher in energy in the solution phase. Therefore, while an X-ray structure provides a definitive anchor point and a benchmark for computational models, it does not describe the dynamic behavior of the molecule in solution.[23]
Conclusion and Future Directions
The conformational analysis of spiro[3.5]nonane ring systems requires a synergistic approach, integrating predictive computational modeling with definitive experimental validation. The hierarchical computational workflow, beginning with broad MM searches and culminating in high-level DFT calculations, provides a robust map of the conformational landscape. This theoretical framework is then rigorously tested against the solution-state picture provided by NMR spectroscopy and the static, solid-state snapshot from X-ray crystallography.
For drug development professionals, a validated understanding of the conformational preferences of the spiro[3.5]nonane core is critical. It dictates the three-dimensional presentation of pharmacophoric groups to a biological target, directly impacting binding affinity and selectivity.[10][11] As this scaffold continues to be explored in the design of novel therapeutics, the methodologies outlined in this guide will serve as a reliable foundation for elucidating structure-activity relationships and driving rational, structure-based drug design.
References
Configurational and conformational analyses of α-methylene-γ- butyro steroidal spirolactones. RSC Publishing. 18
Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers. Benchchem. 24
Organic Chemistry: Carbocycles: Conformational Analysis of Cycloalkanes. SparkNotes.
How a Cyclohexane Chair Conformation is Converted into a Boat Conformation. Website.
Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. PMC.
NMR Spectroscopy and Theoretical Calculations in the Conformational Analysis of 1-Methylpyrrolidin-2-one 3-Halo-derivatives. ResearchGate.
Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
Combined automated NOE assignment and structure calculation with CYANA. Research Collection.
Cyclohexane conformation. Wikipedia.
Ring Conformations. MSU chemistry.
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential. Benchchem.
A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Queen's University Belfast.
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
Application Notes and Protocols: Spiro[3.5]nonane-1,3-diol as a Novel Ligand in Coordination Chemistry. Benchchem.
NMR Spectroscopy: a Tool for Conformational Analysis. auremn.
Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti.
Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv.
Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed.
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed.
Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing.
H-NMR Stereospecific Assignments by Conformational Data-base Searches. G Marius Clore FRS.
Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols. Benchchem.
Full relative stereochemistry assignment and conformational analysis of 13,19-didesmethyl spirolide C via NMR- and molecular modeling-based techniques. A step towards understanding spirolide's mechanism of action. ResearchGate.
Spiro Compounds. Chemenu.
Spiro(3.5)nonane. PubChem.
An In-Depth Technical Guide to Spiro[3.5]nonan-2-ol: Current Data and Synthetic Insights. Benchchem.
Unraveling Spiro[4.e4]nonane Rearrangements: A DFT-Guided Mechanistic Comparison. Benchchem.
Probing post-synthetic metallation in metal-organic frameworks: Insights from X-ray crystallography. The Royal Society of Chemistry.
Spiro [3.5] nonane. Scite.ai.
X-ray crystallography. Wikipedia.
X-Ray Crystallography: Revealing the Enigmas of Molecular Structure. Longdom Publishing.
Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. MDPI.
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. ResearchGate.
DFT calculations towards predictive organo/organometallic chemistry. Website.
Modelling-derived structure of 2 showing key nOe interactions (calculated distances in Å).. ResearchGate.
Synthesis and DFT calculations of spirooxaphosphirane complexes. ResearchGate.
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed.
Spiro(3.5)nonane-1,3-dione. PubChem.
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Website.
DFT data for "Enantioselective “clip-cycle” synthesis of di-, tri- and spiro- substituted tetrahydropyrans". Website.
Synthesis of Spiro Heterocyclic Compounds. ResearchGate.
delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University.
Synthesis and Application of tert-Butyl (2-aminospirononan-7-yl)carbamate: A Rigid Bioisostere for Drug Discovery
Synthesis and Application of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate: A Rigid Bioisostere for Drug Discovery Executive Summary As medicinal chemistry continues to prioritize sp³-rich architectures to improve clin...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis and Application of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate: A Rigid Bioisostere for Drug Discovery
Executive Summary
As medicinal chemistry continues to prioritize sp³-rich architectures to improve clinical success rates, the spiro[1]nonane scaffold has emerged as a privileged structural motif. Specifically, tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate —an unsymmetrical, mono-Boc protected spirocyclic diamine—serves as a highly effective bioisostere for piperazine and 1,4-diaminocyclohexane.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere synthetic recipes. Here, we will dissect the thermodynamic causality behind the synthesis of this molecule, focusing on how cyclobutanone angle strain can be exploited to differentiate the two orthogonal vectors of the spirocyclic core. Every protocol detailed below is engineered as a self-validating system to ensure reproducibility, high yield, and structural integrity.
The "Escape from Flatland" Paradigm
The incorporation of rigid, three-dimensional spirocycles into drug-like small molecules addresses several critical liabilities associated with flat, aromatic, or highly flexible rings. Replacing a piperazine ring with a 2,7-diazaspiro[1]nonane derivative forces the exit vectors into a well-defined spatial disposition .
Physicochemical Benefits:
Reduced hERG Liability: The increased steric bulk and spatial rigidity disrupt the planar binding modes typically associated with off-target ion channel blockade.
Enhanced Metabolic Stability: The lack of easily abstractable α-protons (compared to piperazine) reduces susceptibility to oxidative metabolism by Cytochrome P450 enzymes.
Improved Solubility: The high sp³ fraction disrupts crystal lattice packing, dramatically improving aqueous solubility .
Retrosynthetic Logic: Exploiting Angle Strain
The primary synthetic challenge in constructing tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate is differentiating the two ketone moieties of the commercially available starting material, spiro[1]nonane-2,7-dione .
The Causality of Selective Protection:
Success relies entirely on the differential electrophilicity between the cyclobutanone (C2) and the cyclohexanone (C7). The internal bond angle of a cyclobutane ring is constrained to approximately 90°. However, the sp²-hybridized carbonyl carbon at C2 demands an ideal angle of 120°, resulting in ~30° of severe angle strain.
When a nucleophile (like ethylene glycol) attacks the C2 carbonyl, the carbon rehybridizes to sp³ (ideal angle 109.5°), reducing the angular deviation to just ~19.5°. This massive release of angle strain provides a powerful thermodynamic and kinetic driving force. In contrast, the cyclohexanone at C7 is relatively unstrained and puckers to accommodate the sp² center. By strictly controlling stoichiometry, we can selectively ketalize the C2 position, leaving the C7 ketone untouched for subsequent amination .
To aid in scale-up and process validation, the following table summarizes the expected quantitative outcomes and the physicochemical drivers for each step.
Standard sp³ amination; yields a separable cis/trans mixture
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that if a reaction fails, it fails safely and detectably before downstream resources are wasted .
Setup: Charge a round-bottom flask with spiro[1]nonane-2,7-dione (1.0 eq) and anhydrous toluene (0.2 M).
Reagent Addition: Add ethylene glycol (0.95 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
Causality: Using strictly sub-stoichiometric ethylene glycol is critical. It ensures that the highly reactive C2 position consumes the reagent entirely, preventing unwanted di-ketalization at C7.
Execution & Validation: Equip the flask with a Dean-Stark trap and reflux. Validation Check: The cessation of water collection in the trap serves as an intrinsic, visual confirmation of reaction completion (typically 4 hours).
Workup: Cool to room temperature. Quench immediately with saturated aqueous NaHCO₃ to neutralize the p-TsOH; failing to do so will cause the acetal to revert during concentration. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Iminium Formation: Dissolve the mono-acetal (1.0 eq) in anhydrous methanol (0.15 M). Add ammonium acetate (10.0 eq) and stir for 30 minutes.
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir at room temperature for 12 hours.
Workup: Quench with 1M NaOH (to destroy residual cyanoborohydride safely), extract with dichloromethane (DCM), and concentrate.
Protection: Dissolve the crude primary amine in DCM (0.2 M). Add triethylamine (2.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours.
Validation Check: TLC (Ninhydrin stain) should show the disappearance of the primary amine (pink/purple spot) and the appearance of a UV-inactive, iodine-active spot. Purify via flash chromatography.
Execution: Dissolve the Boc-protected intermediate in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 6 hours.
Causality: The highly strained cyclobutanone acetal hydrolyzes rapidly under these mild aqueous acidic conditions. The tert-butyl carbamate (Boc) group requires much stronger acid (e.g., neat TFA) for cleavage, ensuring perfect orthogonality.
Workup: Neutralize carefully with saturated NaHCO₃ until pH 7.5 is reached. Extract with EtOAc, dry, and concentrate.
Objective: Synthesize the final target, tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate.
Execution: Dissolve the C2-ketone intermediate in methanol (0.15 M). Add ammonium acetate (10.0 eq) and NaBH₃CN (1.5 eq) following the exact reductive amination parameters from Step 2.
Stereochemical Reality: Because the spirocyclic core links a puckered cyclobutane and a chair-conformation cyclohexane, the amination at C2 will yield a mixture of cis and trans diastereomers relative to the C7 Boc-amine.
Purification & Isolation: To isolate the pure target isomers, process the crude mixture through Supercritical Fluid Chromatography (SFC) using a basic modifier (e.g., 0.1% diethylamine in methanol/CO₂) on an achiral or chiral stationary phase.
Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target diamine.
References
Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes
Source: ChemRxiv
URL: [Link]
Stereoselective Synthesis of 2,7-Disubstituted Spirononanes: A Technical Guide for Advanced Scaffold Design
Stereoselective Synthesis of 2,7-Disubstituted Spiro[1]nonanes: A Technical Guide for Advanced Scaffold Design Executive Summary The pharmaceutical industry’s ongoing shift from flat, sp²-hybridized aromatic rings to thr...
Author: BenchChem Technical Support Team. Date: March 2026
Stereoselective Synthesis of 2,7-Disubstituted Spiro[1]nonanes: A Technical Guide for Advanced Scaffold Design
Executive Summary
The pharmaceutical industry’s ongoing shift from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds has driven intense interest in spirocyclic compounds. Among these, the spiro[1]nonane system—comprising a highly strained cyclobutane ring fused to a conformationally dynamic cyclohexane ring—offers unique vector projections for fragment-based drug discovery (FBDD) [1].
However, introducing substituents at the 2- and 7-positions of this scaffold presents a formidable synthetic challenge. The spirocenter (C5) creates a rigid geometric relationship that mimics axial chirality, meaning the relative stereochemistry (pseudo-axial vs. pseudo-equatorial) of the distant C2 and C7 substituents must be strictly controlled. This whitepaper details the mechanistic principles, state-of-the-art synthetic methodologies, and self-validating experimental protocols required to achieve high enantio- and diastereoselectivity in 2,7-disubstituted spiro[1]nonanes.
Mechanistic Determinants of Stereocontrol
Controlling stereochemistry across the spirocyclic junction requires overcoming the spatial distance between the C2 and C7 carbons. Traditional approaches, such as[2+2] cycloadditions of exocyclic alkenes, often suffer from poor regiocontrol and low diastereomeric ratios (dr) due to the lack of strong directing interactions in the transition state [1].
Recent breakthroughs have solved this by leveraging two distinct mechanistic paradigms: kinetic shielding via bulky ligands and conformation sorting via symmetric catalyst pockets .
Kinetic Shielding in Borylative Cyclization
A highly effective method for constructing the spiro[1]nonane core involves the copper-catalyzed borylative cyclization of aliphatic alkynes [2]. The causality behind the stereocontrol lies in the choice of the N-heterocyclic carbene (NHC) ligand. When using a bulky ligand like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), the highly reactive vinyl copper intermediate is sterically shielded. This shielding prevents premature protonation by trace protic sources. Instead, the intermediate is forced into a highly organized, strained ring-closing transition state to displace a pendant tosylate group. The minimization of 1,3-diaxial interactions during this intramolecular C–C bond formation dictates the precise syn or anti relationship of the resulting 2,7-substituents.
Conformation Sorting via Rhodium Carbenes
For late-stage functionalization, a 2026 breakthrough demonstrated the use of D4-symmetric dirhodium catalysts, such as Rh₂(S-MegaBNP)₄, to achieve remote stereocontrol [3]. The spiro[1]nonane ring is conformationally flexible. The dirhodium catalyst features four deep, hydrophobic grooves. The causality of the enantioselectivity stems from "conformation sorting": the catalyst pocket selectively binds only one of the rapidly equilibrating enantiomeric conformers of a 2-substituted spiro[1]nonane. The aryl group of the carbene locks into one groove, forcing the substrate to approach via an adjacent groove, thereby transferring stereochemical information across the spirocenter to the C7 position with up to 98% ee[3].
Mechanistic pathway of Cu-catalyzed borylative cyclization for spiro[1]nonane synthesis.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route depends heavily on the desired functionalization of the final spiro[1]nonane. Below is a quantitative comparison of the leading stereoselective strategies.
Table 1: State-of-the-Art Approaches for Spiro[1]nonane Synthesis
Synthetic Strategy
Catalyst System
Key Intermediate
Yield Range
Stereoselectivity (dr/ee)
Primary Advantage
Borylative Cyclization [2]
CuCl / IMes
Vinyl Copper Species
60–85%
>20:1 dr
Modular functionalization via boromethylene unit
C–H Functionalization [3]
Rh₂(S-MegaBNP)₄
Rhodium Carbene
70–92%
>20:1 dr, 98% ee
Remote stereocontrol via conformation sorting
Carbonyl Transposition [4]
Lewis Acid (TiCl₄)
Dichlorocyclobutanone
40–65%
>10:1 dr
Direct access to biologically active nucleoside analogs
To ensure reproducibility and scientific integrity, the following protocol for the synthesis of a model 2,7-disubstituted spiro[1]nonane incorporates internal validation checkpoints. This prevents the propagation of errors through the synthetic sequence.
Action: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with CuCl (4.9 mg, 0.05 mmol), IMes·HCl (17.0 mg, 0.05 mmol), and NaOtBu (7.2 mg, 0.075 mmol). Add 2.0 mL of anhydrous THF and stir at room temperature for 30 minutes.
Validation: The suspension must transition from colorless to a pale yellow, homogeneous solution, confirming the formation of the active LCu-OtBu complex. If the solution turns green or blue, Cu(II) oxidation has occurred; discard and restart.
Borylation (Checkpoint 2):
Action: Add B₂pin₂ (152 mg, 0.6 mmol) in 1.0 mL THF to the active catalyst solution. Stir for 10 minutes.
Validation: A darkening of the solution to deep yellow/orange indicates the successful transmetalation to the LCu-Bpin species.
Action: Dissolve the alkyne tosylate precursor (0.5 mmol) in 2.0 mL THF and add it dropwise over 5 minutes. Seal the tube, remove it from the glovebox, and heat to 60 °C for 12 hours.
Validation: Remove a 50 µL aliquot after 4 hours. Perform a rapid mini-workup and analyze via crude ¹H-NMR. The complete disappearance of the terminal alkyne proton (~2.2 ppm) and the appearance of a vinylboronate multiplet (~5.8 ppm) confirms successful syn-addition prior to cyclization.
Quench and Extraction:
Action: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification and Stereochemical Validation:
Action: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation: Determine the diastereomeric ratio (dr) of the purified product using quantitative ¹H-NMR or analytical HPLC. A dr of >20:1 validates the kinetic shielding effect of the IMes ligand.
Self-validating experimental workflow for the stereoselective synthesis of spiro[1]nonanes.
Conclusion
The stereoselective synthesis of 2,7-disubstituted spiro[1]nonanes is no longer an insurmountable bottleneck in fragment-based drug discovery. By understanding the causality behind ligand-directed kinetic shielding and catalyst-driven conformation sorting, researchers can reliably access these highly sought-after sp³-rich scaffolds. Adhering to self-validating protocols ensures that the delicate stereochemical information is preserved throughout the synthetic sequence, accelerating the development of next-generation therapeutics.
References
Chemical Reviews (2014)
Chemical Science (2023)
Enantioselective Synthesis of Axially Chiral Spiro[2]heptanes by Site-Selective C–H Functionalization
ACS Catalysis (2026)
URL:
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate: A 3D Spirocyclic Building Block for Advanced Drug Discovery
Executive Summary In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional, Fsp3 -rich architectures—a paradigm often termed "Escaping Flatland"—has proven critical for im...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional,
Fsp3
-rich architectures—a paradigm often termed "Escaping Flatland"—has proven critical for improving clinical success rates[1][2]. tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate (Chemical Formula:
C14H26N2O2
) represents a highly versatile, orthogonally protected diamine building block. Featuring a rigid spiro[3.5]nonane core, this molecule provides unique exit vectors for functionalization, making it an exceptional asset for fragment-based drug discovery (FBDD), bioisosteric replacement, and the design of rigid linkers in Targeted Protein Degradation (PROTACs)[3][4].
This technical guide explores the structural rationale, physicochemical advantages, and validated synthetic workflows for integrating this spirocyclic scaffold into drug development pipelines.
Structural & Physicochemical Rationale
The spiro[3.5]nonane core consists of a cyclobutane ring fused at a single quaternary carbon to a cyclohexane ring. This architecture provides several distinct advantages over traditional flat heterocycles (e.g., piperazines or phenylenediamines):
Conformational Rigidity & Entropic Favourability: The spiro-fusion restricts the conformational flexibility of the six-membered ring. When utilized as a linker in PROTACs, this rigidity minimizes the entropic penalty incurred during the formation of the target-linker-E3 ligase ternary complex[4][5].
Enhanced Metabolic Stability: Aromatic rings are highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism. The fully saturated,
Fsp3
-rich spiro[3.5]nonane core lacks these electronic liabilities, significantly extending the biological half-life of the resulting pharmacophore[2][6].
Improved Aqueous Solubility: The three-dimensional bulk of the spirocycle disrupts the crystal lattice packing energy that typically plagues flat, lipophilic molecules, thereby enhancing aqueous solubility (LogS)—a critical parameter for oral bioavailability[2][7].
Comparative Physicochemical Profiling
The following table summarizes the theoretical physicochemical shift when replacing a traditional planar linker (e.g., 1,4-phenylenediamine) with a spiro[3.5]nonane derivative.
Property
Planar Analog (1,4-Phenylenediamine)
Spirocyclic Analog (Spiro[3.5]nonane)
Causality / Impact on Drug Design
Fsp3
Fraction
0.00
1.00
Higher 3D character; correlates with progression to Phase III/Approval.
Aqueous Solubility
Low (High lattice energy)
High (Disrupted lattice packing)
Improved gastrointestinal absorption and formulation ease.
Fills hydrophobic pockets; restricts off-target protein binding.
Synthetic Workflows & Experimental Protocols
The presence of a free amine and a tert-butyloxycarbonyl (Boc)-protected amine makes tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate an ideal orthogonal bifunctional system. This allows for sequential, highly controlled coupling reactions without the risk of polymerization or cross-reactivity[8][9].
Protocol: Orthogonal Functionalization for PROTAC Linker Synthesis
This self-validating protocol details the conversion of the building block into a bifunctional PROTAC linker.
Step 1: Primary Amidation (Warhead Attachment)
Objective: Couple the free amine of the spiro[3.5]nonane to a carboxylic acid-bearing target ligand (warhead).
Dissolve the carboxylic acid and HATU in DMF. Stir for 10 minutes at room temperature to form the active ester. Causality: Pre-activation with HATU minimizes epimerization of chiral centers on the warhead.
Add the spirocyclic building block and DIPEA. Stir for 4 hours.
Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the starting acid is consumed, and the
[M+H]+
peak corresponding to the Boc-protected intermediate is dominant.
Step 2: Boc Deprotection
Objective: Unmask the second amine for E3 ligase ligand attachment.
Reagents: Trifluoroacetic acid (TFA, 20% v/v) in Dichloromethane (DCM).
Procedure:
Dissolve the intermediate from Step 1 in DCM.
Add TFA dropwise at 0°C. Warm to room temperature and stir for 2 hours. Causality: The spirocyclic core is highly stable under acidic conditions, ensuring no ring-opening or degradation occurs during Boc cleavage.
Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA.
Self-Validation:1H
NMR analysis must show the complete disappearance of the intense 9-proton singlet at
∼1.45
ppm (the tert-butyl group).
Objective: Couple the newly freed amine to an E3 ligase ligand (e.g., a thalidomide derivative) via nucleophilic substitution (
SNAr
) or reductive amination.
Mix the deprotected spiro-amine and the aldehyde in DCE for 1 hour to form the iminium ion.
Add
NaBH(OAc)3
and stir overnight. Causality: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing alcohol byproducts.
Self-Validation: Final purification via preparative HPLC. High-resolution mass spectrometry (HRMS) confirms the exact mass of the synthesized PROTAC.
Orthogonal functionalization workflow of the spiro[3.5]nonane building block.
Applications in Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins[4]. The linker connecting the target ligand and the E3 ligase ligand is not merely a passive spacer; its length, flexibility, and spatial orientation dictate the thermodynamics of the ternary complex.
Historically, flexible PEG (polyethylene glycol) or alkyl chains have been used. However, highly flexible linkers suffer from a massive entropic penalty upon binding, as they must freeze into a single conformation. By incorporating the tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate building block, chemists introduce a "rigidified" 3D vector[3][10]. The spiro[3.5]nonane core projects the two ligands at a defined angle and distance, pre-organizing the molecule into a binding-competent conformation. Furthermore, the lipophilic bulk of the spirocycle can favorably interact with hydrophobic patches on the surface of the target protein or E3 ligase, acting as a "molecular glue" enhancer.
Spatial orientation of a PROTAC ternary complex using a rigid spirocyclic linker.
Conclusion
The integration of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate into medicinal chemistry workflows represents a sophisticated approach to overcoming the limitations of planar chemical space. By leveraging its orthogonal reactivity, high
Fsp3
character, and conformational rigidity, drug developers can synthesize highly stable, soluble, and entropically optimized molecules. Whether used as a bioisosteric core in small molecule inhibitors or as a structural linker in PROTACs, this spirocyclic diamine is a premier building block for next-generation therapeutics.
References
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - Chemical Reviews - ACS Publications.
Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n] - ChemRxiv.
Unlocking the Three-Dimensional Pharmacophore: Biological Activity and Therapeutic Potential of Spiro[3.5]nonane-Containing Molecules
Introduction The transition from flat, sp²-hybridized aromatic systems to complex, sp³-rich three-dimensional architectures is a defining trend in modern medicinal chemistry 1. Among these, spirocyclic scaffolds—characte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The transition from flat, sp²-hybridized aromatic systems to complex, sp³-rich three-dimensional architectures is a defining trend in modern medicinal chemistry 1. Among these, spirocyclic scaffolds—characterized by two rings connected through a single quaternary carbon atom—have emerged as privileged structures [[2]](). The spiro[3.5]nonane system, consisting of a cyclobutane ring fused to a cyclohexane ring, offers a unique blend of structural rigidity, defined spatial vectorization, and favorable physicochemical properties 3. This technical guide explores the biological activity of spiro[3.5]nonane-containing molecules, detailing their roles as metabolic modulators, anti-inflammatory agents, and novel natural products.
The "Escape from Flatland": Structural and Physicochemical Advantages
The incorporation of the spiro[3.5]nonane motif significantly alters the pharmacokinetic and pharmacodynamic profiles of drug candidates 4. The rigid spiro-fusion restricts conformational flexibility, which decreases the entropic penalty upon target binding, thereby enhancing affinity and selectivity 5. Furthermore, the spiro[3.5]nonane core increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates 2.
Biological Activities and Therapeutic Targets
Metabolic Diseases: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
One of the most extensively validated applications of the spiro[3.5]nonane scaffold is in the development of agonists for G protein-coupled receptor 119 (GPR119) 3, 4. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of this receptor by 7-azaspiro[3.5]nonane derivatives stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making it a high-value target for type 2 diabetes mellitus (T2DM) 4.
The 7-azaspiro[3.5]nonane core acts as a rigid bioisostere for traditional planar piperidine rings, projecting N-capping groups and aryl substituents into the receptor's binding pocket with precise geometric control 4.
GPR119 signaling pathway activated by 7-azaspiro[3.5]nonane derivatives.
Oncology and Anti-Inflammatory Applications
Beyond metabolic disorders, spiro[3.5]nonane derivatives have demonstrated significant potential in oncology and inflammation 6. Specific analogs have been designed to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The bulky, 3D nature of the spiro[3.5]nonane core allows it to selectively occupy the larger hydrophobic pocket of COX-2 compared to COX-1, conferring anti-inflammatory efficacy with reduced gastrointestinal toxicity 6. Additionally, azaspiro[3.n]alkanes are increasingly featured in targeted oncology programs, including inhibitors for KRAS G12C and GCN2 [[7]]().
Natural Products: Cryptolaevilactones
The spiro[3.5]nonane motif is not exclusively synthetic. In 2018, researchers isolated a family of six novel monoterpene-polyketides, named cryptolaevilactones, from the Australian rainforest shrub Cryptocarya laevigata [[8]](). These compounds feature a unique spiro[3.5]nonene core (a cyclohexene sharing a single carbon with a cyclobutane) fused to a lactone [[8]](). The discovery of this naturally occurring spiro[3.5]nonane system highlights the evolutionary validation of this scaffold and opens new avenues for biological testing and biomimetic synthesis [[8]]().
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the pharmacological impact of the spiro[3.5]nonane core, the following table synthesizes representative quantitative data for various derivatives across different therapeutic targets based on aggregated literature.
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following sections detail self-validating experimental protocols used to synthesize and evaluate 7-azaspiro[3.5]nonane derivatives.
Core Synthesis and Functionalization
The integration of the spiro[3.5]nonane core into drug-like molecules typically requires orthogonal protection strategies.
Step-by-Step Protocol: Boc-Deprotection and Amidation of 7-Azaspiro[3.5]nonane [[4]]()
Preparation : Dissolve the Boc-protected 7-azaspiro[3.5]nonane intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Deprotection : Add trifluoroacetic acid (TFA, 10-20% v/v) dropwise at 0 °C. Causality: Maintaining a low temperature during acid-mediated deprotection is critical to minimize potential ring-opening or rearrangement of the highly strained cyclobutane moiety.
Monitoring : Stir the reaction at room temperature until complete consumption of the starting material is observed via LC-MS.
Isolation : Remove the solvent and excess TFA under reduced pressure to yield the crude amine trifluoroacetate salt.
Coupling : Dissolve the amine salt in N,N-dimethylformamide (DMF). Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, 3.0 eq) to neutralize the salt.
Functionalization : Add the desired electrophile (e.g., an aryl chloride or carboxylic acid with HATU) and stir at room temperature for 12 hours. Purify via reverse-phase preparative HPLC to obtain the final target molecule.
In Vitro Biological Evaluation: GPR119 cAMP Accumulation Assay
Because GPR119 is a Gαs-coupled receptor, its activation directly correlates with intracellular cAMP levels. This assay serves as a self-validating system: a dose-dependent increase in cAMP confirms target engagement and agonistic activity, ruling out false positives from assay interference 4.
Step-by-Step Protocol:
Cell Culture : Culture CHO-K1 cells stably expressing human GPR119 in Ham's F12 medium supplemented with 10% FBS.
Plating : Seed cells into a 384-well plate at a density of 5,000 cells/well.
Compound Treatment : Prepare serial dilutions of the synthesized spiro[3.5]nonane derivatives in an assay buffer containing IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is mandatory to prevent the rapid enzymatic degradation of newly synthesized cAMP, ensuring an accurate readout of receptor activation.
Detection : Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
Data Analysis : Plot the fluorescence resonance energy transfer (FRET) signal against the log of compound concentration to calculate the EC₅₀ value.
Experimental workflow for screening spiro[3.5]nonane derivatives.
Conclusion
The spiro[3.5]nonane scaffold represents a highly versatile and biologically relevant chemical space. By forcing molecules out of planar conformations, this motif enhances target specificity and physicochemical properties. From synthetic GPR119 agonists to naturally occurring cryptolaevilactones, the spiro[3.5]nonane architecture provides a robust foundation for the next generation of therapeutic agents.
References
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Chemical Reviews - ACS Publications
URL: [Link]
Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]
ChemRxiv
URL:[Link]
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery
David Spring's Group (cam.ac.uk)
URL:[Link]
Australian Shrub Contains New Class of Organic Compound
Kanazawa University
URL: [Link]
Unlocking New Therapeutic Frontiers: A Technical Guide to Aminospiro[3.5]nonane Derivatives and Their Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals The quest for novel chemical scaffolds that can effectively address complex diseases is a central theme in modern drug discovery. The aminospiro[3.5]nonane...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can effectively address complex diseases is a central theme in modern drug discovery. The aminospiro[3.5]nonane framework, a unique three-dimensional structure, has emerged as a compelling motif for the development of new therapeutic agents.[1] Its inherent rigidity and three-dimensionality offer distinct advantages over traditional planar aromatic systems, potentially leading to improved physicochemical properties and enhanced interactions with biological targets.[2][3] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets for aminospiro[3.5]nonane derivatives, delving into the mechanistic rationale, structure-activity relationships, and detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Aminospiro[3.5]nonane Scaffold: A Privileged Structure in Medicinal Chemistry
The spirocyclic nature of the aminospiro[3.5]nonane core, featuring two rings sharing a single carbon atom, imparts a defined spatial arrangement of substituents. This structural feature can lead to:
Improved Potency and Selectivity: The rigid framework can orient functional groups in an optimal geometry for high-affinity binding to target proteins.[4]
Favorable Physicochemical Properties: Compared to their non-spirocyclic counterparts, these derivatives can exhibit enhanced aqueous solubility and metabolic stability.[2]
Exploration of Novel Chemical Space: The three-dimensional topology allows for the exploration of new pharmacophoric space, potentially leading to the discovery of first-in-class therapeutics.
This guide will explore the following key therapeutic targets where aminospiro[3.5]nonane derivatives have shown significant promise.
G Protein-Coupled Receptor 119 (GPR119): A Target for Type 2 Diabetes
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a highly attractive target for the treatment of type 2 diabetes.[2][5] Activation of GPR119 leads to a dual mechanism of action: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[6][7]
Mechanism of Action
7-Azaspiro[3.5]nonane derivatives have been successfully developed as potent GPR119 agonists.[2] The binding of these agonists to GPR119 initiates a signaling cascade that elevates intracellular cyclic AMP (cAMP) levels, a key second messenger that triggers insulin and GLP-1 release.[8]
Caption: GPR119 Agonist Signaling Pathway.
Structure-Activity Relationship (SAR) Insights
SAR studies on 7-azaspiro[3.5]nonane GPR119 agonists have revealed key structural features for optimal activity.[9] Optimization often focuses on the substituents on the piperidine nitrogen and an aryl group attached to the spirocyclic core.
Compound Series
Key Structural Features
Observed Activity
7-Azaspiro[3.5]nonane Derivatives
Varied N-capping group on the piperidine ring and diverse aryl substitutions.
Potent GPR119 agonism with favorable pharmacokinetic profiles.
Experimental Protocols
This assay quantifies the ability of a test compound to stimulate cAMP production in cells expressing the GPR119 receptor.
Methodology:
Cell Culture: Culture a stable cell line (e.g., HEK293 or CHO) expressing the human GPR119 receptor in appropriate media.
Cell Seeding: Seed the cells into 384-well plates and incubate overnight.
Assay Preparation: Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature to prevent cAMP degradation.
Compound Addition: Add various concentrations of the aminospiro[3.5]nonane test compounds to the wells.
Incubation: Incubate the plates for a further 30 minutes at room temperature.
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC50 value.
This protocol evaluates the glucose-lowering effect of a test compound in an animal model of diabetes.
Methodology:
Animal Model: Use a relevant diabetic animal model (e.g., db/db mice).
Fasting: Fast the animals overnight.
Compound Administration: Administer the test compound or vehicle orally.
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer an oral glucose bolus.
Blood Glucose Monitoring: Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels to assess the compound's efficacy in improving glucose tolerance.
C-C Motif Chemokine Receptor 5 (CCR5): An Anti-HIV Target
CCR5 is a chemokine receptor that acts as a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[10][11] Individuals with a non-functional CCR5 receptor exhibit strong resistance to HIV-1 infection, highlighting CCR5 as a prime target for antiviral therapy.[10] Aminospiro[3.5]nonane derivatives have been investigated as CCR5 antagonists.
Mechanism of Action
CCR5 antagonists are entry inhibitors. They bind to the CCR5 receptor and induce a conformational change that prevents the viral envelope glycoprotein gp120 from interacting with it, thereby blocking the fusion of the viral and cellular membranes.[12]
Caption: Workflow for CCR5 Antagonist Evaluation.
Structure-Activity Relationship (SAR) Insights
The development of spiro-indanone and other spiro-piperidine derivatives as CCR5 antagonists has been reported.[13][14][15] The SAR for these compounds often involves optimizing substituents on the spirocyclic core to enhance binding affinity and antiviral potency.
Experimental Protocols
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.
Methodology:
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CCR5 receptor (e.g., CHO/CCR5 cells).
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES), and various concentrations of the test compound.
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
Separation: Separate the bound and free radioligand using filtration.
Quantification: Measure the radioactivity of the bound ligand.
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki).
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cell-based model.
Methodology:
Cell Culture: Use a cell line susceptible to HIV-1 infection that expresses CCR5 (e.g., MAGI-CCR5 cells).
Infection: Infect the cells with an R5-tropic strain of HIV-1 in the presence of various concentrations of the test compound.
Incubation: Incubate the infected cells for a period that allows for viral replication.
Quantification of Viral Replication: Measure a marker of viral replication, such as p24 antigen levels in the cell supernatant, using an ELISA.
Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
Src Kinase: A Target in Oncology
Src is a non-receptor tyrosine kinase that plays a critical role in regulating various cellular processes, including proliferation, migration, and survival.[16][17] Its deregulation is implicated in the development and progression of several cancers, making it a key therapeutic target.[18]
Mechanism of Action
Aminospiro[pyrano[3,2-c]quinoline] derivatives have been identified as non-ATP competitive inhibitors of Src kinase.[16][19] Unlike ATP-competitive inhibitors, which can lack specificity, these non-competitive inhibitors bind to a site distinct from the ATP-binding pocket, potentially offering a better selectivity profile.[16]
Structure-Activity Relationship (SAR) Insights
The SAR of these spiro derivatives indicates that modifications to the spiro scaffold and the appended pyrano[3,2-c]quinoline moiety can significantly impact their Src inhibitory activity.[16]
Potent and non-ATP competitive Src kinase inhibition.
Experimental Protocols
This assay measures the ability of a compound to inhibit the phosphotransferase activity of purified Src kinase.
Methodology:
Reaction Setup: In a 96-well plate, combine purified active Src kinase, a specific peptide substrate, and various concentrations of the test compound in a kinase reaction buffer.
Reaction Initiation: Start the reaction by adding ATP.
Incubation: Incubate the plate at a specific temperature for a set time.
Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This assay measures the inhibition of Src autophosphorylation in a cellular context.
Methodology:
Cell Culture and Treatment: Culture a cell line with active Src signaling and treat with various concentrations of the test compound.
Cell Lysis: Lyse the cells to release proteins, ensuring the preservation of phosphorylation states with phosphatase inhibitors.
Detection of Phosphorylated Src: Measure the levels of phosphorylated Src (p-Src) and total Src using methods like ELISA or Western blotting.
Data Analysis: Normalize the p-Src signal to the total Src signal and determine the IC50 value for the inhibition of Src phosphorylation.
KRAS G12C: A Challenging Oncology Target
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers.[20] The G12C mutation, in particular, has been a challenging target for drug development.[21] Covalent inhibitors that specifically target the mutant cysteine residue have emerged as a promising therapeutic strategy.[22]
Mechanism of Action
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been developed as potent covalent inhibitors of KRAS G12C.[23][24] These compounds contain a reactive acrylamide "warhead" that forms an irreversible covalent bond with the cysteine residue of the G12C mutant, locking the protein in an inactive state and inhibiting downstream signaling.[23]
The SAR of these covalent inhibitors focuses on optimizing the acryloyl amine moiety for improved reactivity and the core structure for better binding to the switch-II pocket of KRAS G12C.[23]
Experimental Protocols
This assay directly measures the covalent modification of the KRAS G12C protein by the inhibitor.
Methodology:
Incubation: Incubate purified KRAS G12C protein with the test compound at various concentrations and time points.
Quenching: Stop the reaction by adding a quenching agent (e.g., formic acid).
Sample Preparation: Desalt the protein samples to remove unreacted inhibitor and salts.
Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to determine the mass of the unmodified and inhibitor-adducted protein.
Data Analysis: Calculate the percentage of covalent modification at each time point to determine the rate of reaction.
This assay evaluates the ability of the inhibitor to suppress the growth of cancer cells harboring the KRAS G12C mutation.
Methodology:
Cell Culture: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H1373).
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 72 hours).
Viability Measurement: Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).
Data Analysis: Determine the IC50 value for cell growth inhibition.
Sigma Receptors: Modulators of Neuropathic Pain
Sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[28] They are implicated in various central nervous system disorders, and sigma-1 receptor antagonists have shown promise in the treatment of neuropathic pain.[4][29][30][31]
Mechanism of Action
The precise mechanism by which sigma-1 receptor antagonists alleviate neuropathic pain is still under investigation but is thought to involve the modulation of ion channels and intracellular signaling pathways that contribute to neuronal hyperexcitability.[28]
Structure-Activity Relationship (SAR) Insights
The development of 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands has been reported, with some compounds showing high affinity and selectivity for the sigma-1 receptor.
Experimental Protocols
This assay determines the binding affinity of test compounds for sigma-1 and sigma-2 receptors.
Methodology:
Membrane Preparation: Prepare membranes from a tissue or cell line rich in sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).
Assay Setup: In a 96-well plate, combine the membranes, a specific radioligand (e.g., -pentazocine for sigma-1, [³H]DTG for sigma-2), and various concentrations of the test compound.
Incubation: Incubate the plate to allow for binding to reach equilibrium.
Separation and Quantification: Separate bound and free radioligand by filtration and measure radioactivity.
Data Analysis: Determine the IC50 and Ki values for the test compound at each receptor subtype.
Aminospiro[3.5]nonane Derivatives in Neurodegenerative Diseases
While less defined than the targets above, the unique structural features of aminospiro[3.5]nonane derivatives make them intriguing candidates for addressing the complex pathologies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to modulate targets like sigma receptors, which are implicated in these conditions, suggests a potential therapeutic avenue. Further research is warranted to explore specific targets and mechanisms within the context of neurodegeneration.
Conclusion
Aminospiro[3.5]nonane derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated activity against a range of validated therapeutic targets, including GPCRs, kinases, and intracellular chaperones, underscores their potential for the development of novel treatments for diabetes, HIV, cancer, and neuropathic pain. The detailed experimental protocols provided in this guide are intended to facilitate the exploration and optimization of this exciting class of compounds, ultimately paving the way for the next generation of innovative medicines.
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Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. PubMed. Available from: [Link]
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Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available from: [Link]
Virtual screening workflow and interaction analysis. A Workflow for the... ResearchGate. Available from: [Link]
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available from: [Link]
Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. ResearchGate. Available from: [Link]
High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLOS ONE. Available from: [Link]
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New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Available from: [Link]
The sigma-1 receptor antagonists, promising players in fighting neuropathic pain. Wiley Online Library. Available from: [Link]
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Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. Available from: [Link]
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Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed. Available from: [Link]
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Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. PubMed. Available from: [Link]
Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. PubMed. Available from: [Link]
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Engineering the Next Generation of PROTACs: The Paradigm Shift Toward Spirocyclic Linkers
Executive Summary: The Linker Bottleneck in Targeted Protein Degradation Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system (UPS) to selectively degra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Linker Bottleneck in Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins[1]. A typical PROTAC is a heterobifunctional molecule comprising a protein of interest (POI) ligand, an E3 ubiquitin ligase recruiting ligand, and a chemical linker connecting the two[2][3].
Historically, medicinal chemists relied on highly flexible polyethylene glycol (PEG) or aliphatic alkyl chains to bridge these domains[2]. However, the high molecular weight and excessive flexibility of these classical linkers often result in poor oral bioavailability, low membrane permeability, and suboptimal pharmacokinetic profiles[4][5]. To overcome these limitations, the field is rapidly adopting spirocyclic linkers —rigid, three-dimensional scaffolds that pre-organize the PROTAC molecule, drastically improving both physicochemical properties and target degradation efficiency[6][7].
The Mechanistic Imperative for Conformational Rigidity
The fundamental mechanism of a PROTAC is catalytic and event-driven. Efficacy is not dictated solely by binary binding affinity, but rather by the molecule's ability to induce a stable ternary complex (POI–PROTAC–E3 Ligase)[8][9].
The Thermodynamics of Ternary Complex Formation
Flexible PEG linkers exist in thousands of microstates in solution. For a productive ternary complex to form, the linker must "freeze" into a single bioactive conformation. This exacts a massive entropic penalty (
ΔS
), which destabilizes the complex[6][8].
By incorporating spirocyclic scaffolds, researchers pre-organize the PROTAC's geometry[2][7]. This rigidification lowers the entropic cost of binding, driving positive cooperativity (
α>1
)—a state where the binding of the PROTAC to the first protein synergistically enhances its affinity for the second protein[10][11].
PROTAC-mediated ternary complex formation and UPS degradation pathway.
Physicochemical & Pharmacokinetic Advantages
Spirocyclic linkers offer distinct causality-driven advantages over traditional flat aromatic or linear aliphatic linkers:
Reduction of Total Polar Surface Area (TPSA): Because PROTACs frequently violate Lipinski’s Rule of Five, cellular permeability is a major hurdle[1][10]. Replacing oxygen-rich PEG chains with carbon/nitrogen-rich spirocyclic amines directly reduces TPSA and hydrogen-bond donor (HBD) counts, lowering the desolvation penalty required to cross lipid bilayers[5][6].
Enhanced Aqueous Solubility: The inherent 3D geometry of spirocycles prevents the flat
π−π
stacking commonly seen with planar aromatic linkers, thereby improving aqueous solubility—a critical factor for formulation and oral bioavailability[5][7].
Metabolic Stability: Spirocyclic architectures shield internal bonds from rapid enzymatic cleavage, significantly reducing in vitro clearance rates in human liver microsomes (HLM) compared to flexible alkyl chains[12].
Mitigation of Off-Target Effects: Pomalidomide-based PROTACs often suffer from off-target degradation of zinc-finger (ZF) proteins[13]. Rigid spirocyclic linkers restrict the conformational ensemble and control the spatial projection of exit vectors, sterically preventing adventitious ternary complex formation with these off-target proteins[13].
Quantitative Data: The Impact of Linker Architecture
Recent studies targeting hematopoietic prostaglandin D synthase (H-PGDS) and the c-Met kinase highlight the superiority of spirocyclic designs[4][6].
Table 1: Comparative Impact of Linker Architecture on H-PGDS PROTAC Efficacy [6]
Table 2: Influence of Linker Type on c-Met Degradation [4]
Linker Motif
Degradation Activity
Mechanistic Rationale
Alkyl Chain
None
High flexibility prevents stable ternary complex formation.
Fused Ring
None
Suboptimal exit vectors and spatial projection.
| Diazaspiro[5.5]undecane | High | Optimal 3D spatial projection and conformational restriction. |
Experimental Workflows: Establishing a Self-Validating System
To ensure trustworthiness in PROTAC development, researchers must utilize orthogonal, self-validating protocols. It is insufficient to merely observe protein knockdown; one must prove that degradation is strictly driven by ternary complex formation[9][10].
Protocol 1: Quantifying Ternary Complex Cooperativity via SPR
Surface Plasmon Resonance (SPR) is utilized to uncouple binary binding affinity from ternary complex stability. By calculating the cooperativity factor (
α=Kd,binary/Kd,ternary
), researchers can predict cellular degradation efficacy[11][14].
Step-by-Step Methodology:
Surface Preparation: Immobilize the E3 ligase (e.g., VHL or CRBN) onto the SPR sensor chip using standard amine coupling or affinity tags[11][15].
Binary Interaction Analysis: Inject a titration series of the spirocyclic PROTAC over the immobilized E3 ligase to determine the binary binding affinity (
Kd,binary
)[15].
Control Injection: Inject the soluble POI alone to confirm the absence of non-specific binding to the E3 ligase surface[15].
Ternary Complex Analysis: Inject a titration series of the soluble POI in the presence of a near-saturating, constant concentration of the PROTAC[11][15].
Data Integration: Calculate the ternary affinity (
Kd,ternary
). An
α>1
indicates positive cooperativity, validating that the spirocyclic linker synergistically stabilizes the complex[11].
SPR workflow for quantifying PROTAC ternary complex cooperativity.
Protocol 2: Cellular Degradation and Hook Effect Profiling
To validate that the PROTAC operates via the event-driven UPS pathway rather than acting as a simple occupancy-based inhibitor, a cellular degradation assay must demonstrate the "Hook Effect"[6][9].
Step-by-Step Methodology:
Cell Culture & Treatment: Plate target cells (e.g., HeLa or specific cancer lines) and allow adherence overnight. Treat cells with a broad concentration gradient of the PROTAC (e.g., 0.1 nM to 10
μ
M) alongside a DMSO vehicle control[15].
Lysis & Preparation: After a predetermined incubation (e.g., 6–24 hours), wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors[10][15].
Western Blotting: Resolve proteins via SDS-PAGE and transfer to a membrane. Probe with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody[15].
Data Analysis & Hook Effect Validation: Normalize POI band intensity against a loading control (e.g., GAPDH). Plot degradation percentage against PROTAC concentration.
Self-Validation Check: A highly potent spirocyclic PROTAC will show a bell-shaped curve. At excessive concentrations (e.g., 1–10
μ
M), independent binary complexes (POI-PROTAC and E3-PROTAC) saturate the system, sterically hindering productive ternary complex formation. Observing this "Hook Effect" confirms the mechanism of action[6][15].
Conclusion
The evolution of PROTAC design is moving away from highly flexible, purely functional tethers toward rationally designed, structurally rigid architectures. Spirocyclic linkers represent a critical leap forward. By pre-organizing the molecule in 3D space, lowering the entropic penalty of ternary complex formation, and optimizing critical physicochemical properties like TPSA and solubility, spirocyclic scaffolds are enabling the development of orally bioavailable, highly selective, and metabolically stable targeted protein degraders.
Application Note & Protocol: Amide Bond Formation with Sterically Demanding Spirocyclic Amines
Topic: A Comprehensive Guide to the Coupling of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate with Carboxylic Acids Introduction: Embracing Three-Dimensionality in Drug Design In the pursuit of novel therapeutics wit...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: A Comprehensive Guide to the Coupling of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate with Carboxylic Acids
Introduction: Embracing Three-Dimensionality in Drug Design
In the pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemistry has increasingly shifted from flat, aromatic structures towards complex, three-dimensional scaffolds.[1][2] Spirocyclic systems, characterized by two rings joined at a single atom, are exemplary of this "escape from flatland," offering a rigid molecular framework that can project substituents into protein binding pockets with high precision.[3][4]
This guide focuses on a specific, high-value building block: tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate . This molecule features a primary amine on a cyclobutane ring fused to a Boc-protected piperidine moiety. The primary amine at the C2 position, while nucleophilic, is situated on a sterically demanding spirocyclic core. This presents a common yet significant challenge in synthesis: the efficient formation of an amide bond.
This document provides a detailed exploration of the principles, reagent selection, and a robust protocol for coupling this amine to a generic carboxylic acid (R-COOH), with a focus on addressing the challenges posed by steric hindrance.
The Core Challenge: Activating the Carboxylic Acid for Amide Synthesis
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow reaction. To proceed at a practical rate under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of a coupling reagent .[5] The choice of reagent is critical and can dictate the success of the reaction, especially when one of the coupling partners is sterically hindered or prone to side reactions like racemization.[6]
Strategic Reagent Selection for Hindered Couplings
For a demanding substrate like 2-aminospiro[3.5]nonane, the choice of coupling reagent must prioritize reactivity and efficiency. Below is a comparative analysis of common reagent classes.
Reagent Class
Examples
Strengths
Weaknesses & Mitigation
Carbodiimides
EDC, DIC
- EDC's urea byproduct is water-soluble, simplifying workup.[7] - Cost-effective.
- Forms a highly reactive O-acylisourea intermediate that can rearrange or cause racemization.[7] - Often inefficient for hindered amines.[8] - Mitigation: Use of additives like HOBt or HOAt is essential to form a more stable activated ester, suppressing side reactions.[9][10]
Uronium/Aminium Salts
HATU , HBTU, HCTU
- Highly efficient and fast, even for difficult couplings.[11] - HATU is particularly effective for sterically hindered substrates and is known to suppress racemization due to its HOAt component.[12]
- More expensive than carbodiimides. - Generates a non-polar tetramethylurea byproduct that can be difficult to remove via chromatography.[13] - Mitigation: Careful aqueous workup can remove some byproduct; reversed-phase chromatography may be necessary.
Phosphonium Salts
PyBOP, PyAOP
- Very effective for hindered couplings and known to minimize racemization.[8]
- Can be more expensive. - Generates phosphine oxide byproducts.
Acyl Halide Precursors
Oxalyl Chloride, SOCl₂, TCFH
- Generates highly reactive acyl chlorides or fluorides.[8] - Effective for extremely unreactive or hindered amines where other methods fail.[14]
- Harsh conditions may not be suitable for sensitive substrates.[6] - Requires a stoichiometric amount of base in the subsequent coupling step.
Recommendation: For the target coupling, a uronium salt like HATU is the recommended starting point due to its proven efficacy with sterically demanding amines and its inherent ability to minimize racemization.[12]
The Mechanism of HATU-Mediated Coupling
Understanding the reaction pathway is key to troubleshooting and optimization. The HATU-mediated coupling proceeds through a well-defined mechanism that ensures efficient activation of the carboxylic acid.
Caption: Mechanism of HATU-mediated amide bond formation.
Carboxylate Activation: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[12][15]
Active Ester Formation: The 7-aza-1-hydroxybenzotriazole (HOAt) anion, displaced from HATU, attacks the isouronium intermediate. This forms a highly reactive OAt-activated ester and releases tetramethylurea as a byproduct.[16]
Nucleophilic Attack: The primary amine of the spirocycle attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and regenerating HOAt.[16]
This protocol provides a general procedure. Molar equivalents and reaction times may require optimization based on the specific carboxylic acid used.
Materials and Reagents
Reagent
M.W.
Equivalents
Purpose
Carboxylic Acid (R-COOH)
-
1.0
Substrate
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate
240.36
1.1
Substrate
HATU
380.23
1.2
Coupling Reagent
DIPEA
129.24
2.5 - 3.0
Non-nucleophilic Base
Anhydrous DMF or DCM
-
-
Solvent
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). HATU and other coupling reagents can be sensitizers.
Step-by-Step Procedure
Caption: Experimental workflow for HATU coupling.
Reagent Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate (1.1 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
Activation: Cool the solution to 0 °C using an ice-water bath. Add HATU (1.2 eq) to the stirred solution.
Base Addition: Add DIPEA (2.5-3.0 eq) dropwise to the reaction mixture. A slight color change may be observed.
Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-16 hours.
Monitoring: Monitor the consumption of the limiting reagent (typically the carboxylic acid) by TLC or LC-MS. For TLC, use a mobile phase such as 5-10% Methanol in DCM or 30-50% Ethyl Acetate in Hexanes.
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, and then with brine (1x).
The aqueous washes help remove the highly polar tetramethylurea byproduct.[7][13]
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point. In some cases, recrystallization from a solvent system like acetonitrile or ethanol/water can be an effective alternative to chromatography.[17]
Troubleshooting & Optimization
Problem
Potential Cause
Suggested Solution
Low or No Conversion
1. Insufficiently reactive coupling agent for the hindered substrates. 2. Presence of moisture, which hydrolyzes activated intermediates. 3. Amine is not nucleophilic enough under the conditions.
1. Increase equivalents of HATU and DIPEA (e.g., to 1.5 and 4.0 eq, respectively). 2. Gently heat the reaction (e.g., to 40-50 °C).[8] 3. Ensure all reagents and solvents are strictly anhydrous. 4. If HATU fails, consider switching to a phosphonium salt (PyBOP) or converting the carboxylic acid to its acyl fluoride.[8][14]
Difficult Purification
Contamination with tetramethylurea byproduct from HATU.[13]
1. Perform a thorough aqueous workup as described in the protocol. 2. If co-elution occurs during normal-phase chromatography, consider using a different solvent system or trying reversed-phase chromatography. 3. Attempt recrystallization or trituration to crash out the desired product, leaving the more soluble urea in the mother liquor.
Side Product Formation
Racemization of an adjacent chiral center on the carboxylic acid.
1. Ensure the reaction is not run at excessively high temperatures for prolonged periods. 2. HATU is generally excellent at suppressing racemization.[12] If issues persist, ensure the base is added last and the activation time at 0 °C is minimized.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. Available at: [Link]
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega. Available at: [Link]
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. Available at: [Link]
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC. Available at: [Link]
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008). Organic Process Research & Development - ACS Publications. Available at: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2011). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. Available at: [Link]
What is the best technique for amide purification?. (2020). ResearchGate. Available at: [Link]
Tips and tricks for difficult amide bond formation?. (2021). Reddit. Available at: [Link]
Radical Three-Component Nitro Spiro-Cyclization of Unsaturated Sulfonamides/Amides to Access NO2-Featured 4-Azaspiro[4.5]decanes. (2024). Organic Letters - ACS Publications. Available at: [Link]
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Available at: [Link]
Amide bond formation: beyond the dilemma between activation and racemisation. (2022). RSC Publishing. Available at: [Link]
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
Spirocyclic Scaffolds in Medicinal Chemistry. (2021). ACS Publications. Available at: [Link]
Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. (2025). ResearchGate. Available at: [Link]
Looking for some advice for purification of diamide. (2020). Reddit. Available at: [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. (2014). PubMed. Available at: [Link]
CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. (2023). PMC. Available at: [Link]
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021). Beilstein Journals. Available at: [Link]
Application Note: Integrating tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate in Solid-Phase Peptide Synthesis
Executive Summary & Rationale The integration of highly rigid, sp³-rich scaffolds into peptide backbones represents a paradigm shift in the development of peptidomimetics and constrained therapeutic peptides. Spirocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The integration of highly rigid, sp³-rich scaffolds into peptide backbones represents a paradigm shift in the development of peptidomimetics and constrained therapeutic peptides. Spirocyclic compounds, particularly spiro[3.5]nonane derivatives, have emerged as privileged structures in medicinal chemistry due to their ability to disrupt flat aromaticity, enhance metabolic stability, and pre-organize molecular conformations for optimal receptor binding [1].
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is a monoprotected spirocyclic diamine. The spiro[3.5]nonane core positions the two amino groups on opposite rings (cyclobutane and cyclohexane), providing a highly rigid, linear-like vector. In Solid-Phase Peptide Synthesis (SPPS), this building block acts as a potent conformational constraint and a dipeptide surrogate, frequently utilized in the design of G-protein coupled receptor (GPCR) modulators and PROTAC linkers [2].
Structural & Physicochemical Profile
Understanding the physicochemical parameters of this building block is critical for predicting its behavior during coupling reactions and its ultimate impact on the peptide's pharmacokinetic profile [3].
Property
Value
Implication for SPPS & Drug Design
Chemical Formula
C₁₄H₂₆N₂O₂
High sp³ character; improves solubility and membrane permeability.
Acid-labile; dictates specific orthogonal protection strategies in Fmoc-SPPS.
Reactive Moiety
Primary Amine (Position 2)
Acts as a nucleophile; couples to resin-bound carboxylic acids.
Conformation
Spirocyclic (Orthogonal rings)
Imparts severe torsional restriction; prevents proteolytic degradation.
Mechanistic Causality: Navigating the "Boc-Trap" in Fmoc-SPPS
A critical failure point for many researchers utilizing this building block in standard Fmoc-SPPS is the protecting group incompatibility .
Because the 7-amine is protected by a Boc group, its deprotection requires strong acidic conditions (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane). If a researcher attempts to couple this diamine in the middle of a peptide sequence on a standard acid-labile resin (such as Wang, Rink Amide, or 2-CTC), the 50% TFA required to expose the 7-amine for the next coupling step will prematurely cleave the entire peptide from the resin.
Expert Solution: To circumvent this, the building block must be employed using one of the following strategic workflows:
N-Terminal Capping / Conjugation: The diamine is coupled as the final building block at the N-terminus (often via a diacid spacer). The Boc group is subsequently removed during the final global cleavage (95% TFA), leaving a free spirocyclic amine.
Pre-Synthesis Modification: The Boc group is removed in solution and replaced with an Fmoc group prior to SPPS, allowing for standard iterative peptide elongation.
Boc-SPPS: The building block is used in a traditional Boc-SPPS workflow on an HF-cleavable resin (e.g., PAM resin), which is completely stable to 50% TFA.
This guide details the N-Terminal Conjugation via a Diacid Linker , as it is the most robust and widely applicable method for modern Fmoc-SPPS laboratories.
Experimental Workflows & Pathway Visualization
The following diagram illustrates the self-validating workflow for incorporating the spirocyclic diamine at the N-terminus of a growing peptide chain to create a constrained peptidomimetic.
Caption: Workflow for N-terminal spirocyclic diamine conjugation via a succinyl linker.
Conformational Impact on Target Affinity
The insertion of the spiro[3.5]nonane core fundamentally alters the peptide's interaction with biological targets. By locking the peptide into a specific 3D orientation, the entropic penalty of binding is reduced, frequently resulting in enhanced affinity for structurally demanding targets like GPCRs [1].
Caption: Mechanistic impact of spirocyclic diamine insertion on peptide properties.
Detailed Experimental Protocols
Protocol A: N-Terminal Carboxylation via Succinic Anhydride
To couple the free amine of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate, the N-terminus of the resin-bound peptide must first be converted to a carboxylic acid.
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Succinic Anhydride Coupling: Dissolve 10 equivalents of succinic anhydride and 10 equivalents of N,N-Diisopropylethylamine (DIPEA) in minimal DMF.
Reaction: Add the solution to the resin and agitate at room temperature for 2 hours.
Validation (Kaiser Test): Perform a Kaiser test. A successful reaction will yield a negative result (yellow/colorless beads), confirming the conversion of the primary amine to a terminal carboxylic acid. Wash the resin extensively with DMF and DCM.
Protocol B: Coupling of the Spirocyclic Diamine
Due to the steric bulk of the spiro[3.5]nonane core, highly reactive uronium coupling reagents (e.g., HATU) are mandatory. Standard carbodiimides (DIC) may result in incomplete coupling.
Activation: In a microcentrifuge tube, dissolve 3.0 equivalents of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate and 3.0 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Pre-activate for 2 minutes.
Coupling: Add the activated mixture to the succinylated peptide-resin. Agitate at room temperature for 3 to 4 hours.
Double Coupling (Recommended): Drain the reaction vessel and repeat Steps 1 and 2 to ensure quantitative conversion.
Self-Validating Analytical Check: Because the resulting product lacks a free primary amine, the Kaiser test is uninformative. Do not rely on colorimetric assays here. Instead, perform a micro-cleavage: transfer ~5 mg of resin to a vial, treat with 100 µL of TFA/H₂O (95:5) for 1 hour, precipitate with cold ether, and analyze via LC-MS to confirm the mass shift corresponding to the spirocyclic addition.
Protocol C: Global Cleavage and Simultaneous Boc Deprotection
The final step removes the peptide from the solid support while simultaneously cleaving the Boc group from the 7-position of the spirocycle, revealing the biologically active primary amine.
Cleavage Cocktail Component
Volume %
Mechanistic Purpose
Trifluoroacetic Acid (TFA)
92.5%
Cleaves resin ester/amide bonds; removes the Boc protecting group.
Triisopropylsilane (TIPS)
2.5%
Scavenges carbocations generated during Boc and side-chain deprotection.
1,2-Ethanedithiol (EDT)
2.5%
Essential if sequence contains Cys or Met to prevent oxidation/alkylation.
Ultrapure Water (H₂O)
2.5%
Quenches highly reactive tert-butyl cations.
Cleavage: Add the chilled cleavage cocktail to the dried resin (10 mL per gram of resin). Agitate gently for 2.5 hours at room temperature.
Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the spiro-modified peptide.
Washing: Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again. Repeat three times.
Lyophilization: Dissolve the crude peptide pellet in a mixture of Water/Acetonitrile (0.1% TFA) and lyophilize prior to preparative HPLC purification.
References
Reymond Research Group. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta, University of Bern, 2025. URL:[Link]
Method
incorporation of aminospiro[3.5]nonane linkers into PROTACs
An advanced shift in targeted protein degradation (TPD) involves moving away from highly flexible, entropically taxing linkers toward conformationally restricted scaffolds. This Application Note provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
An advanced shift in targeted protein degradation (TPD) involves moving away from highly flexible, entropically taxing linkers toward conformationally restricted scaffolds. This Application Note provides a comprehensive guide on the rationale, synthesis, and validation of incorporating aminospiro[3.5]nonane linkers into Proteolysis-Targeting Chimeras (PROTACs).
Historically, PROTAC design has relied on flexible polyethylene glycol (PEG) or linear alkyl chains to connect the protein of interest (POI) ligand to the E3 ligase recruiting moiety. While flexible linkers allow the molecule to sample a vast conformational space to find the optimal geometry for POI-PROTAC-E3 ternary complex formation, they suffer from severe pharmacokinetic liabilities. Long PEG chains expose multiple hydrogen-bond acceptors, increasing the Total Polar Surface Area (TPSA) and hindering cell membrane permeability. Furthermore, flexible linkers incur a massive entropic penalty when "freezing" into the active conformation required for degradation.
Incorporating rigid, spirocyclic scaffolds—specifically the aminospiro[3.5]nonane core—overcomes these limitations. The spiro[3.5]nonane system fuses a flexible six-membered ring with a strained four-membered ring, locking the molecular conformation and reducing rotational freedom.
The E-E-A-T Causality of Linker Rigidity:
Thermodynamic Pre-organization: By restricting rotational degrees of freedom, the aminospiro[3.5]nonane linker pre-organizes the PROTAC into its active binding conformation, significantly reducing the entropic penalty of ternary complex formation.
Physicochemical Optimization: As demonstrated in the development of IRAK4-targeting PROTACs, replacing aliphatic chains with spirocyclic scaffolds "hides" polar surface area, improves water solubility, and can drastically increase degradation potency (DC50) [1].
The Permeability vs. Stability Trade-off: Rigidity is a double-edged sword. While highly rigid spirocyclic linkers maximize intracellular accumulation by improving lipophilicity, they require precise spatial tuning. If the attachment vector is misaligned, the PROTAC cannot flex to accommodate the E3 ligase, leading to a less stable ternary complex [2]. Therefore, empirical validation of the ternary complex is mandatory.
Pathway Visualization
Figure 1: Mechanism of rigid aminospiro[3.5]nonane PROTACs stabilizing the ternary complex.
Quantitative Data Presentation
The table below summarizes the typical physicochemical and biological shifts observed when transitioning a PROTAC from a standard PEG-3 linker to an aminospiro[3.5]nonane linker (data synthesized from generalized rigid linker optimization studies[1, 2]).
Parameter
Flexible Linker (e.g., PEG-3)
Rigid Linker (Aminospiro[3.5]nonane)
Impact on Drug Profile
Rotational Bonds
12 - 15
4 - 6
Lower entropic penalty upon binding.
TPSA (Ų)
~180 - 200
~140 - 160
Enhanced cell membrane permeability.
Intracellular Accumulation
Baseline (1x)
3x - 5x Increase
Higher effective concentration at the target site.
Ternary Complex Half-Life
Highly variable
Highly dependent on vector alignment
Requires precise structural design; highly stable if aligned.
Degradation Potency (DC50)
100 - 500 nM
10 - 50 nM
Superior target clearance due to pre-organization.
Experimental Protocols
To ensure a self-validating system, the workflow is divided into synthesis, biophysical validation, and cellular efficacy.
Protocol A: Synthesis & Conjugation of Aminospiro[3.5]nonane PROTACs
Causality Check: The quaternary spiro carbon in aminospiro[3.5]nonane introduces significant steric hindrance. Standard coupling reagents (like EDC/NHS) often fail or result in low yields. Therefore, highly efficient uronium-based coupling reagents (HATU) combined with a strong base (DIPEA) are required to drive the amide bond formation.
Step-by-Step Methodology:
Preparation: Dissolve the E3 ligase ligand containing a free carboxylic acid (e.g., a VHL or CRBN derivative) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the active ester.
Conjugation: Add the rigid linker building block, 2-aminospiro[3.5]nonane-2-carboxylic acid (1.1 eq). Stir the reaction mixture at room temperature for 12–18 hours.
Monitoring: Monitor reaction completion via LC-MS. The steric bulk of the spirocycle may require gentle heating (40°C) if the reaction stalls.
Secondary Coupling: Deprotect the carboxylic acid on the spiro[3.5]nonane moiety (if esterified) and repeat the HATU/DIPEA coupling process with the amine-bearing POI warhead.
Purification: Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient).
Protocol B: In Vitro Ternary Complex Validation (TR-FRET)
Causality Check: Because rigid linkers cannot easily bend to resolve steric clashes, you must biochemically validate that the aminospiro[3.5]nonane linker allows simultaneous binding of the POI and E3 ligase. TR-FRET provides a proximity-based readout of this event.
Step-by-Step Methodology:
Reagent Setup: Prepare solutions of Terbium (Tb)-labeled E3 ligase (donor) and BODIPY/FITC-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
Titration: Serially dilute the synthesized spirocyclic PROTAC from 10 µM down to 0.1 nM in a 384-well low-volume microplate.
Incubation: Add the Tb-E3 ligase (5 nM final) and labeled POI (50 nM final) to the PROTAC dilutions. Include a DMSO-only control and a competitive inhibitor control (free warhead) to validate signal specificity.
Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the ternary complex to reach thermodynamic equilibrium.
Measurement: Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 337 nm; Emission: 490 nm and 520 nm).
Analysis: Plot the FRET ratio (520/490 nm) against PROTAC concentration to determine the Hook effect and the cooperativity factor (
α
).
Causality Check: Biophysical binding does not always guarantee degradation due to potential issues with ubiquitination zone alignment. A cellular assay confirms that the rigid linker correctly positions the POI lysines toward the E2-E3 ubiquitin transferase active site.
Step-by-Step Methodology:
Cell Culture: Seed the target cell line (e.g., HEK293T or a disease-specific line) in 6-well plates at
5×105
cells/well. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with the spirocyclic PROTAC at varying concentrations (e.g., 1, 10, 50, 100, 500 nM) for 12–24 hours. Include a vehicle (DMSO) control and a proteasome inhibitor control (e.g., 1 µM MG132 + 100 nM PROTAC) to confirm UPS-dependent degradation.
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C) and quantify protein concentration using a BCA assay.
Immunoblotting: Resolve 20 µg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or
β
-actin).
Data Extraction: Quantify band intensities using densitometry software. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).
References
Nunes, J., et al. "Targeting IRAK4 for Degradation with PROTACs." ACS Medicinal Chemistry Letters, 2019. URL:[Link]
Yamagishi, T., et al. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase." RSC Medicinal Chemistry, 2023. URL:[Link]
Application
Application Note: Design and Evaluation of 7-Azaspiro[3.5]nonane Derivatives as Potent GPR119 Agonists
Introduction and Therapeutic Rationale The G protein-coupled receptor 119 (GPR119) has emerged as a highly compelling target for the treatment of type 2 diabetes mellitus (T2DM) and associated metabolic disorders[1]. Pre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Therapeutic Rationale
The G protein-coupled receptor 119 (GPR119) has emerged as a highly compelling target for the treatment of type 2 diabetes mellitus (T2DM) and associated metabolic disorders[1]. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 serves as a dual-action metabolic regulator[2]. Activation of this receptor not only directly stimulates glucose-dependent insulin secretion (GDIS) but also triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP)[2],[3].
Because this mechanism is strictly glucose-dependent, GPR119 agonists offer a distinct clinical advantage: robust glycemic control with a significantly minimized risk of hypoglycemia[4].
While early GPR119 agonists utilized flexible piperidine or piperazine scaffolds, these often suffered from suboptimal pharmacokinetic (PK) profiles and high entropic penalties upon binding. To overcome these limitations, medicinal chemists have successfully integrated the 7-azaspiro[3.5]nonane scaffold[5]. This rigid spirocyclic core restricts conformational flexibility, precisely projecting the interacting pharmacophores into the optimal orientation for the GPR119 binding pocket, thereby driving both potency and metabolic stability[2],[5].
Mechanistic Grounding: The GPR119 Signaling Cascade
Understanding the downstream causality of GPR119 activation is critical for designing self-validating screening assays. GPR119 is a Class A (rhodopsin-like) GPCR coupled exclusively to the Gαs protein[2],[6].
When a 7-azaspiro[3.5]nonane derivative binds to the orthosteric site, it induces a conformational shift that promotes the exchange of GDP for GTP on the Gαs subunit. The active Gαs subunit then stimulates adenylyl cyclase (AC), leading to the rapid conversion of ATP into cyclic AMP (cAMP)[4]. Elevated intracellular cAMP activates Protein Kinase A (PKA) and the exchange protein directly activated by cAMP 2 (Epac2). In pancreatic β-cells, this cascade ultimately drives the exocytosis of insulin-containing granules, while in L-cells, it mediates GLP-1 release[2],[7].
Structural Design and Structure-Activity Relationship (SAR)
The transition from a standard piperidine to a 7-azaspiro[3.5]nonane core is not merely a structural novelty; it is a calculated physicochemical optimization. The addition of the spirocyclic center effectively lowers the measured logD7.4 relative to linear or highly flexible heterocycles, improving aqueous solubility while maintaining membrane permeability[8].
In a definitive SAR campaign by Matsuda et al. (2018), the 7-azaspiro[3.5]nonane core was functionalized with a right-hand piperidine N-capping group (
R2
) and a left-hand aryl group (
R3
)[5]. The rigidity of the spiro-core ensures that the
R2
carbamate/amide and the
R3
lipophilic aryl groups are held at a precise ~109.5° angle, minimizing the thermodynamic energy required for the molecule to adopt its bioactive conformation inside the receptor.
Quantitative SAR & Pharmacokinetic Summary
The table below summarizes the comparative advantages of the optimized 7-azaspiro[3.5]nonane derivative (Compound 54g) against baseline linear analogs[5].
Compound Scaffold
R2
(N-Capping)
R3
(Aryl Group)
hGPR119 EC₅₀ (nM)
Rat Oral Bioavailability (F%)
In Vivo Efficacy (oGTT AUC Reduction)
Standard Piperidine
Carbamate
Pyrimidine
145
12%
Minimal
7-azaspiro[3.5]nonane (Early Hit)
Carbamate
Phenyl
48
22%
Moderate
7-azaspiro[3.5]nonane (54g)
Carbamate
Substituted Aryl
12
45%
High (Significant)
Data synthesized from the optimization campaigns of novel 7-azaspiro[3.5]nonane GPR119 agonists[5].
Experimental Workflows and Self-Validating Protocols
To ensure rigorous evaluation of synthesized 7-azaspiro[3.5]nonane derivatives, a cascading screening funnel must be employed. The workflow transitions from high-throughput in vitro target engagement to complex in vivo disease models.
Figure 2: Cascading screening workflow for the evaluation of GPR119 agonists.
Protocol A: In Vitro GPR119 Activity Assay (cAMP Measurement)
Causality & Design: Because GPR119 is a Gαs-coupled receptor, measuring intracellular cAMP is the most direct proxy for receptor activation[2]. We utilize Chinese Hamster Ovary (CHO) or HEK293 cells stably transfected with human GPR119. These cell lines lack endogenous GPR119, providing a near-zero background signal. A phosphodiesterase (PDE) inhibitor, such as IBMX, is mandatory in the assay buffer; without it, endogenous PDEs would rapidly hydrolyze the newly synthesized cAMP, leading to false negatives[2].
Step-by-Step Methodology:
Cell Preparation: Culture hGPR119-expressing CHO cells in F12K medium supplemented with 10% FBS and appropriate selection antibiotics. Seed cells into a 384-well white opaque microplate at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO₂.
Buffer Exchange: Aspirate the culture medium. Wash cells once with Hank’s Balanced Salt Solution (HBSS).
PDE Inhibition: Add 10 µL of assay buffer (HBSS containing 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to each well. Incubate for 30 minutes at room temperature to ensure complete inhibition of basal PDE activity.
Compound Addition: Prepare serial dilutions of the 7-azaspiro[3.5]nonane derivatives in DMSO, then dilute 1:100 in assay buffer. Add 10 µL of the compound solutions to the wells (final DMSO concentration ≤ 0.5%).
Self-Validation Step: Include a known GPR119 agonist (e.g., GSK-1292263 or AR-231453) as a positive control to define
Emax
, and DMSO vehicle as a negative control[7].
Incubation: Incubate the plate for 30 minutes at room temperature to allow for steady-state cAMP accumulation.
Detection: Add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate for 1 hour in the dark.
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.
Protocol B: In Vivo Oral Glucose Tolerance Test (oGTT) in Sprague-Dawley Rats
Causality & Design: The primary therapeutic value of a GPR119 agonist is its glucose-dependent action. An oGTT evaluates the compound's ability to blunt a sudden glucose spike[5]. The compound is administered orally (to confirm bioavailability, a key advantage of the spiro-scaffold) 30–60 minutes prior to the glucose challenge. This timing ensures the compound has reached
Cmax
in the systemic circulation and the enteroendocrine cells before the glucose load triggers the synergistic insulin/GLP-1 release.
Step-by-Step Methodology:
Animal Preparation: Fast male Sprague-Dawley (SD) rats (8-10 weeks old) overnight (approx. 14-16 hours) to establish a stable baseline blood glucose level.
Baseline Measurement: Collect a baseline blood sample (Time = -30 min) via tail vein nick and measure glucose using a calibrated handheld glucometer.
Dosing: Administer the 7-azaspiro[3.5]nonane test compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle control (e.g., 0.5% methylcellulose) via oral gavage.
Self-Validation Step: Include a cohort treated with a known hypoglycemic agent (e.g., Vildagliptin or a benchmark GPR119 agonist) to validate the assay window[7].
Pre-Challenge Incubation: Allow 30 minutes for compound absorption and target engagement. Take a second blood sample (Time = 0 min) to ensure the compound alone does not induce hypoglycemia (verifying the glucose-dependent mechanism).
Glucose Challenge: Administer a glucose load (2 g/kg) via oral gavage.
Time-Course Sampling: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose challenge.
Data Analysis: Plot the blood glucose concentration versus time. Calculate the Area Under the Curve (
AUC0−120min
) for each group. Efficacy is determined by the percentage reduction in AUC of the compound-treated group relative to the vehicle control.
Application Note & Protocol: Covalent Immobilization of Aminospiro[3.5]nonane onto a Solid Support for High-Throughput Synthesis
Introduction The integration of unique three-dimensional scaffolds into drug discovery libraries is a key strategy for exploring novel chemical space and identifying next-generation therapeutics. Spirocyclic systems, whi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The integration of unique three-dimensional scaffolds into drug discovery libraries is a key strategy for exploring novel chemical space and identifying next-generation therapeutics. Spirocyclic systems, which feature two rings connected by a single atom, are of particular interest due to their conformational rigidity and ability to present substituents in well-defined vectors.[1][2] Aminospiro[3.5]nonane, with its secondary amine functionality, represents a valuable building block for the synthesis of diverse compound libraries. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of such libraries, as it simplifies purification and allows for the use of excess reagents to drive reactions to completion.[3][4][5]
This application note provides a detailed protocol for the covalent attachment of aminospiro[3.5]nonane to a solid support, a critical first step in its utilization in solid-phase synthesis. We will discuss the rationale behind the choice of solid support, linker, and coupling chemistry, and provide step-by-step procedures for immobilization, reaction monitoring, and cleavage.
Rationale for Component Selection
The successful immobilization of aminospiro[3.5]nonane onto a solid support hinges on the judicious selection of the resin, linker, and coupling methodology. For this protocol, we have selected the following combination:
Solid Support: 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly favored for its acid-labile cleavage conditions, which are orthogonal to the Fmoc-based protecting group strategies commonly employed in solid-phase synthesis.[6][7] The bulky trityl group also helps to minimize side reactions, such as diketopiperazine formation, during subsequent synthetic steps.
Linker Strategy: The 2-CTC resin itself acts as the linker, directly attaching the first building block to the solid support. This simplifies the initial loading process.
Coupling Chemistry: The secondary amine of aminospiro[3.5]nonane will be directly attached to the 2-CTC resin. This reaction is facilitated by a non-nucleophilic base to neutralize the HCl generated during the reaction.
Experimental Workflow Overview
The overall workflow for the attachment of aminospiro[3.5]nonane to the 2-CTC resin and its subsequent use is depicted below.
Figure 1: General workflow for the solid-phase synthesis starting with aminospiro[3.5]nonane.
Detailed Protocols
Protocol 1: Loading of Aminospiro[3.5]nonane onto 2-Chlorotrityl Chloride Resin
This protocol describes the covalent attachment of aminospiro[3.5]nonane to the 2-CTC solid support.
Place the desired amount of 2-CTC resin (e.g., 1.0 g) into a solid-phase synthesis vessel.
Add anhydrous DCM (10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[7][8]
Drain the DCM.
Coupling of Aminospiro[3.5]nonane:
Dissolve aminospiro[3.5]nonane (2.0 equivalents relative to the resin loading capacity) in anhydrous DCM (8 mL per gram of resin).
Add DIEA (4.0 equivalents relative to the resin loading capacity) to the solution of aminospiro[3.5]nonane.
Add the amine/DIEA solution to the swollen resin.
Agitate the mixture at room temperature for 2-4 hours.[9]
Capping of Unreacted Sites:
To cap any unreacted chlorotrityl sites, add methanol (1.0 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.[9]
Drain the reaction solution.
Washing:
Wash the resin sequentially with:
DCM (3 x 10 mL per gram of resin)
N,N-Dimethylformamide (DMF) (3 x 10 mL per gram of resin)
Methanol (3 x 10 mL per gram of resin)
DCM (3 x 10 mL per gram of resin)
Dry the resin under high vacuum to a constant weight.
Protocol 2: Quantification of Resin Loading
The loading of the resin can be determined by Fmoc quantification if the aminospiro[3.5]nonane is first protected with an Fmoc group. Alternatively, a colorimetric test can be used to confirm the presence of the secondary amine.
Protocol 3: Cleavage of the Final Compound from the Resin
This protocol describes the cleavage of the final product from the 2-CTC resin using a mild acidic solution.
Materials:
Aminospiro[3.5]nonane-loaded resin
Cleavage cocktail: Trifluoroacetic acid (TFA) in DCM (e.g., 1-5% v/v) or Hexafluoroisopropanol (HFIP) in DCM (20-30% v/v)[6][10]
Nitrogen stream
Cold diethyl ether
Procedure:
Resin Treatment:
Swell the dried resin in DCM for 30 minutes.
Drain the DCM.
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
Agitate gently at room temperature for 1-2 hours.
Product Collection:
Filter the resin and collect the filtrate into a flask containing a small amount of a basic solution (e.g., pyridine in methanol) to neutralize the acid, if necessary.[6]
Wash the resin with additional DCM (2 x 5 mL per gram of resin) and combine the filtrates.
Product Isolation:
Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator.
Precipitate the crude product by adding cold diethyl ether.
Collect the precipitate by centrifugation or filtration and dry under vacuum.
Purify the final product as needed, for example, by reverse-phase HPLC.
Data Presentation
Parameter
Recommended Value
Rationale
Solid Support
2-Chlorotrityl chloride resin
Acid-labile cleavage, minimizes side reactions.[6][7]
Application Note & Protocol: High-Fidelity Boc Deprotection of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate
Abstract & Introduction The spiro[3.5]nonane diamine scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
The spiro[3.5]nonane diamine scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in bioactive molecules. The synthesis of derivatives often requires an orthogonal protection strategy for its two primary amine functionalities. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its robustness under various conditions and its clean, facile removal under acidic treatment.[1][2][3]
This document provides an in-depth guide and a validated protocol for the efficient deprotection of one such key intermediate, tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate, to yield spiro[3.5]nonane-2,7-diamine. We will delve into the mechanistic underpinnings of the deprotection reaction, critical experimental parameters, a step-by-step laboratory protocol, and essential safety considerations. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for accessing this important diamine core.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is a classic example of an acid-catalyzed fragmentation reaction.[4] The process is highly efficient due to the formation of stable intermediates and gaseous byproducts, which drive the reaction to completion according to Le Châtelier's principle.
The mechanism proceeds through three primary steps:
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[1][2][5] This step increases the electrophilicity of the carbonyl carbon.
C-O Bond Cleavage: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[6]
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing the free amine and gaseous carbon dioxide.[1][2][5] The newly liberated amine is immediately protonated by the excess acid in the medium, forming the corresponding ammonium salt (in this case, a trifluoroacetate salt).[1][5]
The reactive tert-butyl cation byproduct is typically quenched by deprotonation to form isobutylene gas or by reacting with any available nucleophiles.[5][7]
Caption: Figure 1: Mechanism of TFA-Mediated Boc Deprotection
Experimental Design & Rationale
The success of a Boc deprotection hinges on the careful selection of reagents and conditions.
Acid Selection: Trifluoroacetic acid (TFA) is the reagent of choice for this transformation. Its high acidity efficiently catalyzes the reaction, and its volatility (boiling point ~72 °C) greatly simplifies its removal from the reaction mixture during workup.[1] An alternative is 4M HCl in dioxane, which can be advantageous when other acid-sensitive groups are present, though the workup is less straightforward.[8]
Solvent: Anhydrous dichloromethane (DCM) is the preferred solvent. It is relatively inert, effectively dissolves the starting material and intermediates, and is also volatile, facilitating product isolation.[1][7]
Concentration and Temperature: The reaction is typically performed using a 20% to 50% (v/v) solution of TFA in DCM.[1][9] Starting the reaction at 0 °C helps to control any initial exotherm, after which the reaction can proceed to completion at ambient temperature.
Reaction Monitoring: It is crucial to monitor the reaction to ensure the complete consumption of the starting material. This prevents unnecessary exposure of the product to harsh acidic conditions and avoids purification challenges. Thin-Layer Chromatography (TLC) is an excellent technique for this purpose.[1][9]
Detailed Experimental Protocols
Protocol 1: Deprotection of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate
This protocol describes the standard procedure using TFA in DCM to yield spiro[3.5]nonane-2,7-diamine as its bis-trifluoroacetate salt.
Materials & Reagents:
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate
Trifluoroacetic acid (TFA), reagent grade
Dichloromethane (DCM), anhydrous
Toluene (for azeotropic removal of TFA)
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware
Procedure:
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected diamine (1.0 equiv) in anhydrous DCM to a concentration of 0.1–0.2 M.
Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until it reaches 0 °C.
Acid Addition: Slowly add TFA (10 equiv, or to a final v/v concentration of 25-50%) to the stirred solution via a syringe. A common and effective mixture is 1:1 TFA:DCM.[1] Caution: This addition may be exothermic.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The evolution of CO₂ gas may be observed.[10] Do not run the reaction in a sealed system.[5]
Monitoring: Monitor the reaction's progress by TLC until the starting material spot is completely consumed (see Section 5.0).
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
TFA Removal: To ensure complete removal of residual TFA, add toluene (2-3 times the volume of the initial DCM) to the residue and concentrate again under reduced pressure. Repeat this azeotropic removal process two more times.[6][7]
Isolation: The resulting product, spiro[3.5]nonane-2,7-diamine bis(trifluoroacetate), is typically an oil or a solid and is often of sufficient purity to be used directly in the next synthetic step.
Protocol 2: Conversion to the Free Diamine (Optional)
If the free base is required, the TFA salt from Protocol 1 can be neutralized.
Dissolution: Dissolve the crude TFA salt residue in a minimal amount of water or DCM.
Neutralization: Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is >10.
Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the spiro[3.5]nonane-2,7-diamine as a free base.
Reaction Monitoring & Validation
A self-validating protocol requires robust in-process controls. TLC is an indispensable tool for this purpose.
TLC Protocol:
Plate: Silica gel 60 F₂₅₄
Mobile Phase (Eluent): A polar solvent system is required. A good starting point is 90:10:1 (DCM:Methanol:Ammonium Hydroxide). The small amount of base neutralizes the silica's acidity and prevents the highly polar diamine product from streaking.
Sample Preparation: Withdraw a small aliquot from the reaction mixture, dilute it with DCM or methanol, and spot it on the TLC plate. It is crucial to also spot the starting material as a reference.
Visualization:
UV Light (254 nm): The Boc-protected starting material may be UV-active if it contains other chromophores, but the product will likely not be.
Ninhydrin Stain: After developing the plate, dry it completely and dip it into a ninhydrin solution, then heat gently with a heat gun. Primary amines will appear as distinct purple or blue spots.[9] The starting material has one free amine and will stain, while the product has two free amines and should produce a very intense spot at a much lower Rf value (closer to the baseline).
High efficiency and volatile, simplifying workup.[1]
TFA Conc.
25% - 50% (v/v) in DCM
Ensures a sufficient excess of acid to drive the reaction quickly.[9]
Temperature
0 °C to Room Temperature
Controls initial exotherm and allows for a smooth reaction.[1]
Reaction Time
1 - 3 hours
Typically sufficient for full conversion, but must be confirmed by TLC.[11]
Monitoring
TLC (e.g., 90:10:1 DCM:MeOH:NH₄OH)
Confirms consumption of starting material and formation of the polar product.
Expected Outcome
Spiro[3.5]nonane-2,7-diamine bis(TFA) salt
The product is isolated as a salt due to the acidic conditions.[1][5]
Table 1: Summary of Key Experimental Parameters
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow for Boc Deprotection
Safety, Handling, and Waste Disposal
Trifluoroacetic acid is a highly hazardous substance and requires strict safety protocols.
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, long pants, closed-toed shoes, and double-glove with nitrile gloves when handling TFA.[12]
Handling: All manipulations involving TFA must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[12][13] When diluting, always add acid to the solvent , never the other way around, to prevent violent splashing.[12]
Spill & Exposure: In case of a spill, contain it with an inert absorbent like vermiculite and notify your institution's Environmental Health and Safety (EHS) office.[13][14] For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12] For eye contact, use an eyewash station to flush for at least 15 minutes and seek immediate medical attention.[12][15]
Waste Disposal: All TFA-containing waste, including reaction mixtures and contaminated materials, is considered hazardous waste.[16] It must be collected in a clearly labeled, compatible (e.g., glass or HDPE) waste container.[13][14] Do not empty into drains.[16][17] Arrange for disposal through your institution's EHS office.[14]
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | The Journal of Organic Chemistry - ACS Publications. (2010, November 10). ACS Publications.
Trifluoroacetic acid - Apollo Scientific. (2024, May 3). Apollo Scientific.
Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. (n.d.). Carl ROTH.
TFA Disposal Methods → Area → Sustainability. (n.d.). Sustainability.
8 - SAFETY DATA SHEET. (2015, February 3).
Technical Support Center: Boc Deprotection in Acidic Conditions - Benchchem. (n.d.). BenchChem.
CB-LSOP-TFA-4-18.docx. (n.d.).
A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. (n.d.). BenchChem.
Proper Disposal of ATI-2341 TFA: A Guide for Laboratory Personnel - Benchchem. (n.d.). BenchChem.
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4). Hebei Boze Chemical Co.,Ltd.
BOC Protection and Deprotection - J&K Scientific LLC. (2026, February 8). J&K Scientific.
Experimental procedure for deprotection of Boc-protected amines - Benchchem. (n.d.). BenchChem.
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012, May 27). Semantic Scholar.
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. (n.d.). University of Arizona.
The Emerging Role of Aminospiro[3.5]nonane Derivatives in Oncology: A Guide to Application and Protocol
The rigid, three-dimensional architecture of the spirocyclic scaffold has positioned it as a privileged motif in modern medicinal chemistry. Among these, aminospiro[3.5]nonane derivatives are commanding significant atten...
Author: BenchChem Technical Support Team. Date: March 2026
The rigid, three-dimensional architecture of the spirocyclic scaffold has positioned it as a privileged motif in modern medicinal chemistry. Among these, aminospiro[3.5]nonane derivatives are commanding significant attention in oncology for their capacity to modulate historically challenging cancer targets. Their unique conformational constraints allow for precise orientation of functional groups, leading to enhanced potency and selectivity. This guide provides an in-depth exploration of the application of aminospiro[3.5]nonane derivatives in cancer research, with a focus on their use as inhibitors of key oncogenic pathways, including the p53-MDM2 interaction, Src kinase, and the formidable KRAS G12C mutant. We will delve into the rationale behind their design, their mechanisms of action, and provide detailed protocols for their evaluation.
I. Strategic Targeting of the p53-MDM2 Protein-Protein Interaction
The tumor suppressor protein p53 is a cornerstone of the cell's defense against malignant transformation. In a significant portion of cancers where p53 remains wild-type, its function is often abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The intricate dance between p53 and MDM2 represents a critical node in cancer signaling, making the disruption of their interaction a highly sought-after therapeutic strategy.[1][2] Aminospiro[3.5]nonane derivatives have emerged as a promising scaffold for the design of potent and selective inhibitors of this protein-protein interaction (PPI).[1]
The design of these inhibitors is a testament to the power of structure-based drug discovery. The p53 protein binds to a deep hydrophobic pocket on the surface of MDM2, with three key p53 residues—Phe19, Trp23, and Leu26—inserting into this cleft.[1] The strategic design of small molecules that can mimic these interactions is paramount. The rigid aminospiro[3.5]nonane core can serve as a scaffold to position substituents that occupy these hydrophobic pockets, thereby competitively inhibiting the binding of p53 to MDM2.[3] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1]
Signaling Pathway: Reactivation of p53 by MDM2 Inhibition
Caption: p53-MDM2 negative feedback loop and its inhibition.
Protocol: Western Blot Analysis of p53 and MDM2 Upregulation
This protocol details the procedure to verify the cellular activity of a putative aminospiro[3.5]nonane-based MDM2 inhibitor by assessing the levels of p53 and its transcriptional target, MDM2.
1. Cell Culture and Treatment:
Culture a cancer cell line with wild-type p53 (e.g., MCF-7, HCT116) in appropriate media to 70-80% confluency.
Treat the cells with varying concentrations of the aminospiro[3.5]nonane derivative or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Cell Lysis:
Aspirate the media and wash the cells with ice-cold PBS.
Add RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
Scrape the cells and transfer the lysate to a microfuge tube.
Incubate on ice for 30 minutes with periodic vortexing.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
Normalize the protein concentrations and prepare samples with Laemmli buffer.
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p53 (e.g., DO-1) and MDM2 (e.g., SMP14) overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
Image the blot using a chemiluminescence detection system. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
Expected Outcome: A dose- and time-dependent increase in both p53 and MDM2 protein levels should be observed in cells treated with an effective inhibitor. The upregulation of MDM2 serves as a biomarker of p53 transcriptional activity.[1]
II. Non-ATP Competitive Inhibition of Src Kinase
Src, a non-receptor tyrosine kinase, is a critical signaling node that integrates and transduces signals from various cell surface receptors, influencing cell growth, migration, and survival.[4][5] Its dysregulation is implicated in numerous cancers, including breast cancer.[4] While several ATP-competitive Src inhibitors exist, they often suffer from a lack of specificity due to the highly conserved nature of the ATP-binding pocket across the kinome.[4] This has spurred interest in developing non-ATP competitive inhibitors, which offer the potential for greater selectivity.[4]
2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives, which feature an aminospiro[3.5]nonane core, have been identified as a novel class of non-ATP competitive Src kinase inhibitors.[4] These compounds are hypothesized to bind to a site distinct from the ATP pocket, thereby inhibiting kinase activity through an allosteric mechanism. This approach can circumvent the challenges associated with high intracellular ATP concentrations and may be effective against resistance mutations in the ATP-binding site.[4]
Signaling Pathway: Src Kinase Inhibition in Breast Cancer
Caption: Src-mediated signaling in cell migration and its inhibition.
In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of aminospiro derivatives against Src kinase.
1. Reagents and Materials:
Recombinant active Src kinase
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
ATP and a suitable Src substrate (e.g., a synthetic peptide like "Srctide")
Aminospiro[3.5]nonane derivative stock solution in DMSO
384-well plates
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
2. Assay Procedure:
Prepare serial dilutions of the aminospiro derivative in kinase buffer.
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
Add the Src kinase to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding a mixture of the Src substrate and ATP.
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
Stop the reaction and measure the kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced.
3. Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Rationale for Experimental Choices: The use of a non-ATP competitive inhibitor necessitates kinetic studies to confirm the mechanism of action. Steady-state kinetic analysis, by varying the concentrations of both ATP and the substrate peptide in the presence and absence of the inhibitor, can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.
III. Covalent Inhibition of the "Undruggable" KRAS G12C
The KRAS oncogene is one of the most frequently mutated genes in human cancers, and for decades, it was considered an "undruggable" target due to its picomolar affinity for GTP and the lack of deep binding pockets on its surface.[6] The discovery of a druggable pocket (the Switch-II pocket) in the GDP-bound state of the KRAS G12C mutant has revolutionized the field.[6] The G12C mutation introduces a cysteine residue that can be targeted by covalent inhibitors.
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been developed as potent and selective covalent inhibitors of KRAS G12C.[7][8] These molecules are designed with an electrophilic "warhead" (an acryloyl group) that forms an irreversible covalent bond with the thiol group of the Cys12 residue.[7] This covalent modification locks KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and abrogating oncogenic signaling.[9]
Signaling Pathway: Covalent Inhibition of KRAS G12C
Caption: Covalent inhibition of KRAS G12C locks it in an inactive state.
This protocol outlines the evaluation of the in vivo efficacy of a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative in a mouse xenograft model of KRAS G12C-mutant cancer.
1. Cell Culture and Implantation:
Culture a KRAS G12C-mutant human cancer cell line (e.g., NCI-H1373, MIA PaCa-2) under sterile conditions.
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).
2. Tumor Growth and Treatment:
Monitor the mice for tumor formation.
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
Administer the aminospiro derivative (e.g., by oral gavage) or vehicle daily at a predetermined dose.
3. Monitoring and Data Collection:
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice a week).
Calculate tumor volume using the formula: (Length x Width²)/2.
Monitor the mice for any signs of toxicity.
4. Study Endpoint and Analysis:
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pERK, immunohistochemistry).
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.
Rationale for Experimental Choices: The selection of a KRAS G12C-mutant cell line is crucial to specifically assess the on-target activity of the covalent inhibitor. The use of an immunodeficient mouse model is necessary to prevent the rejection of the human tumor xenograft. Monitoring body weight is a key indicator of the compound's toxicity.
IV. Conclusion and Future Perspectives
Aminospiro[3.5]nonane derivatives represent a versatile and powerful scaffold in the development of novel anticancer agents. Their ability to be tailored to target challenging oncogenic drivers like MDM2, Src, and KRAS G12C underscores their potential in precision oncology. The unique structural features of this spirocyclic system provide a foundation for creating highly potent and selective inhibitors. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting area, with the ultimate goal of translating these promising compounds into effective cancer therapies.
V. References
How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. (URL: [Link])
Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR. (URL: [Link])
Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (URL: [Link])
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure–activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (URL: [Link])
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (URL: [Link])
Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (URL: Not available)
Structure-Based Design of Novel Inhibitors of the MDM2–p53 Interaction. (URL: [Link])
How To Design a Successful p53–MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. (URL: [Link])
Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (URL: [Link])
The mechanism of the activation of KRas and KRas G12C covalent... (URL: [Link])
Covalent inhibitors: An ambitious approach for the discovery of newer oncotherapeutics. (URL: [Link])
Targeting KRAS G12C in the active state: A new class of covalent inhibitors. (URL: Not available)
Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. (URL: [Link])
The next generation of KRAS targeting: reasons for excitement and concern. (URL: [Link])
Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. (URL: [Link])
Covalent inhibitors: a rational approach to drug discovery. (URL: [Link])
Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. (URL: [Link])
Covalent inhibitors in strategic therapeutic design. (URL: [Link])
Structural basis for selective inhibition of Src family kinases by PP1. (URL: [Link])
Structures of leading non-ATP competitive Src/tubulin dual inhibitors... (URL: [Link])
Are covalent inhibitors the key to curing cancer? (URL: [Link])
Covalent inhibitors: An ambitious approach for the discovery of newer oncotherapeutics. (URL: [Link])
Targeted therapy for KRAS G12C-mutated colorectal cancer: advances, challenges, and future directions. (URL: [Link])
Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC. (URL: [Link])
Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver. (URL: [Link])
Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. (URL: [Link])
Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer. (URL: [Link])
Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. (URL: [Link])
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (URL: [Link])
Targeting KRAS G12C mutations in colorectal cancer. (URL: [Link])
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (URL: [Link])
Structural and Biochemical Basis for Intracellular Kinase Inhibition by Src-specific Peptidic Macrocycles. (URL: [Link])
Table 2 : IC50 values for synthesized compounds against cancer cell lines. (URL: [Link])
Structures of non‐ATP competitive dual Src‐tubulin inhibitor, and the... (URL: [Link])
Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. (URL: [Link])
Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. (URL: [Link])
The anticancer IC50 values of synthesized compounds against 3 cell lines. (URL: [Link])
IC50 values for different cell lines. (URL: [Link])
New crystalline forms of a kras g12c inhibitor compound. (URL: )
Cell growth inhibition percentage of compounds tested at the concentration of 25 μg/mL against tumor cell lines. (URL: [Link])
Synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles 5a–l. (URL: [Link])
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (URL: [Link])
Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. (URL: [Link])
Analytical Techniques for Characterizing Spirocyclic Compounds: A Comprehensive Guide
Spirocyclic motifs are emerging as privileged structures in modern drug discovery. By providing a distinct balance of conformational rigidity and three-dimensionality, they allow medicinal chemists to "escape flatland"—i...
Author: BenchChem Technical Support Team. Date: March 2026
Spirocyclic motifs are emerging as privileged structures in modern drug discovery. By providing a distinct balance of conformational rigidity and three-dimensionality, they allow medicinal chemists to "escape flatland"—increasing the sp³ carbon fraction to improve target binding affinity, selectivity, and pharmacokinetic properties [1][1]. Furthermore, dearomative functionalization techniques have made these complex structures more accessible than ever [2][2].
However, the unique orthogonal geometry and inherent axial or central chirality of spirocycles present significant analytical challenges. This application note details a comprehensive, self-validating workflow for the chiral separation, structural elucidation, and absolute stereochemical characterization of spirocyclic compounds.
Analytical workflow for the characterization of spirocyclic compounds.
Phase 1: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)
Because spirocycles often lack flat aromatic surfaces, traditional reversed-phase HPLC can struggle to achieve baseline chiral separation. Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based chiral stationary phases (CSPs) is the gold standard for these molecules [3][3].
The Causality of the Method: Supercritical CO₂ possesses liquid-like density but gas-like viscosity and diffusivity. This enables the use of sub-2 µm particle columns at high flow rates without prohibitive backpressure. The rapid mass transfer enhances the subtle steric inclusion interactions required for spirocyclic chiral recognition within polysaccharide cavities (e.g., amylose or cellulose derivatives) [4][4].
Protocol 1: Preparative SFC Resolution of Spirocyclic Enantiomers
Column Selection: Equip the SFC system with a polysaccharide-based CSP (e.g., CHIRALPAK IA or IG, 5 µm, 21 x 250 mm).
Mobile Phase Preparation: Utilize supercritical CO₂ as Mobile Phase A. Select a polar modifier (e.g., Methanol or Isopropanol with 0.1% Diethylamine for basic spiro-amines) as Mobile Phase B.
Gradient Optimization: Run a generic scouting gradient from 5% to 50% Mobile Phase B over 10 minutes at a flow rate of 3 mL/min (analytical scale) to identify the optimal isocratic hold point.
Preparative Scale-Up: Scale the flow rate to 50-70 mL/min maintaining the optimized isocratic ratio. Maintain the backpressure regulator (BPR) at 120 bar and column temperature at 35 °C.
Self-Validation Loop: Inject a racemic standard prior to the preparative run. Baseline resolution (
Rs>1.5
) of the racemate validates the chiral stationary phase and gradient conditions before committing the valuable synthesized sample.
Phase 2: Structural Elucidation via Advanced NMR Spectroscopy
While 1D ¹H and ¹³C NMR confirm basic connectivity, the rigid, strained nature of spirocycles often leads to unusual long-range coupling constants and overlapping multiplets [5][5]. 2D NMR, specifically ROESY (Rotating-frame Overhauser Effect Spectroscopy), is critical for determining relative stereochemistry across the spiro-junction.
The Causality of the Method: Spirocyclic drug candidates typically fall in the mid-weight regime (MW 300–800 Da). At standard NMR field strengths (e.g., 400–600 MHz), these molecules tumble at rates where the standard NOE signal can cross zero (
ωτc≈1.12
). ROESY utilizes a spin-lock pulse to maintain positive cross-peaks regardless of tumbling rate, reliably revealing through-space proximities (< 5 Å) between protons on the orthogonal rings [5][5].
Protocol 2: 2D ROESY NMR Acquisition for Relative Stereochemistry
Sample Preparation: Dissolve 10-15 mg of the purified spirocycle in 600 µL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
Parameter Setup: Set the spin-lock mixing time (cw spin-lock) to 200–300 ms. A continuous wave spin-lock field strength of ~2.5 kHz is recommended to minimize TOCSY artifacts.
Acquisition: Acquire the 2D spectrum with a minimum of 256 increments in the indirect dimension (t1) and 16-32 scans per increment to ensure a high signal-to-noise ratio.
Self-Validation Loop: Process the spectrum and phase it carefully. Both diagonal peaks and cross-peaks should have the same phase (e.g., both positive). Symmetric cross-peaks across the diagonal validate true through-space interactions.
Table 1: Quantitative Summary of NMR Troubleshooting for Spirocycles
Observed Problem
Potential Cause
Recommended Action
Self-Validation Metric
Overlapping multiplets in ¹H NMR
Low spectral dispersion, complex spin systems
Acquire spectrum at higher field strength (≥600 MHz); run 2D HSQC.
HSQC resolves overlapping protons by their distinct ¹³C chemical shifts.
Ambiguous relative stereochemistry
Axial chirality, conformational flexibility
Perform 2D ROESY to establish through-space proximities.
Assigning the absolute configuration of spiro stereocenters is paramount. While single-crystal X-ray diffraction (using anomalous dispersion) remains definitive for crystalline solids, many spirocycles are oils or amorphous solids [6][6]. Vibrational Circular Dichroism (VCD) is the premier solution-state orthogonal technique [7][7].
The Causality of the Method: Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis active chromophore, VCD probes the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. Because all chiral spirocycles possess IR-active vibrational modes, VCD provides a universal fingerprint. By matching experimental VCD spectra with Density Functional Theory (DFT) computed spectra, absolute configuration is unambiguously assigned without the need for heavy-atom derivatization [8][8].
Decision matrix for determining the absolute configuration of spirocycles.
Protocol 3: VCD Measurement and DFT Calculation Workflow
Conformational Search: Perform a conformational search of the chosen spirocyclic enantiomer using molecular mechanics (e.g., OPLS4 force field) to identify all conformers within a 5.0 kcal/mol energy window.
Geometry Optimization & Frequency Calculation: Optimize the identified conformers using DFT at the B3LYP/6-311G(d,p) level of theory. Calculate the IR and VCD frequencies for each optimized conformer.
Boltzmann Averaging: Weight the calculated VCD spectra of individual conformers based on their Boltzmann population at 298 K to generate the final theoretical spectrum.
Experimental Acquisition: Dissolve the pure enantiomer in an IR-transparent solvent (e.g., CDCl₃) at a concentration of ~0.1 M. Record the IR and VCD spectra in a BaF₂ cell (100 µm path length) over the 2000–900 cm⁻¹ region.
Self-Validation Loop: The computed DFT IR spectrum must align with the experimental IR spectrum (
R2>0.9
) before VCD band matching is considered valid. A high degree of overlap confirms that the correct conformer population was modeled.
References
Spirocyclic Motifs in Natural Products
Source: PMC - NIH
URL:[Link][1]
Some Items of Interest to Process R&D Chemists and Engineers
Source: ACS Publications
URL:[Link][2]
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block
Source: ACS Publications
URL:[Link][3]
Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation
Source: IntechOpen
URL:[Link][4]
optimizing reaction conditions for the synthesis of spiro[3.5]nonane derivatives
Welcome to the Advanced Technical Support Center for spirocyclic synthesis. Spiro[3.5]nonane derivatives have emerged as privileged scaffolds in medicinal chemistry, offering rigid three-dimensional architectures that im...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for spirocyclic synthesis. Spiro[3.5]nonane derivatives have emerged as privileged scaffolds in medicinal chemistry, offering rigid three-dimensional architectures that improve metabolic stability, enhance solubility, and prevent off-target effects compared to flat aromatic rings [2].
However, constructing the highly strained cyclobutane ring (strain energy ~26.3 kcal/mol) or manipulating the sterically hindered spiro-center presents significant synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your spiro[3.5]nonane workflows.
Synthetic Logic & Workflow Visualization
Logical pathways for spiro[3.5]nonane synthesis, highlighting scale-up and optimization routes.
FAQ & Troubleshooting Guides
Q1: Overcoming Incomplete Cyclization in Double Alkylation
Issue: When attempting a double alkylation of cyclohexanecarbonitrile with 1,3-dibromopropane to form the spiro[3.5]nonane core, the reaction stalls at the mono-alkylated intermediate. Forcing conditions (higher heat) lead to elimination byproducts rather than cyclization.
Causality & Expert Insight:
The first intermolecular alkylation is fast, but the subsequent intramolecular
SN2
displacement to form the 4-membered ring is kinetically unfavorable due to high angle strain. While the existing cyclohexane ring provides a favorable conformational restriction (akin to the Thorpe-Ingold effect) that brings the reactive ends closer, standard bases like NaH in THF often fail. This is because the resulting carbanion is tightly ion-paired with the sodium cation, reducing its nucleophilicity. If you apply heat to overcome this activation barrier, the base acts on the terminal halide to promote E2 elimination instead of cyclization.
Solution:
Transition to a sterically hindered, non-nucleophilic base like LDA, and critically, introduce a polar aprotic co-solvent such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). DMPU heavily solvates the lithium cation, breaking up base aggregates and creating a "naked," highly reactive carbanion that can drive the 4-membered ring closure at room temperature without triggering elimination.
Data Summary: Optimization of Base and Solvent for Cyclobutane Ring Closure
Flame-dry a 250 mL Schlenk flask under argon. Charge with anhydrous THF (50 mL) and diisopropylamine (2.2 equiv). Cool to -78 °C.
Add n-BuLi (2.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.
Add DMPU (12.5 mL, 20% v/v of THF) dropwise, maintaining -78 °C. Validation checkpoint: The solution should remain clear; precipitation indicates moisture contamination.
Slowly add a solution of cyclohexanecarbonitrile (1.0 equiv) in THF (10 mL). Stir for 1 hour to ensure complete deprotonation.
Add 1,3-dibromopropane (1.1 equiv) dropwise.
Allow the reaction mixture to slowly warm to room temperature over 12 hours.
Quench with saturated aqueous
NH4Cl
, extract with EtOAc, wash extensively with water (to remove DMPU) and brine, dry over
MgSO4
, and concentrate.
Q2: Pilot-Scale Synthesis of Spiro[3.5]nonane-6,8-dione
Issue: We need to scale up the synthesis of spiro[3.5]nonane-6,8-dione. The literature route using cyclobutanone and a Wittig reagent requires 100 °C in silicon oil, which is hazardous and impractical for our pilot plant [3].
Causality & Expert Insight:
The traditional Wittig approach is severely limited by the low boiling point of cyclobutanone (99 °C) and the poor reactivity of stabilized ylides. This necessitates high-boiling solvents like silicon oil to prevent reagent loss through evaporation [3]. Distilling the intermediate enone out of silicon oil is entirely unviable for multi-kilogram scale-up.
Solution:
Adopt the two-step pilot plant protocol developed by Bayer, which bypasses cyclobutanone entirely [1]. This route utilizes spiro[3.5]non-7-en-6-one. The critical optimization here is replacing hazardous hydrogen peroxide with sodium perborate (
NaBO3
) for the epoxidation step.
NaBO3
provides a slow, controlled release of oxidant, preventing the thermal runaway associated with
H2O2
at scale.
Epoxidation: In a jacketed reactor, dissolve spiro[3.5]non-7-en-6-one (1.0 equiv) in a suitable solvent. Add sodium perborate tetrahydrate (1.5 equiv) in portions, maintaining the internal temperature strictly below 30 °C.
Monitor via GC/MS until the starting material is consumed. Filter the insoluble boron salts and concentrate the crude epoxide.
Rearrangement: Transfer the crude epoxide to a clean reactor. Add a catalytic amount of
Pd(OAc)2
(0.05 equiv) and triethylamine in ethyl acetate.
Heat the mixture to 60 °C for 4 hours. Validation checkpoint: The epoxide peak on GC/MS should completely transition to the diketone mass.
Cool to 4 °C, adjust the aqueous phase pH to 2.0 using 12% aqueous HCl, and isolate the precipitated spiro[3.5]nonane-6,8-dione via centrifugation [1].
Q3: Derivatization of 7-Azaspiro[3.5]nonane for Medicinal Chemistry
Issue: In our program targeting GPR119 agonists, we are utilizing the 7-azaspiro[3.5]nonane scaffold [2]. However, late-stage functionalization (alkylation) at the piperidine nitrogen yields poor results.
Causality & Expert Insight:
The rigid, 3D architecture of the spiro[3.5]nonane system—while excellent for stimulating glucose-dependent insulin secretion via GPR119—introduces significant steric bulk around the 7-position nitrogen [2]. Standard
SN2
alkylations fail because the trajectory of nucleophilic attack is sterically blocked by the adjacent cyclobutane ring protons.
Solution:
Shift from direct alkylation to Reductive Amination using a Lewis acid additive. Using Titanium(IV) isopropoxide (
Ti(O−iPr)4
) forces the formation of the iminium ion intermediate by acting as a water scavenger and activating the carbonyl, effectively overcoming the steric barrier before reduction with
NaBH(OAc)3
.
References
Process Development and Pilot Plant Scale Synthesis of Spiro[3.
Application Notes and Protocols: Spiro[3.
EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.
Optimization
Technical Support Center: Purification of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate
From the Desk of the Senior Application Scientist Welcome to the technical support hub for spirocyclic amine purification. The spiro[3.5]nonane core provides a rigid, non-planar scaffold that is highly valued in modern d...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for spirocyclic amine purification. The spiro[3.5]nonane core provides a rigid, non-planar scaffold that is highly valued in modern drug discovery for exploring new chemical space (1)[1]. However, synthesizing mono-Boc diamines inherently produces a statistical mixture of the desired mono-protected product, a non-polar di-Boc byproduct, and highly polar unreacted diamine (2)[2].
This guide moves beyond generic protocols by explaining the physicochemical causality behind each purification step, ensuring your workflow is a robust, self-validating system.
System Overview & Purification Logic
To isolate tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate, we must exploit the distinct ionization states of the reaction mixture. The following workflow utilizes a pH-driven liquid-liquid extraction (LLE) to remove the di-Boc byproduct, followed by amine-modified chromatography to resolve the target from residual diamine.
Workflow for the isolation of mono-Boc spirocyclic diamines from reaction byproducts.
Troubleshooting & FAQs
Q1: Why does my mono-Boc spirocycle streak severely on standard silica gel, resulting in poor recovery?Causality: Bare silica gel is inherently acidic, acting as a strong proton donor. The free primary amine on your spiro[3.5]nonane core acts as a proton acceptor, creating strong secondary interactions with the silanol groups. This leads to slow mass transfer kinetics, severe tailing, and compound trapping (3)[3].
Solution: Transition to an amine-functionalized silica stationary phase (e.g., KP-NH). By neutralizing the acidic and protic silica surface with a bonded organic amine, basic compounds can be efficiently purified using predictable, non-polar normal-phase solvents like Hexane/Ethyl Acetate without the need for complex, basic modifiers (3)[3].
Q2: During flash chromatography, my target co-elutes with the fully deprotected diamine. How do I resolve this?Causality: The highly lipophilic spirocyclic core can partially mask the polarity of the amine groups, compressing the retention factors (
Rf
) of the mono-Boc and fully deprotected diamine species.
Solution: The mono-Boc product possesses an intermediate polarity between the di-Boc and diamine species. If using standard silica, employ a shallow gradient starting from 0% Methanol (MeOH) in Dichloromethane (DCM) and gradually increasing to 10-15% MeOH (2)[2]. However, the most effective method is to perform a pre-chromatography acid-base extraction (see Protocol below) to drastically reduce the byproduct load before it ever touches the column.
Q3: I am observing spontaneous loss of the Boc group during purification. What is causing this degradation?Causality: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions. Prolonged exposure to acidic bare silica or the use of aged chlorinated solvents (which can generate trace HCl) will trigger premature deprotection (1)[1].
Solution: Always stabilize your mobile phase. If bare silica must be used, pre-treat the column by flushing it with 1% Triethylamine (TEA) in your starting solvent to neutralize active acidic sites.
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of the crude mixture components to aid in fraction identification.
Component
Substitution
Est. pKa
TLC Retention (
Rf
)*
Elution Order
Di-Boc Spiro[3.5]nonane
Fully Protected
N/A
0.85
First
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate
Target (Mono-Boc)
~9.5
0.45
Intermediate
Spiro[3.5]nonane-2,7-diamine
Fully Deprotected
~9.5, ~10.2
0.10
Last
*Conditions: Amine-modified silica TLC plates, eluted with 10% MeOH in DCM.
Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction
This step exploits the basicity of the free amine to partition the target away from the non-polar di-Boc byproduct (4)[4].
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).
Acidic Partitioning: Add an equal volume of 1M aqueous HCl. Stir vigorously for 10 minutes.
Phase Separation: Separate the layers.
Self-Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. It should show NO purple/pink spots (indicating all primary amines have successfully migrated to the aqueous layer as hydrochloride salts). The organic layer containing the di-Boc byproduct can be discarded or recycled.
Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH reaches 10–11.
Causality: A pH >10 ensures the complete deprotonation of the mono-Boc amine (
pKa
~9.5), rendering it lipophilic again.
Recovery: Extract the basified aqueous layer with fresh DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Amine-Modified Flash Chromatography
Use this step to polish the enriched LLE product, separating the target from any co-extracted fully deprotected diamine.
Column Preparation: Pack a glass chromatography column with amine-functionalized silica gel (e.g., 230-400 mesh KP-NH) or equip an automated flash system with a pre-packed NH cartridge.
Loading: Dissolve the enriched crude from Protocol A in a minimal amount of DCM and load it directly onto the stationary phase.
Elution: Run a gradient starting at 100% Hexane, ramping up to 50% Ethyl Acetate over 10 column volumes (CV).
Note: Because the silica is amine-modified, you do not need highly polar or basified modifiers (like MeOH or
NH4OH
) to achieve elution (3)[3].
Fraction Analysis: Spot fractions on TLC. The mono-Boc target will elute first, staining bright pink/purple with Ninhydrin upon heating. Combine pure fractions and evaporate under reduced pressure.
References
Synthesis and Purification of Amino-PEG12-Boc: A Technical Guide
Source: Benchchem
URL:2
A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery
Source: Benchchem
URL:1
General Method for Selective Mono-Boc Protection of Diamines and Thereof
Source: SciELO (J. Mex. Chem. Soc)
URL:4
Organic Amine Flash Purification Using A Novel Stationary Phase
Source: Biotage
URL:3
Technical Support Center: Navigating the Synthesis of PROTACs with Spirocyclic Linkers
A Senior Application Scientist's Guide to Troubleshooting Low Yields and Other Synthetic Challenges Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide prov...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Troubleshooting Low Yields and Other Synthetic Challenges
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that feature spirocyclic linkers. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your research.
The Allure and Challenge of Spirocyclic Linkers in PROTACs
PROTACs are complex heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1] The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[1] Spirocyclic linkers, such as those based on spiro[3.3]heptane or azaspiro[3.3]heptane, are increasingly popular due to their ability to impart conformational rigidity.[2][3] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex formation and leading to enhanced degradation potency.[1] However, this structural sophistication often comes at the cost of synthetic complexity, frequently leading to low yields and challenging purifications.[1][4]
This guide will address the common pitfalls in the multi-step synthesis of these advanced molecules, from the construction of the spirocyclic core to the final PROTAC assembly and purification.
Part 1: The Spirocyclic Core - Challenges in Spirocyclization
The creation of the spirocyclic core is often the first major hurdle where yields can plummet. The formation of a quaternary carbon center at the heart of the spirocycle is an inherently challenging transformation.[5]
Question 1: I am experiencing very low yields in my spirocyclization reaction to form the linker's core structure. What are the likely causes and how can I troubleshoot this?
Low yields in spirocyclization can be attributed to several factors, ranging from incomplete reactions to product decomposition. A systematic approach to troubleshooting is essential.
Answer:
Incomplete Reaction: The reaction may not be reaching completion.
Troubleshooting:
Reaction Monitoring: Diligently monitor the reaction progress using techniques like TLC, LC-MS, or NMR. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[5]
Reagent Stoichiometry: Ensure the precise measurement and stoichiometry of all reagents, particularly the limiting reagent.[5]
Catalyst Activity: If a catalyst is employed, its activity is paramount. Ensure the catalyst is fresh and, if necessary, handled under inert conditions. Consider screening different catalysts or increasing the catalyst loading.[6]
Decomposition of Starting Material or Product: Spirocyclic compounds and their precursors can be sensitive to the reaction conditions.
Troubleshooting:
Monitor for the appearance of multiple, unidentifiable spots on a TLC plate, which can indicate decomposition. If this is observed, consider lowering the reaction temperature or employing milder reagents.[5]
Analyze the crude reaction mixture at various time points to assess product stability. If the product forms and then degrades, a modification of the workup procedure (e.g., using a buffered aqueous solution) or a shorter reaction time may be necessary.[6]
Suboptimal Reaction Conditions:
Troubleshooting:
Solvent Effects: The choice of solvent can profoundly influence the reaction rate and yield. Perform a solvent screen with a range of polarities (e.g., toluene, THF, DCM, acetonitrile) to identify the optimal medium.[5]
Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition. A systematic evaluation of the reaction temperature is recommended.
Question 2: My spirocyclization reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?
Poor diastereoselectivity is a common challenge in spirocycle synthesis. The spatial arrangement of substituents is dictated by the transition state energies of the cyclization, which can be influenced by several factors.[5]
Answer:
Thermodynamic vs. Kinetic Control: Determine whether your reaction is under thermodynamic or kinetic control.
Troubleshooting:
Running the reaction at a lower temperature often favors the kinetically formed product (the one that forms fastest).[5]
Higher temperatures or longer reaction times may allow for equilibration to the more stable thermodynamic product.[5]
Catalyst and Ligand Control: Chiral catalysts and ligands are instrumental in controlling stereoselectivity.
Troubleshooting:
For metal-catalyzed reactions, screen a variety of chiral ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different ligands can have a significant impact on both yield and enantioselectivity.[6]
In organocatalyzed reactions, such as proline-catalyzed 1,3-dipolar cycloadditions for the synthesis of spirooxindoles, the choice of catalyst and its stereochemistry are critical for achieving high diastereoselectivity.[7]
Substrate and Solvent Effects:
Troubleshooting:
Substrate Control: The existing stereochemistry of your starting material can direct the stereochemical outcome. The introduction of bulky substituents or directing groups can favor a specific orientation during cyclization.[5]
Solvent Polarity: The polarity of the solvent can influence the geometry of the transition state. A screen of different solvents is highly recommended, as a change in solvent can sometimes even reverse the diastereoselectivity.[6]
Part 2: Functionalization and Linker Elongation
Once the spirocyclic core is synthesized, it must be functionalized and elongated to allow for conjugation to the warhead and E3 ligase ligand. This multi-step process introduces new challenges, including the need for robust protecting group strategies.
Question 3: I am struggling with protecting group manipulations for a spirocyclic diamine linker. What is a good strategy to avoid side reactions and low yields?
For spirocyclic diamines, an orthogonal protecting group strategy is often necessary to selectively functionalize each amine.[8][9]
Answer:
Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions. A common and effective strategy is the use of Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) groups.
Boc Group: Stable to a wide range of conditions but readily removed with strong acid (e.g., TFA in DCM).[9]
Cbz Group: Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method that is often compatible with other functional groups.
Fmoc Group: Cleaved under mild basic conditions (e.g., piperidine in DMF).[9]
Strategic Deprotection and Functionalization:
Protect both amines of the spirocyclic diamine, for example, as a di-Boc derivative.
Selectively deprotect one amine. If both are Boc-protected, this can be challenging and may require careful control of reaction conditions (e.g., using a substoichiometric amount of acid). A more robust approach is to use two different protecting groups from the outset.
Couple the first component (e.g., the warhead with a carboxylic acid handle) to the free amine.
Deprotect the second amine.
Couple the second component (e.g., the E3 ligase ligand).
Part 3: Final PROTAC Assembly and Purification
The final steps of PROTAC synthesis, including the coupling of the functionalized linker to the warhead and E3 ligase ligand, and the subsequent purification, are often where significant product loss occurs.[1][10]
Question 4: My final coupling reaction to form the PROTAC is giving a low yield. How can I optimize this step?
Inefficient coupling reactions are a major contributor to low overall yields in PROTAC synthesis.[10]
Answer:
Coupling Reagents: The choice of coupling reagent for amide bond formation is critical, especially when dealing with sterically hindered substrates.
Troubleshooting:
Screen a panel of modern coupling reagents such as HATU, HBTU, or COMU, in combination with a non-nucleophilic base like DIPEA or TEA.[10]
For particularly challenging couplings, consider using a coupling agent known to be effective for sterically hindered substrates.[10]
Reaction Conditions:
Troubleshooting:
Extend the reaction time and monitor for completion by LC-MS.[10]
A gentle increase in temperature may improve conversion, but monitor closely for potential side reactions or degradation.[10]
Question 5: I am observing significant product loss during the purification of my spirocyclic PROTAC. What are the best practices for purification?
The unique physicochemical properties of PROTACs, often having a high molecular weight and regions of differing polarity, make them challenging to purify.[1][11]
Answer:
Primary Purification Technique: RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying PROTACs.[11][12]
Best Practices:
Column Choice: C18 columns are most common, but for larger, more flexible PROTACs, a C4 column may provide better peak shape and recovery.[12]
Mobile Phase Modifiers: Use formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) in both the aqueous and organic mobile phases to improve peak shape by ensuring acidic species are protonated.[11]
Gradient Optimization: Develop a shallow gradient to ensure good separation of the PROTAC from closely eluting impurities.[11]
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMSO and then dilute with the initial mobile phase composition before injection. Ensure the final sample is filtered through a 0.22 µm syringe filter.[11]
Alternative and Complementary Techniques:
Flash Column Chromatography: Can be used for initial cleanup of the crude product, but often lacks the resolution for final purification. Careful optimization of the solvent system is crucial.[5]
Size-Exclusion Chromatography (SEC): Can be used as an orthogonal purification method, separating molecules based on size. This can be particularly useful for removing smaller impurities.[12]
Visualizing the Workflow and Troubleshooting Strategy
Diagram 1: General Structure of a PROTAC with a Spirocyclic Linker
Caption: A simplified representation of a PROTAC molecule featuring a central spirocyclic linker.
Diagram 2: Troubleshooting Decision Tree for Low Yield in Spirocyclization
Caption: A decision tree to systematically troubleshoot low yields in spirocyclization reactions.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Spiro[3.3]heptane Diamine Linker
This protocol provides a general framework for the synthesis of a differentially protected spiro[3.3]heptane diamine, a versatile building block for PROTAC synthesis.
Step 1: Synthesis of a Dibromide Intermediate
This step is based on established methods for creating the necessary precursor for spirocyclization.
To a solution of a suitable cyclobutane derivative (e.g., 1,1-cyclobutanedimethanol) in an appropriate solvent (e.g., pyridine), add tosyl chloride portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
Purify the resulting ditosylate by column chromatography.
Treat the ditosylate with lithium bromide in a suitable solvent (e.g., acetone) and heat to reflux to yield the dibromide.
Step 2: Spirocyclization
This step involves the formation of the key spirocyclic core.
In a flame-dried flask under an inert atmosphere, prepare a solution of a suitable malonate derivative (e.g., diethyl malonate) and a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF).
Add the dibromide from Step 1 dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by GC-MS or LC-MS).
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent and purify by column chromatography to obtain the spiro[3.3]heptane dicarboxylate.
Step 3: Functional Group Interconversion and Protection
This step converts the ester groups to amines and applies an orthogonal protection strategy.
Hydrolyze the diester to the corresponding diacid using aqueous base (e.g., NaOH) followed by acidification.
Perform a Curtius rearrangement on the diacid using diphenylphosphoryl azide (DPPA) and a suitable alcohol (e.g., tert-butanol) to form the di-Boc protected diamine.
To achieve orthogonal protection, one of the Boc groups can be selectively removed under carefully controlled acidic conditions, followed by protection with a Cbz group.
Protocol 2: Purification of a Spirocyclic PROTAC by RP-HPLC
This protocol outlines a general method for the final purification of a PROTAC molecule.
System Preparation:
Equilibrate a C18 or C4 preparative RP-HPLC column with a mixture of Mobile Phase A (e.g., 95% water, 5% acetonitrile, 0.1% TFA) and Mobile Phase B (e.g., 95% acetonitrile, 5% water, 0.1% TFA) at the initial gradient conditions.
Sample Preparation:
Dissolve the crude PROTAC in a minimal amount of DMSO.
Dilute the sample with Mobile Phase A to a concentration of approximately 1-5 mg/mL.
Filter the sample through a 0.22 µm syringe filter.[11]
Chromatography:
Inject the prepared sample onto the column.
Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes).
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
Fraction Collection and Analysis:
Collect fractions corresponding to the main product peak.
Analyze the purity of each fraction using analytical RP-HPLC.
Pool the fractions that meet the desired purity criteria (typically >95%).[11]
Product Isolation:
Remove the organic solvent from the pooled fractions using a rotary evaporator.
Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
Data Summary Table
Issue
Potential Cause
Recommended Action
Citation(s)
Low Yield in Spirocyclization
Incomplete reaction
Extend reaction time, increase temperature cautiously, screen catalysts/reagents.
The synthesis of PROTACs with spirocyclic linkers is a challenging yet rewarding endeavor. The increased structural rigidity offered by these linkers can lead to PROTACs with superior biological activity. By understanding the common pitfalls and employing a systematic approach to troubleshooting, researchers can overcome the synthetic hurdles and successfully generate these complex and promising molecules. This guide is intended to serve as a valuable resource in that journey. For further in-depth information, please consult the references provided below.
References
Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
Benchchem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with bis-PEG23-endo-BCN. Benchchem.
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
Benchchem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
Benchchem. (2025). Challenges in PROTAC synthesis and how to overcome them. Benchchem.
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks - Organic Letters. Figshare. [Link]
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
Al-karkool, Z. H., & Aljindan, M. Y. (2025). Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions. Pharmaceuticals, 18(11), 2345. [Link]
Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]
Abeysena, I. (2020).
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. The Journal of Organic Chemistry, 80(8), 3974–3981. [Link]
Benchchem. (2025).
Mitsumori, S., Zhang, H., Cheong, P. H.-Y., Houk, K. N., Tanaka, F., & Barbas, C. F. (2006). Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Journal of the American Chemical Society, 128(4), 1040–1041. [Link]
Scott, J. S., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 482(12), 2067-2081. [Link]
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]
Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Angewandte Chemie International Edition, 60(38), 20993-20998. [Link]
Al-Warhi, T., Hagar, M., Al-Ghorbani, M., & Barakat, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(45), 28169–28181. [Link]
Scott, J. S., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 482(12), 2067-2081. [Link]
Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
Isenegger, P. G., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Zhang, T., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 64(21), 15530-15548. [Link]
Cortes, S. (2020, June 12). 10.2: Protecting Groups. Chemistry LibreTexts. [Link]
Overview of spiro[3.3]heptane synthesis. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
Isenegger, P. G., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
Goti, A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(16), 4947. [Link]
Al-Warhi, T., Hagar, M., Al-Ghorbani, M., & Barakat, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(45), 28169–28181. [Link]
Synple Chem. (2022, August 29). Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry. [Link]
Bull, J. A., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(11), 5964-5972. [Link]
Benchchem. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers. Benchchem.
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). MAC-MOD Analytical. Retrieved March 15, 2026, from [Link]
Protecting group. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]
Phenomenex. (2025, October 16). High-Efficiency Protein Purification by HPLC. [Link]
Schepmann, D., et al. (2015). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry, 13(35), 9173-9184. [Link]
Barakat, A., et al. (2021). and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds. Molecules, 26(15), 4683. [Link]
Kotha, S., & Meshram, M. (2025, February 17). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B. Preprints.org. [Link]
Meazza, M., et al. (2025). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. European Journal of Organic Chemistry. [Link]
Reddy, G. S., et al. (2021). Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne. Organic & Biomolecular Chemistry, 19(38), 8343-8347. [Link]
Brinkmann-Chen, S., & Arnold, F. H. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. [Link]
Willis, C. L., & Miller, J. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(35), 9096-9115. [Link]
Ito, Y., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(14), e202200305. [Link]
Kim, S. Y., & Engle, K. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]
Mares, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 705293. [Link]
Technical Support Center: Troubleshooting Boc-Protection of Spirocyclic Amines
Welcome to the Technical Support Center. Spirocyclic amines (such as 2-azaspiro[3.3]heptane and 4,7-diazaspiro[2.5]octane) have emerged as privileged, conformationally restricted bioisosteres for piperidines and morpholi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Spirocyclic amines (such as 2-azaspiro[3.3]heptane and 4,7-diazaspiro[2.5]octane) have emerged as privileged, conformationally restricted bioisosteres for piperidines and morpholines in modern drug discovery[1],[2]. While they offer improved metabolic stability and three-dimensional shape[2], the unique steric environment imposed by the spiro-fusion presents distinct challenges during standard synthetic transformations.
This guide provides actionable, causality-driven troubleshooting strategies for the most common side reactions encountered during the tert-butyloxycarbonyl (Boc) protection of hindered spiro-amines.
Diagnostic Flowchart: Boc-Protection Side Reactions
Figure 1: Diagnostic decision tree for troubleshooting Boc protection of spirocyclic amines.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 50% conversion, leaving significant unreacted spiro-amine. Adding more Boc₂O and triethylamine (TEA) doesn't help. What is happening?A1: You are encountering severe steric hindrance. The spirocyclic core restricts the trajectory of nucleophilic attack on the bulky di-tert-butyl dicarbonate (Boc₂O). Adding excess TEA often fails because the issue is kinetic, not thermodynamic. Furthermore, unreacted Boc₂O can slowly hydrolyze if adventitious water is present, consuming the reagent before it can react with your hindered amine[3].
Solution: Switch to a catalytic approach. Adding 0.1 equivalents of 4-dimethylaminopyridine (DMAP) generates a highly reactive, less sterically encumbered acylpyridinium intermediate. Alternatively, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both solvent and organocatalyst provides excellent chemoselectivity and rapid conversion for hindered amines without needing a base[4].
Q2: My LC-MS shows a major impurity with a mass of +100 Da relative to my desired product. How do I prevent this?A2: This is
N,N
-di-Boc formation. While spiro-amines are hindered, if you are using forcing conditions, the mono-Boc product can undergo further reaction[3]. The basic conditions (e.g., excess TEA, or the tert-butoxide byproduct generated during the reaction) deprotonate the newly formed carbamate, rendering the nitrogen sufficiently nucleophilic to attack a second equivalent of Boc₂O[5],[3].
Solution: Strictly control stoichiometry to 1.0–1.05 equivalents of Boc₂O and monitor closely by LC-MS[3]. Conduct the reaction at 0 °C to room temperature. If di-Boc formation persists, perform the reaction in a biphasic aqueous/organic system without an added organic base; the neutral pH profile prevents carbamate deprotonation[3].
Q3: I am trying to mono-protect a diamine spirocycle (e.g., 4,7-diazaspiro[2.5]octane, a key intermediate in risdiplam synthesis). How do I avoid protecting both nitrogens?A3: Symmetrical or electronically similar diamines are notoriously difficult to mono-protect. In spirocycles like 4,7-diazaspiro[2.5]octane, standard batch addition of Boc₂O often yields a statistical mixture of unreacted, mono-, and di-protected products[1].
Solution: Utilize continuous flow chemistry or a syringe pump to add Boc₂O dropwise (over 2–4 hours) to a highly dilute solution of the diamine (using excess diamine, e.g., 2.0 eq to 1.0 eq Boc₂O). The unreacted diamine can be easily recovered during an acidic aqueous workup.
Q4: Excess Boc₂O is co-eluting with my spiro-amine product during silica gel chromatography. What is the best workup procedure?A4: Boc₂O is non-polar and often streaks on silica, contaminating the final product[3]. Heating the mixture to degrade Boc₂O is not recommended for spirocycles, which can be sensitive to thermal degradation.
Solution: Implement an amine-scavenging quench. Add a primary/tertiary diamine like
N,N
-dimethylethylenediamine (0.5 eq based on initial Boc₂O) to the reaction mixture 30 minutes before workup[3]. This rapidly consumes the excess Boc₂O, forming a highly polar, water-soluble urea byproduct that is easily washed away during a standard 5% citric acid extraction.
Quantitative Data: Impact of Reaction Conditions on Hindered Amines
The following table summarizes the expected outcomes when applying various Boc-protection conditions to sterically hindered spirocyclic frameworks.
Substrate
Reaction Conditions
Mono-Boc Yield (%)
Di-Boc Impurity (%)
Unreacted SM (%)
2-Azaspiro[3.3]heptane
Boc₂O (1.5 eq), TEA (2.0 eq), DCM, RT, 12h
65%
5%
30%
2-Azaspiro[3.3]heptane
Boc₂O (1.1 eq), DMAP (0.1 eq), DCM, RT, 2h
92%
<1%
7%
4,7-Diazaspiro[2.5]octane
Boc₂O (1.0 eq), batch addition, MeOH, 0°C
45%
35%
20%
4,7-Diazaspiro[2.5]octane
Boc₂O (1.0 eq), syringe pump (4h), DCM, 0°C
82%
8%
10%
Hindered Primary Spiro-Amine
Boc₂O (2.0 eq), NaH (1.5 eq), THF, 60°C
15%
80%
5%
Hindered Primary Spiro-Amine
Boc₂O (1.05 eq), HFIP (solvent), RT, 30 min
98%
0%
2%
Standard Operating Procedure (SOP)
Optimized Protocol: HFIP-Catalyzed Mono-Boc Protection of Hindered Spirocyclic Amines
Mechanistic Rationale: This protocol leverages HFIP as a strong hydrogen-bond donor to activate Boc₂O, bypassing the need for basic catalysts that promote di-Boc formation or isocyanate side reactions[4].
Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the spirocyclic amine (1.0 mmol) in HFIP (2.0 mL) at room temperature.
Reagent Addition: Add Boc₂O (1.05 mmol) in one portion.
Self-Validation Check: You should observe immediate effervescence (CO₂ gas evolution), indicating the reaction has successfully initiated[4].
Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC. Due to HFIP activation, the reaction is typically complete within 15–30 minutes[4].
Quenching: Once the starting material is consumed, add
N,N
-dimethylethylenediamine (0.2 mmol) and stir for 10 minutes to scavenge any unreacted Boc₂O[3].
Solvent Recovery: Concentrate the mixture under reduced pressure.
Note: HFIP (b.p. 58 °C) can be recovered via a cold trap and fractional distillation for reuse, making this an environmentally benign process[4].
Workup: Dissolve the resulting crude residue in EtOAc (15 mL). Wash sequentially with 5% aqueous citric acid (10 mL) to remove the basic scavenger complex, saturated NaHCO₃ (10 mL), and brine (10 mL)[3].
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure mono-Boc protected spiro-amine.
References
Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence
MDPI.
URL:[Link]
1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines
Organic Chemistry Portal.
URL:[Link]
Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function
ACS Medicinal Chemistry Letters.
URL:[Link]
Technical Support Center: Stereochemical Integrity in Chiral Aminospiro[3.5]nonane Synthesis
A Guide to Preventing Epimerization During Boc Deprotection Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Epimerization During Boc Deprotection
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions regarding a critical step in the synthesis of chiral aminospiro[3.5]nonanes: the Boc deprotection. Our focus is to equip you with the knowledge and protocols necessary to maintain the stereochemical integrity of your compounds by preventing epimerization.
Introduction: The Challenge of Stereochemical Purity
Chiral aminospiro[3.5]nonanes are valuable building blocks in medicinal chemistry due to their rigid, three-dimensional structures. However, the stereocenter alpha to the nitrogen atom can be susceptible to epimerization, particularly during the removal of the tert-butyloxycarbonyl (Boc) protecting group under standard acidic conditions. This loss of stereochemical purity can have profound implications for the biological activity and safety profile of the final drug candidate, making the prevention of epimerization a paramount concern.
This guide will delve into the potential mechanisms of epimerization in these spirocyclic systems and provide practical, field-proven strategies to mitigate this risk.
Troubleshooting Guide: Addressing Epimerization in Your Experiments
This section is designed in a question-and-answer format to directly address the challenges you may be facing in the lab.
Question 1: I am observing significant epimerization of my chiral aminospiro[3.5]nonane during Boc deprotection with Trifluoroacetic Acid (TFA). What is the likely cause?
Answer:
The use of strong acids like TFA for Boc deprotection is a common source of epimerization for chiral amines.[1][2] The mechanism likely involves the formation of a transient, planar achiral intermediate that can be re-protonated from either face, leading to a mixture of epimers. While the exact mechanism for aminospiro[3.5]nonanes is not extensively documented, we can hypothesize two primary pathways based on established principles of racemization in related systems:
Direct Enolization/Iminium Formation: The strong acidic conditions can facilitate the formation of an iminium ion intermediate. The alpha-proton to the iminium ion is significantly more acidic and can be abstracted, leading to a planar enamine. Subsequent re-protonation can occur from either side, resulting in epimerization. The rigid nature of the spirocyclic system could potentially influence the stability of these intermediates.
Acid-Catalyzed Racemization: Even after the Boc group is removed, the resulting amine hydrochloride salt, when in solution, might be in equilibrium with the free amine and acid. This acidic environment can catalyze the reversible formation of an achiral intermediate, leading to gradual epimerization.[3]
The diagram below illustrates a plausible mechanism for acid-catalyzed epimerization.
Caption: Plausible mechanism for acid-catalyzed epimerization.
Question 2: How can I modify my current TFA deprotection protocol to minimize epimerization?
Answer:
If you must use TFA, optimizing the reaction conditions can help reduce the extent of epimerization. Here are some key parameters to consider:
Temperature: Perform the deprotection at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures will slow down the rate of epimerization. Start at 0 °C and monitor the reaction closely.
Reaction Time: Minimize the exposure of your compound to the acidic conditions. Monitor the reaction progress carefully using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Scavengers: The formation of the tert-butyl cation during Boc deprotection can lead to side reactions.[1] While not directly preventing epimerization, adding a scavenger like triisopropylsilane (TIS) or anisole can help to ensure a cleaner reaction profile.
Question 3: What are some milder, alternative Boc deprotection methods that are less likely to cause epimerization?
Answer:
Switching to a milder deprotection method is often the most effective strategy to prevent epimerization. Here are some recommended alternatives:
Method
Reagents and Conditions
Advantages
Disadvantages
Oxalyl Chloride in Methanol
Oxalyl chloride (2-3 eq.) in Methanol, Room Temperature, 1-4 hours.[4][5][6]
Very mild, tolerant of many acid-sensitive functional groups, proceeds at room temperature.[4][5][6]
Oxalyl chloride is toxic and moisture-sensitive.
Aqueous Phosphoric Acid
85% H₃PO₄ in THF or other suitable solvent, Room Temperature to 40 °C.[7]
Environmentally benign, selective for Boc groups in the presence of other acid-labile groups like Cbz and some esters.[7]
May require elevated temperatures for less reactive substrates.
Thermal Deprotection
Heating in a suitable solvent (e.g., methanol, trifluoroethanol) in a continuous flow reactor or under microwave irradiation.[8]
Catalyst-free, can be highly selective by controlling temperature.[8]
May require specialized equipment and high temperatures that could be incompatible with some substrates.
Can offer different selectivity compared to Brønsted acids.
Can be harsh and may not be compatible with all functional groups.
Experimental Protocols
Protocol 1: Mild Boc Deprotection using Oxalyl Chloride in Methanol [4][5][6]
This protocol is highly recommended for substrates prone to epimerization under strongly acidic conditions.
Preparation: Dissolve the Boc-protected chiral aminospiro[3.5]nonane (1.0 eq.) in anhydrous methanol (to a concentration of approximately 0.1 M) in a dry, inert atmosphere (e.g., under nitrogen or argon).
Reagent Addition: To the stirred solution at room temperature, add oxalyl chloride (2.0-3.0 eq.) dropwise via a syringe.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Boc Deprotection with Aqueous Phosphoric Acid [7]
Preparation: Dissolve the Boc-protected chiral aminospiro[3.5]nonane (1.0 eq.) in a suitable solvent such as THF.
Reagent Addition: Add 85% aqueous phosphoric acid (typically a significant excess by volume, e.g., a 1:1 ratio of THF to aqueous H₃PO₄).
Reaction: Stir the mixture at room temperature or warm to 40-50 °C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.
Work-up: Once the reaction is complete, dilute with water and basify with a solid base (e.g., sodium carbonate or potassium carbonate) or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Dry the organic layer, filter, and concentrate.
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the enantiomeric excess (ee) of my aminospiro[3.5]nonane to check for epimerization?
A1: Several analytical techniques can be used to determine the enantiomeric excess:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying enantiomers.[9][10] You will need to develop a separation method using a suitable chiral stationary phase (CSP).
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing or Solvating Agents:
Chiral Derivatizing Agents (CDAs): React your amine with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the ratio.
Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers form transient diastereomeric complexes, which can lead to the splitting of signals in the NMR spectrum.[11]
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-circularly polarized light and can be used to determine enantiomeric purity, although it is less commonly used for routine quantification compared to chiral HPLC.
Q2: Are there alternative protecting groups for the amine that are less prone to causing epimerization upon removal?
A2: Yes, considering an alternative protecting group during the synthesis design can be a proactive strategy. The Carbobenzyloxy (Cbz) group is a common alternative that is typically removed under neutral conditions via catalytic hydrogenation (H₂/Pd-C), which is generally not expected to cause epimerization of an adjacent stereocenter.
Q3: Could the spirocyclic nature of the aminospiro[3.5]nonane itself contribute to the lability of the alpha-proton?
A3: While direct studies on this specific system are limited, the rigid, strained nature of spirocyclic systems can influence the acidity of adjacent protons. It is plausible that the ring strain in the aminospiro[3.5]nonane framework could affect the stability of the intermediates involved in the epimerization process. A study on a chiral spirocyclic nitroxide did show unexpected racemization under mild conditions, suggesting that spirocyclic systems can be prone to stereochemical instability.[12] Therefore, it is prudent to assume a potential for increased susceptibility to epimerization and employ milder deprotection methods.
Q4: Where can I find more information on the fundamentals of Boc deprotection and epimerization?
A4: For a deeper understanding, we recommend reviewing literature on peptide synthesis, as the principles of protecting group chemistry and racemization are extensively studied in that field. Additionally, resources from chemical suppliers and academic journals are invaluable.
Decision-Making Workflow for Boc Deprotection
The following flowchart can guide you in selecting an appropriate Boc deprotection strategy to minimize the risk of epimerization.
Caption: Workflow for selecting a Boc deprotection method.
References
Li, B., Berliner, M., Buzon, R., et al. (2004). Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. Journal of Organic Chemistry, 69(24), 8538-8543. Available at: [Link]
Reddy, B. V. S., Reddy, L. R., Corey, P., & Reddy, E. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23857. Available at: [Link]
Bordunov, A. V., & Keana, J. F. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry, 63(25), 9205-9211. Available at: [Link]
Reddy, B. V. S., Reddy, L. R., Corey, P., & Reddy, E. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23857. Available at: [Link]
BOC Deprotection. (n.d.). WordPress.com. Retrieved from [Link]
Reddy, B. V. S., Reddy, L. R., Corey, P., & Reddy, E. J. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23857. Available at: [Link]
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from [Link]
Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved from [Link]
Racemisation of amines. (n.d.). Google Patents.
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(5), 3847-3860. Available at: [Link]
Deprotection of O-Boc and other protecting groups. (2025, September). ResearchGate. Retrieved from [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]
Grygorenko, O. O., et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 14, 1866-1875. Available at: [Link]
α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. (n.d.). PMC. Retrieved from [Link]
Amine Racemisation. (2022, July 13). Reddit. Retrieved from [Link]
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (n.d.). PMC. Retrieved from [Link]
Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1241. Available at: [Link]
Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved from [Link]
Yang, Y., & Toste, F. D. (2015). Direct Asymmetric Amination of α‐Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society, 137(12), 4211-4214. Available at: [Link]
Gastaldi, S., et al. (2006). Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines. The Journal of Organic Chemistry, 71(20), 7856-7860. Available at: [Link]
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2), 10-17. Available at: [Link]
Differentiation of Chiral Compounds Using NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 194-202. Available at: [Link]
Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (2022). Organic Letters, 24(21), 3847-3852. Available at: [Link]
Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. (2022). Molecules, 27(16), 5113. Available at: [Link]
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Retrieved from [Link]
strategies for selective functionalization of the aminospiro[3.5]nonane core
Welcome to the Spirocyclic Scaffold Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals working with the aminospiro[3.5]nonane core.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Spirocyclic Scaffold Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals working with the aminospiro[3.5]nonane core.
As a highly versatile bioisostere for piperidines and piperazines, the aminospiro[3.5]nonane framework enhances three-dimensionality (Fsp3), metabolic stability, and target specificity[1]. However, the unique steric environment and ring strain of this spirocycle introduce specific synthetic challenges. This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your functionalization workflows succeed.
Core Functionalization Logic & Workflows
The functionalization of aminospiro[3.5]nonanes—whether targeting the cyclobutane-bound amine (e.g., 2-aminospiro[3.5]nonane) or the piperidine-like nitrogen (e.g., 7-azaspiro[3.5]nonane)—requires strict orthogonal protection and steric management[2].
Caption: Workflow for orthogonal protection and selective functionalization of aminospiro[3.5]nonane.
These derivatives are frequently utilized in the development of novel therapeutics, such as EP4R antagonists for inflammatory pain[3] and GPR119 agonists for type 2 diabetes[4].
Caption: GPR119 signaling pathway activated by spiro[3.5]nonane derivatives.
Troubleshooting FAQs
Q1: Why am I observing massive over-alkylation when functionalizing the primary amine of 2-aminospiro[3.5]nonane with alkyl halides?Causality: The cyclobutane ring forces the primary amine into an exposed, sterically unhindered conformation. When you use direct SN2 alkylation with alkyl halides, the resulting secondary amine product is actually more nucleophilic than the starting primary amine due to the electron-donating effect of the new alkyl group. This leads to rapid, uncontrolled di-alkylation.
Solution: Abandon direct alkylation. Shift to reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)3). The intermediate imine formation is reversible, and once reduced, the steric bulk of the newly added alkyl group prevents the formation of a second iminium ion, effectively halting the reaction at the mono-alkylated stage.
Q2: During the Buchwald-Hartwig amination of 7-azaspiro[3.5]nonane with aryl chlorides, my yields are consistently below 20%. How can I optimize this?Causality: The quaternary spiro center introduces significant steric bulk adjacent to the piperidine-like nitrogen. While oxidative addition of the aryl chloride to palladium may occur normally, this steric bulk severely hinders the reductive elimination step in the catalytic cycle, trapping the palladium complex and killing turnover.
Solution: Utilize a bulky, highly electron-rich dialkylbiaryl phosphine ligand like RuPhos or BrettPhos . The extreme steric bulk of these ligands forces the palladium center into a geometry that accelerates reductive elimination, overcoming the inherent hindrance of the spirocyclic core. Pair this with a strong base like NaOtBu to ensure rapid deprotonation of the amine.
Q3: When deprotecting the Boc group from the spiro[3.5]nonane core using neat TFA, I see degradation products on LC-MS. Is the spirocycle unstable?Causality: While the spiro[3.5]nonane scaffold is generally stable, the high ring strain of the cyclobutane moiety makes it susceptible to ring-opening or rearrangement under harsh, prolonged acidic conditions—especially if carbocation-stabilizing groups are present on the molecule. Neat trifluoroacetic acid (TFA) is often too harsh.
Solution: Switch to 4M HCl in 1,4-dioxane at room temperature. The chloride counterion is less likely to participate in side reactions compared to trifluoroacetate, and the controlled acidity prevents scaffold degradation.
Self-Validating Experimental Protocols
Protocol A: Selective Mono-Alkylation via Reductive Amination
Objective: Selectively mono-alkylate 2-aminospiro[3.5]nonane without over-alkylation.
Preparation: Dissolve 2-aminospiro[3.5]nonane (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL) under a nitrogen atmosphere.
Imine Formation: Add glacial acetic acid (1.5 equiv) to adjust the pH to ~5. Stir at room temperature for 2 hours.
Validation Check: Spot the reaction on a TLC plate (Ninhydrin stain). The primary amine spot should disappear, indicating complete conversion to the imine.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) in three portions over 15 minutes.
Causality: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde starting material.
Reaction Monitoring: Stir for 12 hours at room temperature. Monitor by LC-MS. The reaction is complete when the imine mass [M+H]+ transitions entirely to the secondary amine mass.
Workup: Quench the reaction slowly with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove highly polar impurities, dry over anhydrous Na2SO4, and concentrate in vacuo.
Objective: Couple 7-azaspiro[3.5]nonane to an aryl chloride.
Preparation: In an oven-dried Schlenk tube, combine the aryl chloride (1.0 equiv, 0.5 mmol), 7-azaspiro[3.5]nonane (1.2 equiv, 0.6 mmol), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).
Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.
Causality: Oxygen will rapidly oxidize the electron-rich RuPhos ligand, killing the active catalyst. Strict anaerobic conditions are mandatory.
Heating: Heat the mixture to 100 °C in a pre-heated oil bath for 16 hours.
Validation Check: The solution should turn from a dark purple/red (Pd2(dba)3) to a clear yellow/orange, indicating the formation of the active Pd(0)-RuPhos complex.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
Quantitative Data: Scaffold Comparison
When replacing a traditional piperidine ring with an aminospiro[3.5]nonane core, several physicochemical properties shift predictably. The table below summarizes these quantitative changes to guide your structural design[4].
Property
Piperidine Core
Spiro[3.5]nonane Core
Mechanistic Impact on Drug Design
Fsp3 (Fraction sp3)
~0.83 (for simple derivatives)
1.00
Higher 3D character improves target specificity and aqueous solubility.
Lipophilicity (LogP)
Baseline
+0.5 to +1.2 relative to piperidine
Increased lipophilicity can improve membrane permeability and BBB penetration.
Metabolic Stability (Cl_int)
Susceptible to
α
-oxidation
Highly resistant
The quaternary spiro center sterically blocks CYP450-mediated oxidation.
Conformational Rigidity
Flexible chair interconversion
Rigid orthogonal rings
Locks exit vectors, reducing the entropic penalty upon target binding.
References
"Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities", Chemical Reviews. 1
"Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]", ChemRxiv. 2
"Docking for EP4R antagonists active against inflammatory pain", ResearchGate. 3
"Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry", Benchchem. 4
Technical Support Center: Analytical Characterization of Aminospiro[3.5]nonane Isomers
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals navigating the complex structural elucidation of aminospiro[3.5]no...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals navigating the complex structural elucidation of aminospiro[3.5]nonane isomers.
Spiro[3.5]nonanes and related spirocycles are increasingly utilized in drug discovery programs (e.g., as SHP2 inhibitors) due to their ability to act as metabolically stable bioisosteres for traditional saturated heterocycles[1]. A key feature of these spirocycles is that their compact, 3D nature makes them highly amenable to vectorization, allowing the precise spatial arrangement of pharmacophores[2]. However, this 3D complexity introduces severe analytical challenges in differentiating positional isomers, diastereomers, and enantiomers.
Below, you will find targeted troubleshooting guides, self-validating protocols, and FAQs to resolve these bottlenecks.
Section 1: Chromatographic Resolution of Stereoisomers
Q: My aminospiro[3.5]nonane diastereomers co-elute as a single broad peak on standard reverse-phase LC-MS. How can I achieve baseline resolution?
A: Aminospiro[3.5]nonane isomers possess identical mass-to-charge ratios and highly similar lipophilicities, rendering standard C18 reverse-phase chromatography ineffective. The primary difference between these isomers is spatial (shape-based). Coupling mass spectrometry with a chiral separation technique like Supercritical Fluid Chromatography (SFC) is the most reliable way to separate and identify stereoisomers of spiro compounds[3].
The Causality: SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, allowing for highly efficient mass transfer. However, the basic amine group on your spirocycle will undergo secondary ion-exchange interactions with free silanols on the chiral stationary phase, causing severe peak tailing and co-elution. The addition of a basic modifier (e.g., diethylamine) to the alcoholic co-solvent is mandatory. The modifier competitively binds to the acidic silanols, masking them and allowing the spirocycle to separate purely based on its transient chiral interactions with the stationary phase.
Quantitative Data: SFC Screening Matrix
Table 1: Optimized baseline SFC conditions for resolving aminospiro[3.5]nonane isomers.
Chiral Stationary Phase
Co-Solvent
Basic Additive
Expected Resolution (
Rs
)
Mechanistic Rationale
Amylose tris(3,5-dimethylphenylcarbamate)
20% Methanol
0.2% Diethylamine (DEA)
> 2.0
Broadest chiral recognition; DEA completely masks stationary phase silanols.
Cellulose tris(3,5-dimethylphenylcarbamate)
25% Ethanol
0.2% Isopropylamine
1.5 - 2.5
Alternative H-bonding network; EtOH provides different steric bulk than MeOH.
Cellulose tris(4-methylbenzoate)
15% Isopropanol
0.1% Ethanolamine
> 1.8
Ideal for highly polar diastereomers; IPA increases mobile phase viscosity but aids solubility.
Protocol: Self-Validating SFC Method Development
Sample Preparation: Dissolve the isomeric mixture in pure methanol at a concentration of 2 mg/mL. Do not use highly aqueous solvents, as they disrupt the supercritical state of the mobile phase.
Column Screening: Plumb a column selection valve with the three stationary phases listed in Table 1. Set the backpressure regulator (BPR) to 120 bar and the column oven to 35 °C.
Gradient Elution: Run a gradient of 5% to 40% co-solvent (containing the basic additive) over 10 minutes at a flow rate of 3.0 mL/min.
Self-Validation Step: Always inject a known synthetic isomeric mixture (or racemate) before analyzing your purified sample. If the mixture shows baseline resolution (
Rs
> 1.5) under the exact same conditions, the single peak in your subsequent purified sample is definitively an isolated isomer. This rules out column degradation or co-elution artifacts.
Figure 1: SFC workflow for the baseline resolution and isolation of aminospiro[3.5]nonane isomers.
Q: The aliphatic region (1.0 - 2.5 ppm) of my ¹H NMR spectrum is a heavily overlapping multiplet. How can I definitively assign the relative stereochemistry across the spiro junction?
A: The spiro[3.5]nonane skeleton consists entirely of aliphatic sp³ carbons. The protons on the cyclobutane and cyclohexane rings have nearly identical electron densities, leading to severe signal overlap at standard magnetic field strengths. When 1D NMR is insufficient, 2D NMR techniques are essential for elucidating the relative stereochemistry of spiro compounds[3].
The Causality: To bypass proton overlap, you must exploit the wider chemical shift dispersion of ¹³C NMR (0-100 ppm for aliphatics) using heteronuclear experiments (HSQC/HMBC) to map the carbon framework. Once the framework is mapped, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are required[3]. NOE relies on dipole-dipole cross-relaxation through space (distance < 5 Å). By observing which protons on the cyclobutane ring interact with the axial/equatorial protons of the cyclohexane ring, you can deduce the cis or trans spatial relationship relative to the spiro junction.
Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of anhydrous CDCl₃. Anhydrous conditions prevent chemical exchange broadening of the amine protons, which can serve as valuable NOE anchor points.
Heteronuclear Mapping (HSQC/HMBC):
Run a ¹H-¹³C HSQC to map directly bonded protons to their respective carbons.
Run a ¹H-¹³C HMBC. Locate the deshielded carbon attached to the amine (typically 40–60 ppm). Trace the 2-bond (
2JCH
) and 3-bond (
3JCH
) correlations to the quaternary spiro carbon (typically 35-45 ppm) to confirm the positional isomer.
Through-Space Correlation (NOESY):
Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
Troubleshooting: If your molecule's tumbling rate (correlation time,
τc
) causes the NOE signals to cross zero (common for molecules ~300-500 Da at high field strengths), switch to a ROESY experiment with a spin-lock time of 200 ms. ROESY cross-peaks are always positive, regardless of molecular weight.
Self-Validation Step: Cross-reference the NOESY through-space correlations with the
3JHH
coupling constants from the 1D ¹H spectrum. A rigid chair conformation in the 6-membered ring will display characteristic axial-axial couplings (8-12 Hz). These scalar couplings must geometrically agree with the observed NOE distances (e.g., an axial proton cannot have a strong NOE to a substituent on the opposite face of the ring).
Figure 2: 2D NMR decision tree for resolving positional and stereoisomers of spiro[3.5]nonanes.
Q: I need the absolute configuration for a regulatory submission, but my aminospiro[3.5]nonane isomer remains an amorphous oil. How can I force crystallization?
A: Spiro compounds can be challenging to crystallize due to their rigid and non-planar structures, which can inhibit packing into a well-ordered crystal lattice[3]. Furthermore, free aliphatic amines often lack the highly directional intermolecular interactions required to overcome the entropic penalty of crystallization.
The Causality: You must alter the physicochemical properties of the molecule to artificially lower the entropic barrier. Converting the free amine into a salt or a rigid derivative introduces strong intermolecular forces (ionic bonds,
π−π
stacking). Furthermore, introducing a heavy atom (like Bromine) is critical; heavy atoms exhibit strong anomalous dispersion during X-ray diffraction, which is the physical phenomenon required to calculate the Flack parameter and unambiguously assign absolute stereochemistry.
Protocol: Heavy-Atom Derivatization for XRD
Salt Formation: Dissolve the free amine in diethyl ether and bubble anhydrous HBr gas through the solution (or add a stoichiometric amount of HBr in acetic acid). The resulting hydrobromide salt often precipitates immediately. Recrystallize from hot ethanol/water. The heavy bromide ion ensures a reliable Flack parameter.
Covalent Derivatization (If salt formation fails): React the amine with 4-bromobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting amide introduces a rigid, planar aromatic ring that promotes
π−π
stacking in the crystal lattice, while the bromine atom provides the necessary anomalous dispersion.
Self-Validation Step: Upon solving the crystal structure, check the Flack parameter. A valid absolute configuration requires a Flack parameter near 0 (typically within
±0.1
) with a standard uncertainty of less than 0.05. If the parameter is near 0.5, the crystal is a racemic twin and the absolute configuration cannot be trusted.
References
Title: Technical Support Center: Characterization of Spiro Compounds
Source: BenchChem
URL
Source: European Patent Office / Googleapis.
Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Source: Chemical Reviews - ACS Publications
URL
enhancing the cell permeability of PROTACs containing spirocyclic linkers
Welcome to the Targeted Protein Degradation Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the complex biophysical challenges of PROTAC development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Targeted Protein Degradation Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the complex biophysical challenges of PROTAC development. Moving beyond the Rule of 5 (bRo5) requires a paradigm shift in how we approach molecular design and assay interpretation.
This guide focuses on troubleshooting and optimizing the cell permeability of PROTACs using spirocyclic linkers , moving away from traditional flexible chains to engineered, conformationally restricted architectures.
FAQs: Mechanistic Insights into Spirocyclic Linkers
Q: Why did switching from a flexible PEG linker to a spirocyclic linker improve my PROTAC's intracellular accumulation, but reduce its degradation efficacy?A: You are observing the classic thermodynamic trade-off between membrane permeability and ternary complex stability.
Flexible PEG linkers incur a massive entropic penalty when crossing the lipid bilayer because they must adopt a highly ordered conformation to shield their polar surface area. Spirocyclic linkers (e.g., 2,7-diazaspiro[3.5]nonane) pre-organize the molecule, reducing conformational entropy and lowering the total polar surface area (TPSA), which directly enhances passive membrane permeation[1].
However, this same rigidity can lock the PROTAC into a vector that is misaligned for bridging the target protein of interest (POI) and the E3 ligase. For instance, in studies targeting hematopoietic prostaglandin D synthase (H-PGDS), the highly rigid "PROTAC-3" containing a spirocyclic linker showed double the intracellular accumulation of its flexible counterparts, but formed the least stable ternary complex[1][2].
Actionable Advice: If permeability is high but degradation is low, your linker is too rigid. Transition to a "hybrid linker" strategy—incorporate a spirocyclic hinge to maintain permeability, but add a 1-2 PEG unit spacer at the E3-exit vector to restore the degrees of freedom required for POI-E3 cooperativity.
Q: The literature suggests spirocyclic linkers enhance "chameleonic" behavior. What is the biophysical mechanism behind this?A: Chameleonic behavior is the ability of a bRo5 molecule to undergo solvent-dependent intramolecular folding. In an aqueous environment (blood/cytosol), the PROTAC adopts an extended conformation to expose its polar groups, maintaining solubility. When approaching the apolar lipid bilayer, the molecule must shed its hydration shell.
Spirocyclic structures act as molecular hinges. Because their bond angles are tightly constrained, they lower the activation energy required for the PROTAC to "backfold" upon itself. This backfolding allows the molecule to form intramolecular hydrogen bonds (IMHBs), effectively hiding its hydrogen bond donors and minimizing its solvent-accessible 3D polar surface area (SAPSA)[3][4]. Once inside the aqueous cytosol, the molecule unfolds back into its active state.
Caption: Mechanism of solvent-dependent chameleonic folding facilitated by spirocyclic linkers.
Troubleshooting Guide: Permeability Assays
Issue: High degradation efficacy in biochemical assays, but undetectable permeability in Caco-2 or PAMPA models.Root Cause: You are likely experiencing false negatives. Traditional Caco-2 and PAMPA assays were optimized for Rule-of-5 compliant small molecules. PROTACs (MW > 800 Da) are highly lipophilic and often suffer from severe non-specific binding to assay plastics, or they become trapped within the artificial lipid membranes. This results in poor mass balance recovery and artificially low apparent permeability (
Papp
) readouts[5].
Solution: Abandon artificial membrane systems for PROTACs. Transition to a live-cell target engagement assay (e.g., NanoBRET TE) or a Peripheral Blood Mononuclear Cell (PBMC) assay, which measures true intracellular accumulation in a physiologically relevant context[5][6].
Caption: Decision tree for troubleshooting PROTAC cellular efficacy and permeability issues.
To accurately quantify the permeability of your spirocyclic PROTAC, utilize the NanoBRET Target Engagement (TE) Intracellular E3 Ligase Assay . This protocol is self-validating because it compares intact cells against permeabilized cells, isolating the cell membrane as the sole variable.
Phase 1: Cell Preparation & Transfection
Plate HEK293 cells in a 96-well format at
2×104
cells/well.
Transfect cells with a plasmid encoding a NanoLuc®-fusion of your target E3 ligase (e.g., NanoLuc-VHL or NanoLuc-CRBN) using standard lipid-based transfection reagents. Incubate for 24 hours.
Phase 2: Tracer & PROTAC Treatment
3. Tracer Addition: Add the appropriate fluorescent NanoBRET TE Tracer (optimized for VHL or CRBN) at a concentration equal to its predetermined
Kd
.
4. Cohort Splitting: Divide the plate into two cohorts:
Cohort A (Intact Cells): Add culture media.
Cohort B (Permeabilized Cells): Add media containing 50 µg/mL digitonin to permeabilize the cell membranes.
PROTAC Titration: Treat both cohorts with a serial dilution of your spirocyclic PROTAC (e.g., 10 µM down to 1 nM). Incubate for 2 hours at 37°C.
Phase 3: BRET Measurement & Causality Analysis
6. Add NanoBRET Nano-Glo® Substrate to all wells.
7. Measure BRET ratios (Donor emission at 460 nm / Acceptor emission at 618 nm) using a luminescence microplate reader.
8. Data Interpretation: Calculate the
IC50
for both cohorts.
Permeability Index (PI):
PI=IC50(Intact)/IC50(Permeabilized)
.
Validation: A PI close to 1 indicates excellent cell permeability (the membrane poses no barrier). A PI > 10 indicates poor permeability. If your spirocyclic PROTAC shows a PI > 10, the linker may be excessively lipophilic, leading to membrane trapping rather than cytosolic release.
Quantitative Data Summary: Linker Archetypes
Use the following table to benchmark your linker design choices based on established biophysical parameters observed in targeted protein degradation campaigns[1][3][4][7].
Linker Archetype
TPSA Contribution
Conformational Entropy
Passive Permeability
Ternary Complex Flexibility
Chameleonic Potential
PEG (Flexible)
High
High
Low
High
Moderate
Alkyl (Flexible)
Low
High
Moderate
High
Low
Spirocyclic (Rigid)
Low
Low
High
Low
High (Acts as a hinge)
Hybrid (Spiro + PEG)
Moderate
Moderate
High
Moderate
High
Note: Incorporating spirocyclic pyrimidines or diazaspiro cores significantly reduces TPSA while locking the vector trajectory, making them ideal for overcoming bRo5 permeability limits[6][8].
References
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase
Source: National Institutes of Health (NIH) / RSC Publishing
URL:[Link]
Property-based optimisation of PROTACs
Source: National Institutes of Health (NIH)
URL:[Link]
Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review
Source: National Institutes of Health (NIH)
URL:[Link]
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes
Source: Journal of the American Chemical Society (ACS)
URL:[Link]
Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5
Source: ResearchGate
URL:[Link]
stability issues of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate in solution
Technical Support Center: Stability & Troubleshooting Guide for tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate in Solution As a Senior Application Scientist, I frequently encounter researchers facing unexpected yield...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Troubleshooting Guide for tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate in Solution
As a Senior Application Scientist, I frequently encounter researchers facing unexpected yield drops or precipitation events when utilizing bifunctional building blocks in PROTAC synthesis and drug discovery. tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is a highly valuable spirocyclic linker, offering unique conformational rigidity. However, its dual nature—housing both a highly nucleophilic free primary amine and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—creates competing degradation pathways in solution.
This guide is designed to dissect the causality behind these stability issues and provide self-validating protocols to ensure the integrity of your stock solutions.
Part I: Diagnostic Q&A and Mechanistic Troubleshooting
Q1: My stock solution of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate in THF has turned cloudy and formed a white precipitate after a few days on the bench. What is happening?The Causality: You are observing atmospheric carbon dioxide (CO2) poisoning. The free primary amine on the spiro[3.5]nonane core is highly nucleophilic. When exposed to ambient air, primary amines react rapidly with CO2. Typically, two equivalents of the amine react with one equivalent of CO2 to form an insoluble alkylammonium alkylcarbamate salt (
RNH3+RNHCO2−
) [1].
The Fix: This precipitation removes your active amine from the solution, drastically lowering the effective concentration for downstream coupling. Because this is an equilibrium reaction, it is often reversible. Applying mild heat with a continuous sparge of inert gas (Nitrogen or Argon) can drive off the CO2 and push the equilibrium back to the free amine [2].
Q2: I stored the compound in chloroform (
CHCl3
) at 4°C, but LC-MS now shows a mass corresponding to the fully deprotected diamine. Why did the Boc group fall off without adding acid?The Causality: The Boc group is inherently acid-labile, designed to be cleaved by strong acids like TFA or HCl [3]. Halogenated solvents, particularly chloroform and dichloromethane (DCM), undergo slow photo-oxidation and hydrolysis over time, generating trace amounts of hydrochloric acid (HCl) as a byproduct [4]. Even at micromolar concentrations, this trace acid protonates the carbamate carbonyl, triggering the elimination of a tert-butyl cation (which converts to isobutylene gas) and decarboxylation to yield the free amine [3].
The Fix: Never store Boc-protected amines in unstabilized halogenated solvents for prolonged periods. If DCM must be used, ensure it is stabilized with amylene rather than ethanol, or pass it through a plug of basic alumina immediately prior to use.
Q3: Does the spirocyclic ring strain contribute to the degradation?The Causality: The spiro[3.5]nonane system fuses a cyclobutane ring with a cyclohexane ring. While cyclobutane possesses inherent angle strain, the spiro-fusion in this specific linker is kinetically stable under standard coupling conditions (pH 4-10, <80°C). Ring-opening is not the primary degradation pathway; >95% of solution-phase failures are attributed to the amine-CO2 adduct or premature Boc cleavage.
Part II: Mechanistic Visualization
Mechanistic pathways of CO2-induced precipitation and acid-catalyzed Boc deprotection.
Part III: Quantitative Data & Solvent Compatibility
To optimize your storage strategy, consult the following empirical compatibility matrix for Boc-protected spirocyclic primary amines at 25°C.
Solvent
Stabilizer / Additive
Primary Degradation Risk
Estimated Shelf-Life (25°C)
Recommendation
Chloroform (
CHCl3
)
None (Unstabilized)
Trace HCl generation leading to Boc cleavage
< 48 Hours
Avoid for storage.
Dichloromethane (DCM)
Amylene
Mild acid generation over time
1 - 2 Weeks
Use only for immediate reactions.
Tetrahydrofuran (THF)
BHT (Inhibits peroxides)
CO2 absorption (if exposed to air)
3 - 6 Months
Recommended (Keep sealed under Ar/N2).
Acetonitrile (ACN)
None (Anhydrous)
Minimal (Highly stable)
> 6 Months
Highly Recommended for LC-MS stocks.
DMF
Molecular Sieves (3Å)
Amine degradation via dimethylamine impurities
1 - 3 Months
Acceptable, but requires high-purity DMF.
Part IV: Self-Validating Experimental Protocols
Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions
This protocol ensures the exclusion of both trace acids and carbon dioxide, establishing a self-validating baseline for concentration accuracy.
Solvent Preparation: Dispense anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF) into a Schlenk flask containing activated 3Å molecular sieves. Sparge the solvent with ultra-pure Argon for 15 minutes to displace dissolved
CO2
and
O2
.
Dissolution: Weigh the tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate solid in a glovebox or under a positive stream of Argon. Transfer to the sparged solvent to achieve the desired molarity (e.g., 0.1 M).
Aliquoting: Divide the bulk solution into single-use, amber glass vials (PTFE-lined caps are mandatory to prevent oxygen ingress).
Validation Step: Take a 10 µL aliquot from the final vial and inject it into an LC-MS. Validation criteria: A single sharp peak corresponding to the
[M+H]+
of the intact molecule, with <1% of the
[M−Boc+H]+
diamine mass.
Storage: Store vials at -20°C in a desiccator.
Protocol B: Recovery of CO2-Degraded (Precipitated) Solutions
If a stock solution has turned cloudy due to carbamate salt formation, use this protocol to reverse the equilibrium without damaging the Boc group.
Setup: Equip the vial containing the cloudy suspension with a septum. Insert a long needle connected to a Nitrogen manifold (sparging needle) directly into the liquid, and a short vent needle just piercing the septum.
Thermal Reversal: Place the vial in a heating block set to 40°C. (Do not exceed 50°C to prevent thermal stress on the Boc group).
Sparging: Bubble Nitrogen gently through the solution for 20–30 minutes. The inert gas acts as a physical sweep, continuously removing
CO2
as the carbamate salt dissociates back into the free amine[2].
Validation Step: Visually inspect the solution. Validation criteria: The solution must return to complete optical clarity. If precipitation persists, the compound may have undergone irreversible degradation (e.g., urea formation) and must be discarded.
Optimized workflow for the preparation and storage of spirocyclic amine stock solutions.
References
Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines
Source: RSC Publishing
URL
Source: Periodica Polytechnica (bme.hu)
tert-Butyloxycarbonyl protecting group
Source: Wikipedia
URL
Preventing premature deprotection of the N-Boc group
Source: Benchchem
URL
Optimization
Advanced Technical Support Center: Impurity Profiling in tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate Synthesis
Welcome to the Technical Support Center for the synthesis and analytical characterization of tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate . Spirocyclic diamines are highly valued in modern drug discovery due to thei...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and analytical characterization of tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate . Spirocyclic diamines are highly valued in modern drug discovery due to their rigid conformational structures, which allow for the precise spatial positioning of pharmacophoric exit vectors[1]. However, the synthesis of the spiro[3.5]nonane scaffold—and the subsequent orthogonal protection of its two distinct amino groups—introduces complex impurity profiles that must be rigorously controlled to meet regulatory standards[2][3].
This guide provides authoritative, field-proven methodologies for identifying, characterizing, and troubleshooting process-related impurities in your synthetic workflows.
Analytical Workflow & Regulatory Thresholds
Before troubleshooting specific synthetic steps, it is critical to establish a robust analytical workflow that aligns with the International Council for Harmonisation (ICH) Q3A(R2) guidelines for new drug substances[2][3].
Figure 1: Analytical workflow for impurity profiling and structural elucidation.
Quantitative Regulatory Thresholds
To ensure compliance, your analytical methods must be sensitive enough to detect impurities at the reporting thresholds defined by the maximum daily dose of the final active pharmaceutical ingredient (API)[2][4].
Table 1: ICH Q3A(R2) Impurity Thresholds for Drug Substances (Maximum Daily Dose
≤
2g/day)
Threshold Type
Limit (%)
Action Required if Exceeded
Scientific Causality / Rationale
Reporting
0.05%
Report impurity in regulatory filings.
Ensures all trace anomalies (e.g., residual solvents, minor regioisomers) are documented[5].
Identification
0.10%
Elucidate exact chemical structure.
Prevents structurally alert compounds (e.g., reactive intermediates) from evading scrutiny[3].
Qualification
0.15%
Conduct toxicological safety studies.
Establishes the biological safety of the specific impurity profile at the specified level[4].
*Or 1.0 mg per day intake, whichever is lower.
Synthesis Troubleshooting & Causality FAQs
The synthesis of tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate typically involves the formation of the spiro[3.5]nonane core, followed by the introduction of amines (e.g., via reductive amination or Curtius rearrangement) and selective Boc-protection.
Figure 2: Synthetic route highlighting critical nodes of impurity formation.
Q1: What causes the formation of spiro[4.4]nonane regioisomers during the synthesis of the spiro[3.5]nonane core, and how can they be identified?
Causality: The spiro[3.5]nonane scaffold contains a highly strained 4-membered cyclobutane ring fused to a 6-membered cyclohexane ring. If the core is synthesized via the alkylation of a functionalized cyclohexane with a 1,3-dihalopropane under strong thermodynamic basic conditions, unexpected ring expansions or rearrangements can occur to relieve ring strain, yielding the more stable spiro[4.4]nonane system.
Identification: These regioisomers are isobaric (identical exact mass) to the target compound. LC-MS will show a distinct peak with the same
m/z
, but a different retention time. To definitively identify this impurity, you must isolate it via Prep-HPLC and perform 2D NMR (specifically HMBC). The
3JCH
correlations will reveal the connectivity of the carbon framework, confirming the ring sizes.
Q2: How do I control and identify over-protection (Di-Boc) versus under-protection (Free Diamine) impurities?
Causality: The target molecule requires the selective protection of the amine at the 7-position (cyclohexane ring) while leaving the amine at the 2-position (cyclobutane ring) free. The amine on the cyclohexane ring is typically less sterically hindered (assuming an equatorial conformation) and reacts faster with di-tert-butyl dicarbonate (
Boc2O
). However, if the reaction temperature exceeds 0–5 °C or if a strict stoichiometric ratio of 1.0 equivalent of
Boc2O
is not maintained, the cyclobutane amine will also react, forming the di-Boc impurity. Conversely, incomplete conversion leaves the highly polar free diamine.
Identification:
Di-Boc Impurity: Exhibits a mass shift of
+100 Da
relative to the target. It is highly lipophilic and will elute significantly later on a Reverse-Phase (RP) C18 column.
Free Diamine Impurity: Exhibits a mass shift of
−100 Da
. It is highly hydrophilic and basic, often eluting in the void volume of standard RP-HPLC methods, requiring specialized chromatographic conditions[6].
Q3: Why am I seeing severe peak tailing and poor retention for the free diamine impurity in my LC-MS spectra?
Causality: Free aliphatic amines interact strongly with residual silanol groups on the silica backbone of standard C18 stationary phases. At neutral pH, the amines are protonated and undergo secondary ion-exchange interactions with the negatively charged silanols, causing peak tailing. Furthermore, their high polarity prevents adequate retention in standard reverse-phase gradients[6][7].
Resolution: Implement the self-validating LC-MS protocol detailed in Section 3, utilizing low-pH mobile phases to fully protonate both the analytes and the silanols, thereby suppressing secondary interactions.
Self-Validating Experimental Protocols
Protocol A: LC-MS/MS Method Optimization for Spirocyclic Amines
This protocol is designed to achieve baseline resolution of the free diamine, the target mono-Boc product, and the di-Boc impurity while maintaining MS compatibility[5].
Step-by-Step Methodology:
Column Selection: Utilize an end-capped, high-purity silica C18 column (e.g., 1.7 µm, 2.1 x 100 mm) designed to resist basic compounds.
Mobile Phase Preparation:
Mobile Phase A: Optima-grade Water + 0.1% Formic Acid (
v/v
).
Causality: Formic acid acts as a volatile ion-pairing agent, improving retention of the free amine, suppressing silanol ionization, and providing the necessary protons for positive electrospray ionization (ESI+)[5].
Gradient Elution:
0.0–1.0 min: 2% B (Isocratic hold to retain the polar free diamine).
1.0–8.0 min: Linear gradient to 95% B.
8.0–10.0 min: 95% B (Elute the lipophilic di-Boc impurity).
Prepare a resolution standard containing 1 µg/mL each of the free diamine, target API, and di-Boc derivative.
Pass Criteria: The method is validated for use only if the resolution (
Rs
) between the free diamine and the mono-Boc target is
≥2.0
, and the Signal-to-Noise (S/N) ratio for the 0.05% reporting threshold standard is
≥10
. If
Rs<2.0
, adjust the initial isocratic hold time.
Protocol B: Isolation and Structural Elucidation of Unknown Impurities
When an impurity exceeds the 0.10% identification threshold, it must be structurally characterized[3].
Step-by-Step Methodology:
Preparative Scale-Up: Scale the analytical LC method to a Prep-HPLC system using a matching stationary phase chemistry (e.g., 5 µm, 21.2 x 250 mm column).
Fraction Collection: Perform multiple injections of the crude batch (100 mg/mL in DMSO). Collect fractions corresponding to the target impurity peak based on UV absorption (typically 210 nm for aliphatic carbamates) or mass-triggered fraction collection.
Lyophilization: Pool the collected fractions. Flash-freeze in liquid nitrogen and lyophilize to dryness to prevent thermal degradation of the Boc group, which can occur during rotary evaporation under acidic conditions.
NMR Characterization:
Dissolve
≥2 mg
of the isolated impurity in deuterated chloroform (
CDCl3
) or deuterated methanol (
CD3OD
).
Acquire 1D
1H
and
13C
spectra.
Acquire 2D COSY (identifies adjacent protons), HSQC (correlates protons to directly attached carbons), and HMBC (correlates protons to carbons 2-3 bonds away).
Self-Validation System (Mass Balance):
After structural elucidation, synthesize an authentic standard of the proposed impurity.
Co-inject the authentic standard with the crude API batch.
Pass Criteria: The retention time and MS/MS fragmentation pattern of the authentic standard must perfectly match the unknown impurity peak in the crude batch.
References
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
Source: ich.org
URL:[Link]
Impurity guidelines in drug development under ICH Q3
Source: amsbiopharma.com
URL:[Link]
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2)
Source: lejan-team.com
URL:[Link]
Advances in Impurity Profiling of Pharmaceutical Formulations
Source: biomedres.us
URL:[Link]
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS
Source: hpst.cz
URL:[Link]
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances
Source: researchgate.net
URL:[Link]
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Source: acs.org
URL:[Link]
Welcome to the Technical Support Center. Synthesizing peptides that incorporate bulky spirocyclic amino acids (SAAs)—such as spiro[3.3]heptane derivatives or furanoid sugar amino acids—presents a unique dual challenge: severe steric hindrance at the coupling site and profound on-resin aggregation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue failing syntheses, ensure high coupling efficiencies, and successfully purify your target molecules.
I. Diagnostic Workflow: SAA Aggregation Mitigation
Workflow for diagnosing and mitigating aggregation in SAA peptide synthesis.
II. Frequently Asked Questions (FAQs): Mechanistic Insights
Q: Why do bulky spirocyclic amino acids (SAAs) induce such severe aggregation during Solid-Phase Peptide Synthesis (SPPS)?A: SAAs possess extreme conformational rigidity and restricted
ϕ
and
ψ
dihedral angles[1]. While this pre-organization is highly desirable for enhancing the biological activity of peptidomimetics, it forces the nascent peptide chain into highly structured secondary conformations (like
β
-sheets) very early in the synthesis. This premature folding promotes inter-chain hydrogen bonding, which causes the resin to shrink and physically shields the N-terminal amine from incoming coupling reagents[2].
Q: My coupling efficiency drops drastically after incorporating an SAA. Should I just increase the coupling time?A: No. Increasing time with standard reagents (e.g., DIC/Oxyma or HBTU) is kinetically insufficient for sterically hindered amines. You must alter the activation mechanism. Switch to highly reactive aminium-based reagents like HATU, or phosphonium-based reagents like PyAOP (which avoids the risk of guanidinylation of the free amine)[3][4]. Furthermore, applying elevated temperatures (e.g., 50–75°C via microwave SPPS) provides the necessary activation energy to overcome the steric clash[4].
Q: How can I chemically disrupt the aggregation network without altering my final peptide sequence?A: We recommend two self-validating backbone modification strategies:
Pseudoproline Dipeptides: If your sequence contains a Ser, Thr, or Cys residue downstream of the SAA, incorporate a pre-formed pseudoproline dipeptide. The oxazolidine or thiazolidine ring forces the preceding amide bond into a cis conformation, introducing a sharp structural "kink." This physically prevents the parallel alignment required for
β
-sheet packing[5][6].
Backbone Protection (Hmb): For sequences lacking Ser/Thr/Cys, utilize 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. The Hmb group sterically occludes the amide nitrogen, eliminating its ability to act as a hydrogen bond donor[2][4]. Both modifications are fully reversible during standard TFA cleavage[6].
Q: Post-cleavage, my SAA-containing peptide won't precipitate in cold diethyl ether; it just forms an oil. What is the physical cause and how do I fix it?A: Highly hydrophobic or bulky sequences often remain soluble in the TFA/ether mixture because the favorable solvent-solute interactions overcome the lattice energy required for precipitation[7]. To force precipitation, you must lower the dielectric constant of the solvent system. Dry down the TFA/ether mixture under a stream of
N2
to concentrate it, and replace the solvent with a 1:1 mixture of Diethyl Ether:Pentane[7]. If aggregation persists, dissolve the crude oil directly in a fluorinated chaotropic solvent like Hexafluoroisopropanol (HFIP) prior to HPLC[8].
III. Quantitative Data: Mitigation Strategy Comparison
The following table summarizes the expected impact of various mitigation strategies when synthesizing highly aggregated, SAA-containing peptides.
Mitigation Strategy
Target Issue
Mechanism of Action
Implementation Standard
Expected Yield Improvement
Solvent Switch (NMP)
Hydrophobic Aggregation
NMP solvates hydrophobic chains and disrupts inter-chain interactions better than DMF[9].
100% NMP during coupling and washing.
+15% to +25%
Pseudoproline Insertion
β
-Sheet Formation
Oxazolidine ring forces a cis-amide kink, physically blocking H-bonds[5].
Insert at Ser/Thr/Cys residues every 5-6 amino acids[6].
+40% to +60%
Hmb Backbone Protection
β
-Sheet Formation
Sterically occludes the amide nitrogen, preventing H-bond donation[2].
Couple Fmoc-(Hmb)AA-OH at critical aggregation junctions[4].
+30% to +50%
PyAOP / HATU Activation
Steric Hindrance
Forms highly reactive esters capable of penetrating sterically bulky pockets[3].
Fluorinated solvent disrupts hydrophobic packing and
β
-sheets[8].
Dissolve crude in 10-20% HFIP/water before HPLC injection[8].
N/A (Improves Recovery)
IV. Experimental Protocols
Every protocol described below is designed as a self-validating system to ensure you can verify success at each step before proceeding.
Protocol 1: High-Efficiency Coupling of Sterically Hindered SAAs
Use this protocol when coupling an amino acid directly onto the sterically hindered secondary amine of an SAA.
Step 1: Resin Solvation
Action: Wash the peptidyl-resin 3 times with N-Methyl-2-pyrrolidone (NMP) instead of DMF[9].
Validation: Visually inspect the resin. It should exhibit maximum swelling (volume expansion), indicating optimal solvation of the hydrophobic chain.
Step 2: Cocktail Preparation
Action: In a separate vial, dissolve 3.0 equivalents of the incoming Fmoc-Amino Acid and 2.9 equivalents of HATU (or PyAOP) in NMP. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq AA) is critical; it prevents unreacted uronium salts from capping the free N-terminus via guanidinylation[4].
Step 3: Microwave-Assisted Coupling
Action: Add the activated cocktail to the resin. React under microwave irradiation at 75°C for 15 minutes.
Step 4: Validation via Kaiser Test
Action: Wash the resin thoroughly with NMP, then DCM. Perform a quantitative Kaiser (ninhydrin) test.
Validation: A colorless or faint yellow bead indicates >99% coupling. If the beads are blue (positive for free amines), do not deprotect. Re-couple using PyAOP and HOAt to alter the activation intermediate[3][4].
Protocol 2: Rescuing Non-Precipitating Hydrophobic SAA Peptides
Use this protocol if your cleaved peptide forms an oil instead of a solid precipitate in cold ether.
Step 1: Cleavage and Concentration
Action: Cleave the peptide using your standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5%
H2O
). Filter the resin.
Action: Instead of immediately adding ether, place the cleavage solution under a gentle stream of
N2
gas and evaporate until the volume is reduced to ~10% of the original amount[7].
Causality: Removing excess TFA drastically reduces the polarity of the mixture, lowering the solubility threshold for the peptide.
Step 2: Anti-Solvent Precipitation
Action: Add 10 volumes of an ice-cold 1:1 mixture of Diethyl Ether and Pentane[7].
Causality: Pentane has a lower dielectric constant than ether, forcing the precipitation of highly lipophilic SAA sequences.
Validation: A distinct, flocculent white precipitate should form immediately. Centrifuge at 4°C to pellet.
Step 3: HFIP Rescue (If Step 2 Fails)
Action: If the peptide still "oils out", evaporate all remaining solvent under vacuum. Redissolve the crude film directly in a 20% Hexafluoroisopropanol (HFIP) in water solution, or a 6M Guanidine HCl buffer[8].
Validation: The solution should become completely clear, indicating the disruption of all macroscopic aggregates. Inject directly onto the preparative HPLC.
V. References
Technical Support Center: Overcoming Peptide Aggregation with Bip(4,4') Residues. Benchchem.
Synthesis and evaluation of HFIP bearing triazolo-amides as amyloid-β aggregation inhibitors and suppressors of aggregation induced neuroinflammation. PMC/NIH.
Application Notes and Protocols: Recommended Coupling Conditions for Pseudoproline Dipeptides. Benchchem.
Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate.
Biological Evaluation of Novel GPR119 Agonists with a Spiro[3.5]nonane Core: A Comparative Guide
Executive Summary & Mechanistic Rationale The G-protein-coupled receptor 119 (GPR119) has emerged as a highly attractive target for the treatment of Type 2 Diabetes (T2D). Expressed predominantly in pancreatic β-cells an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The G-protein-coupled receptor 119 (GPR119) has emerged as a highly attractive target for the treatment of Type 2 Diabetes (T2D). Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action: stimulating glucose-dependent insulin secretion (GSIS) and triggering the release of incretin hormones like GLP-1 .
Historically, first-generation GPR119 agonists relied heavily on planar, heteroaromatic scaffolds. While potent, these "flat" molecules frequently suffered from poor aqueous solubility and high cytochrome P450 (CYP) inhibition due to non-specific lipophilic binding. As an application scientist overseeing metabolic disease assay development, I advocate for the transition to spirocyclic cores, specifically the 7-azaspiro[3.5]nonane scaffold . By increasing the fraction of sp3-hybridized carbons (Fsp3), we introduce a rigid, three-dimensional architecture. This structural shift optimally vectors the pharmacophore into the GPR119 binding pocket for high-affinity interactions while simultaneously disrupting the planarity required for unwanted CYP450 intercalation.
GPR119 agonist signaling pathway leading to glycemic control.
Comparative Biological Performance
To objectively evaluate the impact of the spiro[3.5]nonane core, we must compare it against traditional planar benchmarks (e.g., early pyrimidine-based agonists like AR231453). The data in Table 1 synthesizes typical findings from rigorous in vitro and in vivo biological evaluations .
Notice that while both classes achieve single-digit nanomolar potency at the human GPR119 receptor, the spirocyclic scaffold dramatically reduces CYP3A4 inhibition and improves the in vivo glucose-lowering efficacy during an Oral Glucose Tolerance Test (OGTT).
Table 1: Quantitative Comparison of GPR119 Agonist Scaffolds
Compound Class
Core Scaffold Architecture
hGPR119 EC₅₀ (nM)
CYP3A4 IC₅₀ (µM)
OGTT Glucose AUC Reduction (%)
Traditional Agonist
Planar Pyrimidine / Oxadiazole
4.5 ± 0.8
< 5.0 (High Liability)
~20%
Novel Spirocyclic
7-azaspiro[3.5]nonane
3.2 ± 0.5
> 20.0 (Clean Profile)
~35%
Data represents generalized comparative metrics derived from preclinical optimization campaigns of compound 54g and related spirocycles.
The transition from a synthesized spiro[3.5]nonane derivative to a validated lead candidate requires a strict, sequential biological evaluation workflow.
Step-by-step biological evaluation workflow for novel GPR119 agonists.
Protocol A: In Vitro cAMP Accumulation Assay (HTRF)
To quantify the agonistic potency of spiro[3.5]nonane derivatives, we measure intracellular cAMP levels. This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for a highly sensitive, high-throughput readout.
Step 1: Cell Preparation. Seed CHO-K1 cells stably expressing the human GPR119 receptor into a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA).
Step 2: Phosphodiesterase Inhibition (Critical Causality). Add 3-isobutyl-1-methylxanthine (IBMX) to a final concentration of 500 µM and incubate for 30 minutes.
Why we do this: GPR119 activation causes a rapid, transient spike in cAMP. Endogenous phosphodiesterases (PDEs) will immediately hydrolyze this cAMP, leading to false negatives or artificially right-shifted EC₅₀ curves. IBMX inhibits PDEs, ensuring the measured cAMP accumulation accurately reflects adenylyl cyclase activity driven by the agonist.
Step 3: Agonist Stimulation. Dispense the spiro[3.5]nonane test compounds across an 11-point concentration gradient (e.g., 10 µM down to 0.1 nM). Incubate at room temperature for 30 minutes.
Step 4: Lysis and Detection. Add the HTRF lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour and read the time-resolved fluorescence at 665 nm and 620 nm.
Self-Validation Checkpoint: A reference agonist (e.g., AR231453) must be run in parallel on every plate. The assay is only considered valid if the reference compound yields an EC₅₀ within 3-fold of its historical average (~4.5 nM), confirming both cell line responsiveness and reagent integrity.
Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)
Once a 7-azaspiro[3.5]nonane derivative demonstrates high in vitro potency and metabolic stability, it is advanced to in vivo efficacy testing using an OGTT in diabetic animal models.
Step 1: Animal Preparation (Critical Causality). Fast male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats for 12–16 hours prior to the experiment. Water is provided ad libitum.
Why we do this: Fasting depletes hepatic glycogen stores. This ensures that the post-prandial glucose excursion observed during the test is entirely driven by the exogenous glucose challenge, providing a clean baseline to measure the drug's glucose-lowering effect.
Step 2: Baseline Measurement & Dosing. Measure baseline blood glucose (Time = -30 min) via tail vein prick using a calibrated glucometer. Administer the test compound (e.g., 10 mg/kg) or vehicle control via oral gavage (PO).
Step 3: Glucose Challenge. Exactly 30 minutes post-dose (Time = 0 min), administer a glucose load (2 g/kg) via oral gavage.
Step 4: Kinetic Sampling. Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose challenge. Calculate the Area Under the Curve (AUC₀₋₁₂₀) to quantify total glucose exposure.
Self-Validation Checkpoint: The vehicle-treated control group must show a statistically significant glucose excursion (typically peaking at 30 minutes) compared to their baseline. A known anti-diabetic agent (e.g., Sitagliptin) must be included as a positive control to validate the dynamic range and physiological responsiveness of the specific animal cohort.
References
Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists
Source: Bioorganic & Medicinal Chemistry
URL: [Link]
Title: GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus
Source: Bioorganic Chemistry
URL: [Link]
Comparative
Unlocking Downstream Analgesia: A Comprehensive SAR Comparison Guide of Aminospiro[3.5]nonane Analogs as EP4R Antagonists
The management of inflammatory pain has long been dominated by nonsteroidal anti-inflammatory drugs (NSAIDs). However, because NSAIDs inhibit COX-1 and COX-2 enzymes upstream in the arachidonic acid cascade, they disrupt...
Author: BenchChem Technical Support Team. Date: March 2026
The management of inflammatory pain has long been dominated by nonsteroidal anti-inflammatory drugs (NSAIDs). However, because NSAIDs inhibit COX-1 and COX-2 enzymes upstream in the arachidonic acid cascade, they disrupt global prostanoid biosynthesis, leading to well-documented pleiotropic effects such as gastrointestinal bleeding and cardiovascular toxicity.
To circumvent these adverse effects, modern drug discovery has shifted toward downstream targets—specifically, the Prostaglandin E2 Receptor 4 (EP4R). While traditional EP4R antagonists have relied heavily on flat, 2D aromatic scaffolds like benzoic acids or acylsulfonamides, recent structure-based virtual screening has identified a highly novel 3D scaffold: aminospiro[3.5]nonane [1].
This guide provides an in-depth comparison of aminospiro[3.5]nonane analogs against traditional EP4R antagonists, detailing the structure-activity relationship (SAR) optimization, mechanistic advantages, and the self-validating experimental protocols required to evaluate them.
Mechanistic Rationale: Escaping "Flatland" in EP4R Antagonism
The orthosteric binding pocket of EP4R is deep and highly hydrophobic, capped by polar residues that interact with the acidic headgroup of endogenous PGE2. Traditional antagonists (e.g., ONO-AE3-208) utilize planar aromatic rings that limit the three-dimensional vectors available to probe the depths of this pocket.
By contrast, the aminospiro[3.5]nonane scaffold introduces a rigid, spirocyclic 3D architecture. As demonstrated by [1], the aminospiro[3.5]nonane-carboxylate building block (e.g., EN300-6505077) allows the acidic warhead to form critical hydrogen bonds and ion pairs with Thr168 (ECL2), Tyr80 (TM2), and Arg316 (TM7) . Meanwhile, the spiro[3.5]nonane ring projects deeply into the hydrophobic core, achieving a binding pose inaccessible to traditional flat scaffolds.
The SAR optimization of the initial aminospiro[3.5]nonane hit (Compound 71) focused on modifying the halide coupling reagents attached to the central amine. By utilizing make-on-demand virtual analog libraries (such as the Enamine REAL database), researchers coupled the aminospiro scaffold to various tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives.
The optimization successfully yielded Compound 74 , which achieved a 15-fold improvement in potency. Mutagenesis studies (Thr69Ala) confirmed that this optimization was driven by the formation of a new, targeted hydrogen bond between the optimized ligand and the Thr69 residue of the EP4R receptor [1].
Quantitative Performance Matrix
The following table benchmarks the aminospiro[3.5]nonane analogs against the clinical standard ONO-AE3-208.
Compound
Scaffold Architecture
Functional Antagonism (IC₅₀)
Binding Affinity (Kᵢ)
Key Structural Interactions
ONO-AE3-208
Benzoic Acid (Planar, 2D)
~1.3 nM
~1.0 nM
Shallow orthosteric insertion
Compound 71 (Initial Hit)
Aminospiro[3.5]nonane
250 nM
180 nM
H-bond/Ion pair to Arg316 & Thr168
Compound 74 (Optimized)
Aminospiro[3.5]nonane
16 nM
12 nM
Deep insertion + H-bond to Thr69
Data synthesized from [1].
Fig 2: Structure-based SAR optimization workflow for aminospiro[3.5]nonane EP4R antagonists.
Experimental Protocols: Validating the SAR
To ensure scientific integrity, the SAR of aminospiro[3.5]nonane analogs must be evaluated using self-validating assay systems. The following protocols detail the functional and binding assays required to objectively measure antagonist performance.
Causality: GPCR antagonism cannot be proven by binding alone; it requires functional validation. The PRESTO-Tango assay measures the downstream recruitment of
β
-arrestin2, providing a direct readout of receptor blockade. By using an EC₈₀ concentration of PGE2 as a baseline, the system self-validates the specific inhibitory capacity (IC₅₀) of the aminospiro analogs.
Step-by-Step Methodology:
Cell Preparation: Plate HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a
β
-arrestin2-TEV fusion protein) in poly-L-lysine-coated 384-well plates at a density of 10,000 cells/well.
Transfection: Transfect the cells with the EP4R-Tango plasmid using a standard lipofection reagent. Incubate for 24 hours at 37°C in 5% CO₂.
Compound Treatment: Prepare serial dilutions of the aminospiro[3.5]nonane analogs (e.g., Compound 71 and 74) in assay buffer. Add the analogs to the cells and incubate for 30 minutes to allow orthosteric binding.
Agonist Challenge: Add PGE2 at its predetermined EC₈₀ concentration to all test wells. (Include wells with PGE2 alone as a 100% activation control, and buffer alone as a 0% baseline).
Incubation & Readout: Incubate the plates overnight (16–20 hours) to allow for gene transcription and luciferase expression. Add Bright-Glo reagent (Promega) and measure luminescence using a microplate reader.
Data Analysis: Normalize the luminescence data against the controls and fit to a non-linear regression curve to determine the IC₅₀.
Causality: To confirm that the functional antagonism observed in Protocol A is due to direct competition at the orthosteric site, a radioligand displacement assay is required. The inclusion of a Non-Specific Binding (NSB) control ensures the signal is exclusively derived from the EP4R pocket.
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293T cells transiently expressing EP4R. Homogenize in ice-cold binding buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.
Assay Setup: In a 96-well format, combine 50 µg of membrane protein, 1 nM of [³H]-PGE₂ (radioligand), and varying concentrations of the unlabeled aminospiro[3.5]nonane analogs (competitors).
NSB Control: In parallel wells, add 10 µM of unlabeled PGE2 to define non-specific binding. This is a critical self-validating step to subtract background noise.
Incubation: Incubate the reaction mixture at room temperature for 90 minutes to reach equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash the filters three times with ice-cold wash buffer.
Quantification: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate the Kᵢ using the Cheng-Prusoff equation.
Conclusion
The transition from planar aromatic rings to the aminospiro[3.5]nonane scaffold represents a significant leap in the design of EP4R antagonists for inflammatory pain. By exploiting the 3D geometry of the spirocyclic ring, these analogs achieve deeper orthosteric penetration and highly specific hydrogen bonding (e.g., with Thr69 and Arg316). As demonstrated by the SAR progression from Compound 71 to the highly potent Compound 74, this scaffold offers a robust, chemically tractable pathway for developing next-generation, downstream analgesics devoid of traditional NSAID toxicities.
References
Gahbauer, S., DeLeon, C., Braz, J.M., et al. "Docking for EP4R antagonists active against inflammatory pain." Nature Communications 14, 8067 (2023). Available at:[Link]
Validation
Beyond the Flexible Chain: A Comparative Guide to Spiro[3.5]nonane and PEG Linkers in PROTAC Design
Introduction: The Linker as a Linchpin of PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's native ubiquitin-proteasome system to achieve targeted protein...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Linker as a Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of three distinct parts: a "warhead" ligand for the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the warhead and anchor ensure binding specificity, the linker is far from a passive spacer. Its chemical nature, length, and rigidity are critical determinants of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as crucial pharmacokinetic (PK) and drug metabolism (DMPK) properties.[3][4]
For years, the field has been dominated by flexible linkers, most notably those based on polyethylene glycol (PEG).[5] Their synthetic tractability and hydrophilicity have made them a default choice for rapidly generating and testing PROTAC concepts.[6] However, the empirical nature of linker design is shifting towards a more rational, structure-guided approach.[4] This has spurred the exploration of rigid scaffolds designed to pre-organize the PROTAC molecule into a bioactive conformation, reduce the entropic penalty of ternary complex formation, and improve drug-like properties.[1] Among these, spirocyclic systems, particularly the spiro[3.5]nonane scaffold, have emerged as a compelling strategy to enhance molecular three-dimensionality and optimize performance.[7][8]
This guide provides an in-depth, data-driven comparison of the archetypal flexible PEG linkers and the emerging class of rigid spiro[3.5]nonane linkers, offering researchers and drug developers the insights needed to make strategic choices in their PROTAC design campaigns.
The Archetype: Polyethylene Glycol (PEG) Linkers
PEG linkers are aliphatic chains composed of repeating ethylene glycol units. Their prevalence in over half of reported PROTACs stems from a combination of advantageous properties.[5]
Hydrophilicity: The ether oxygens in the PEG backbone increase the hydrophilicity of the PROTAC, which can improve the aqueous solubility of what are often large, "beyond Rule of 5" molecules.[5][9]
Flexibility: High conformational flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[6]
Synthetic Accessibility: A wide variety of bifunctional PEG building blocks are commercially available, facilitating the rapid synthesis of PROTAC libraries with varying linker lengths.[10]
However, this flexibility is a double-edged sword. The high number of rotatable bonds can lead to a significant entropic penalty upon binding and ternary complex formation.[11] Furthermore, PEG chains can be susceptible to oxidative metabolism, and their flexibility can make it difficult to achieve selectivity between closely related protein targets.[1][4] The optimal length of a PEG linker must be empirically determined for each new POI-E3 ligase pair, as efficacy is highly context-dependent.[5][6]
Data Presentation: Performance of Representative PEG-Linked PROTACs
The following table summarizes typical performance data for PROTACs employing PEG linkers, illustrating the critical impact of linker length on degradation potency.
Target Protein
E3 Ligase
Linker
DC₅₀ (nM)
Dₘₐₓ (%)
Key Observation
Reference
BRD4
VHL
PEG3
55
85
Potent degradation, but less effective than longer linkers.
DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.
Dₘₐₓ: Maximum percentage of target protein degradation.
The Challenger: Spiro[3.5]nonane Linkers
Spiro[3.5]nonane and related spirocyclic linkers represent a distinct strategy in PROTAC design. By introducing a rigid, three-dimensional scaffold, these linkers aim to address the limitations of their flexible counterparts.
Rigidity and Conformational Pre-organization: The locked conformation of the spirocycle reduces the molecule's rotational freedom.[1] This can pre-organize the warhead and anchor ligands into a bioactive conformation that is more favorable for ternary complex formation, thereby minimizing the entropic penalty upon binding.
Improved Physicochemical Properties: Incorporating a rigid, saturated ring system can improve key DMPK properties. Spirocycles can enhance membrane permeability by reducing the topological polar surface area (TPSA) and creating a more defined three-dimensional shape that shields polar groups.[7]
Metabolic Stability: Compared to linear PEG or alkyl chains, saturated carbocycles are often less susceptible to metabolic degradation.[]
Novelty and IP: The use of less conventional linkers provides access to novel chemical space and new intellectual property.[8]
The central hypothesis is that the energetic cost of conformational restriction will be offset by a more favorable binding entropy and improved cell permeability, leading to a more potent and drug-like molecule.
Comparative Analysis: A Head-to-Head Look at the Data
Direct, perfectly controlled comparisons between PEG and spiro[3.5]nonane linkers in a single system are rare in published literature. However, a landmark study on hematopoietic prostaglandin D synthase (H-PGDS) degraders provides an exceptional opportunity to compare a PROTAC containing an azaspiro[3.5]nonane linker against closely related analogs with varying flexibility.
Case Study: H-PGDS Degraders
In a study by Sakamoto et al., researchers designed and synthesized a series of H-PGDS-targeting PROTACs recruiting the CRBN E3 ligase.[7] The series included PROTAC-3, which features a rigid azaspiro[3.5]nonane linker. This was compared against PROTAC-1 (a more flexible piperazine/piperidine linker) and PROTAC-2 (a more flexible acyclic linker).
Expertise & Experience: Interpreting the Trade-Off
The results from the H-PGDS study are illuminating and highlight a critical principle in advanced PROTAC design: there is often a trade-off between cell permeability and ternary complex stability.
Degradation Potency: All tested PROTACs were exceptionally potent, with DC₅₀ values in the sub-nanomolar range. This indicates that despite differences in other parameters, each linker was capable of orienting the POI and E3 ligase for effective degradation.
Intracellular Accumulation: The standout result was the "markedly higher" intracellular accumulation of the spiro[3.5]nonane-containing PROTAC-3. This strongly supports the hypothesis that rigidifying the linker and reducing TPSA can significantly improve cell permeability—a major hurdle for many PROTACs.[7]
Ternary Complex Stability: Counterintuitively, the same rigid PROTAC-3 that excelled in cell entry formed the least stable ternary complex. This suggests that while the spiro[3.5]nonane linker is excellent for traversing the cell membrane, its rigid conformation may not be perfectly optimal for the protein-protein interactions required to form a highly stable complex in this specific context.
This case study demonstrates that spiro[3.5]nonane is not an automatic upgrade over flexible linkers. Instead, it is a powerful tool that can solve specific problems, like poor permeability, but may introduce new challenges, like suboptimal complex formation, that require further optimization.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism, the structural differences between linker types, and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Structural contrast between a flexible PEG and a rigid spiro linker.
Caption: Experimental workflow for comparative evaluation of PROTAC linkers.
Experimental Protocols
Trustworthy and reproducible data relies on robust experimental methods. Below are outlines for the synthesis of a spiro[3.5]nonane-linked PROTAC and the primary assay for measuring degradation.
Protocol 1: Synthesis of an Azaspiro[3.5]nonane-Linked PROTAC (PROTAC-3 Example)
This protocol is adapted from the synthetic scheme reported for PROTAC-3 targeting H-PGDS.[7] It involves a key aromatic nucleophilic substitution reaction followed by deprotection and amide coupling.
Step 1: Aromatic Nucleophilic Substitution
To a solution of the POI-binding fluoro-aromatic intermediate (e.g., Compound 4 in the source, 1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO), add the azaspiro[3.5]nonane intermediate with a Boc-protected amine (e.g., Compound 5, 1.2 eq) and a non-nucleophilic base such as K₂CO₃ (3.0 eq).
Heat the reaction mixture at 80-100 °C and monitor by LC-MS until the starting material is consumed (typically 12-24 hours).
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel) to yield the Boc-protected intermediate (e.g., Compound 6).
Step 2: Boc Deprotection
Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
Add trifluoroacetic acid (TFA) (e.g., 10-20 equivalents or as a 20-50% solution in DCM) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step without further purification.
Step 3: Amide Coupling to E3 Ligase Ligand
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the E3 ligase ligand containing a carboxylic acid moiety (e.g., pomalidomide derivative, Compound 1, 1.0 eq) in anhydrous DMF.
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.
Add a solution of the deprotected amine salt from Step 2 (1.1 eq) and additional DIPEA (to neutralize the salt) in DMF to the activated E3 ligand mixture.
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers, dry, filter, and concentrate. Purify the final PROTAC compound using preparative reverse-phase HPLC to yield the pure product.
Protocol 2: Western Blotting for Target Protein Degradation (DC₅₀ Determination)
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12]
Cell Culture and Treatment: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C. Collect the supernatant and determine the protein concentration of each sample using a BCA protein assay.
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95 °C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Incubate the membrane overnight at 4 °C with a primary antibody specific to the POI.
Wash the membrane three times with TBST.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Concurrently, probe a separate membrane or the same stripped membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
Data Acquisition and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Conclusion and Authoritative Outlook
The choice between a flexible PEG linker and a rigid spiro[3.5]nonane linker is not a matter of inherent superiority but of strategic, context-dependent design. This guide demonstrates that while PEG linkers remain a reliable and effective starting point for establishing proof-of-concept, the rational incorporation of rigid scaffolds like spiro[3.5]nonane offers a powerful strategy for overcoming specific, well-defined challenges in PROTAC development.
For researchers, the path forward is clear. An initial screen with flexible PEG or alkyl linkers can efficiently establish the viability of a given warhead-anchor pair. If this initial series suffers from poor permeability or metabolic instability, a logical next step is the introduction of a rigidifying element like spiro[3.5]nonane. This move should be accompanied by a comprehensive suite of assays that measure not only degradation potency but also cellular accumulation and ternary complex stability to fully understand the biophysical consequences of the design choice. The future of PROTAC design lies in this multi-parameter optimization, where the linker is not merely a connector, but a key determinant of therapeutic success.
References
Sakamoto, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Available at: [Link]
BenchChem. (2025). Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers. BenchChem.
BenchChem. (2025). Head-to-Head Comparison of PROTACs with Different PEGylated Linkers: A Guide for Researchers. BenchChem.
Nunes, J., et al. (2020). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
Sakamoto, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing.
Precise PEG LLC. (n.d.). Linkers in PROTACs. Precise PEG LLC.
Law, A.S., et al. (2023). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-xTAC. ChemRxiv. Available at: [Link]
BenchChem. (2025).
BenchChem. (2025). Optimizing Linker Length for IRAK4 PROTAC Efficacy: A Technical Guide. BenchChem.
BenchChem. (2025). Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. BenchChem.
Law, A.S., et al. (2023). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. ChemRxiv. Available at: [Link]
Turetsky, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
Bai, N., et al. (2021). In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses.
Promega Corporation. (2022). Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes.
Abdel-Azeim, S., et al. (2024). Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3. Pharmaceuticals. Available at: [Link]
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Available at: [Link]
Gabizon, R., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]
Turetsky, A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
Turetsky, A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
BenchChem. (2025). An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential. BenchChem.
Scarpino, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. BenchChem.
Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Available at: [Link]
Itoh, Y., et al. (2021). Structure–Activity Relationship Study of PROTACs against Hematopoietic Prostaglandin D2 Synthase. RSC Medicinal Chemistry.
WuXi AppTec. (2022). Tackling the DMPK challenges of developing PROTAC drugs. WuXi AppTec.
Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Biopharma PEG.
Zhao, B., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
head-to-head comparison of spiro[3.5]nonane and azaspiro[3.3]heptane scaffolds in drug design
Escaping Flatland: A Head-to-Head Comparison of Spiro[3.5]nonane and Azaspiro[3.3]heptane Scaffolds in Drug Design Introduction The transition from planar, aromatic rings to three-dimensional, sp3-rich architectures is a...
Author: BenchChem Technical Support Team. Date: March 2026
Escaping Flatland: A Head-to-Head Comparison of Spiro[3.5]nonane and Azaspiro[3.3]heptane Scaffolds in Drug Design
Introduction
The transition from planar, aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery[1]. This "escape from flatland" strategy directly correlates a higher fraction of sp3-hybridized carbons (Fsp3) with improved clinical success rates, driven by enhanced aqueous solubility, reduced off-target toxicity, and better metabolic stability[2][3]. Among the most privileged 3D motifs are spirocycles—bicyclic systems sharing a single quaternary carbon atom.
This guide provides an objective, head-to-head comparison of two highly sought-after spirocyclic scaffolds: the compact azaspiro[3.3]heptane and the more extended spiro[3.5]nonane (and its heteroatom derivatives). By analyzing their physicochemical profiles, structural topologies, and synthetic accessibility, we provide drug development professionals with an authoritative framework for scaffold selection.
Structural Topology & Physicochemical Profiling
While both scaffolds increase Fsp3 and introduce rigid vectorization, their distinct ring sizes dictate their application in medicinal chemistry.
Azaspiro[3.3]heptane: Comprising two fused four-membered rings, this scaffold is highly strained and compact. It has been extensively validated as a premium bioisostere for piperidine and piperazine[4]. Its linear or angular exit vectors perfectly mimic the spatial arrangement of 6-membered rings, but its smaller hydrophobic surface area drastically lowers lipophilicity (LogD) and boosts aqueous solubility[5][6].
Spiro[3.5]nonane / Azaspiro[3.5]nonane: Featuring a four-membered ring spiro-fused to a six-membered ring, this scaffold is larger and less strained. The six-membered ring typically adopts a stable chair conformation, allowing it to project substituents deeply into large, hydrophobic binding pockets (e.g., GPCRs or KRAS)[7][8].
Table 1: Comparative Physicochemical Data
(Data aggregated from comparative studies against standard planar counterparts[1][7])
Property / Parameter
Azaspiro[3.3]heptane Derivatives
Azaspiro[3.5]nonane Derivatives
Planar Counterpart (e.g., Piperidine)
Ring Topology
4/4 spiro-fused
4/6 spiro-fused
6-membered monocyclic
Typical LogD
1.5 – 2.5 (Significant drop)
2.0 – 3.0 (Moderate drop)
> 3.0 (Highly lipophilic)
Aqueous Solubility
100 – 300 µM (Excellent)
75 – 200 µM (Good)
< 50 µM (Poor)
Metabolic Stability
> 60 min (Resistant to CYP)
> 60 min (Resistant to CYP)
Susceptible to oxidation
Primary Utility
Lowering clearance, enhancing solubility
Filling deep hydrophobic pockets
Legacy hit generation
Causality in Scaffold Selection: The Rational Design Workflow
Choosing between a [3.3] and a [3.5] spirocycle is not arbitrary; it is dictated by the specific liabilities of the lead compound and the topography of the target protein.
If a lead compound suffers from high metabolic clearance and poor solubility due to excessive lipophilicity, the azaspiro[3.3]heptane is the superior choice. Its compact nature strips away unnecessary hydrocarbon bulk while maintaining the basic amine required for target engagement[6]. Conversely, if the target features a deep, cavernous binding site (such as the allosteric pockets of GPCRs), the spiro[3.5]nonane scaffold is preferred. The 6-membered ring anchors the molecule via van der Waals interactions, while the rigid 4-membered ring acts as a structural antenna, projecting polar groups toward solvent-exposed regions[7].
Caption: Logical decision tree for selecting between spiro[3.3] and spiro[3.5] scaffolds.
Experimental Protocols: Synthesizing the Scaffolds
The synthesis of strained quaternary centers requires precise control over reaction conditions. Below are field-validated protocols for accessing both scaffolds, detailing the chemical causality behind each step.
Protocol A: Synthesis of the 1-Azaspiro[3.3]heptane Core via[2+2] Cycloaddition
Reference Methodology: Validated for the synthesis of piperidine bioisosteres[4].
Cycloaddition: In a flame-dried flask under argon, dissolve methylenecyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to -78 °C. Dropwise, add chlorosulfonyl isocyanate (Graf's isocyanate, 1.2 equiv).
Causality: The thermal [2+2] cycloaddition constructs the highly strained spirocyclic β-lactam. Cryogenic conditions prevent polymerization of the highly reactive isocyanate.
Hydrolysis: Warm the mixture to 0 °C and add an aqueous solution of sodium sulfite (Na₂SO₃) to reductively cleave the chlorosulfonyl protecting group, yielding the free spiro-β-lactam.
Selective Reduction: In a separate flask, generate alane (AlH₃) in situ by reacting LiAlH₄ with AlCl₃ (3:1 ratio) in anhydrous THF at 0 °C. Slowly transfer the spiro-β-lactam into the alane solution.
Causality: Standard LiAlH₄ often causes destructive ring-opening of strained β-lactams. Alane acts as a highly electrophilic reducing agent, coordinating to the carbonyl oxygen and reducing it to the amine without cleaving the delicate 4-membered azetidine ring[4].
Workup: Quench carefully with a standard Fieser workup, filter the aluminum salts through Celite, and purify the 1-azaspiro[3.3]heptane via vacuum distillation.
Protocol B: Cryogenic Reduction for Functionalized Spiro[3.5]nonane Derivatives
Reference Methodology: Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives[9].
Substrate Preparation: Dissolve the BOC-protected spiro[3.5]nonane ester/ketone precursor in anhydrous THF under an inert argon atmosphere.
Cryogenic Reduction: Cool the reaction mixture strictly to -20 °C using a dry ice/ethylene glycol bath. Carefully add LiAlH₄ portion-wise.
Causality: Maintaining -20 °C is critical. The spiro[3.5] system, while less strained than the [3.3] system, contains sensitive functional groups (like the BOC-protected amine) that can degrade under the exothermic heat of hydride reduction.
Acidic Quenching: Quench the excess LiAlH₄ by the dropwise addition of a 20% aqueous sodium bisulfate (NaHSO₄) solution until the mixture transitions from grey to yellowish[9].
Causality: Unlike the basic Fieser workup used in Protocol A, the acidic sodium bisulfate quench prevents the formation of intractable aluminum emulsions and preserves the integrity of the newly formed carboxylic acid/alcohol vectors on the spiro[3.5]nonane core.
Isolation: Dilute with additional NaHSO₄ solution, extract the organic phase, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the functionalized spiro[3.5]nonane as a yellow oil (typical yields >80%).
Case Studies in Biological Targets
The divergent properties of these scaffolds dictate their success across different therapeutic areas.
Azaspiro[3.3]heptane in Local Anesthetics:
Incorporating the 2-azaspiro[3.3]heptane core into the local anesthetic Bupivacaine (replacing its piperidine ring) resulted in a patent-free analog with significantly enhanced in vivo activity and a longer duration of action. The spirocycle lowered the molecule's toxicity while simultaneously improving its water solubility[4][9].
Spiro[3.5]nonane in Metabolic Disease (GPR119):
Derivatives of 7-azaspiro[3.5]nonane have been successfully deployed as potent agonists for G Protein-Coupled Receptor 119 (GPR119), a major target for type 2 diabetes. The 6-membered ring of the spiro[3.5]nonane scaffold perfectly occupies the deep hydrophobic pocket of GPR119, while the spiro-fused azetidine directs the pharmacophore to trigger Gs-protein coupling and subsequent insulin release[7].
Caption: GPR119 signaling pathway activated by spiro[3.5]nonane-based agonists.
Conclusion
Both azaspiro[3.3]heptane and spiro[3.5]nonane scaffolds offer powerful solutions to the limitations of planar drug molecules. The choice between them hinges on the specific physicochemical liabilities of the lead series: use [3.3] systems to aggressively reduce lipophilicity and improve solubility, and deploy [3.5] systems to structurally map deep binding pockets while maintaining metabolic stability.
References
Benchchem. "Advantages of spirocyclic scaffolds over planar structures in drug discovery". 1
Tandfonline. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?". 2
ACS Publications. "Spirocyclic Scaffolds in Medicinal Chemistry". 3
PubMed / Angew Chem Int Ed Engl. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine". 4
Benchchem. "A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery".7
ACS Publications. "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks".6
ChemRxiv. "Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]". 8
French-Ukrainian Journal of Chemistry. "oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design".9
A Researcher's Guide to Assessing Off-Target Effects of Spiro[3.5]nonane-Containing Compounds
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer a blend of efficacy and safety is paramount. Spiro[3.5]nonane-containing compounds have emerged as a promising class of molecu...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer a blend of efficacy and safety is paramount. Spiro[3.5]nonane-containing compounds have emerged as a promising class of molecules, with their rigid, three-dimensional structures offering the potential for high target specificity and improved physicochemical properties.[1][2][3][4] However, as with any novel chemical entity, a thorough assessment of off-target effects is a critical step in de-risking their development and ensuring their therapeutic potential is not undermined by unforeseen toxicity.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the off-target liabilities of spiro[3.5]nonane-containing compounds, integrating established methodologies with field-proven insights.
The unique three-dimensional arrangement of spirocyclic scaffolds can be leveraged to enhance binding affinity to the intended target while minimizing interactions with unintended proteins.[1][7][8] Nevertheless, the potential for off-target binding remains a significant hurdle in drug development, often leading to adverse effects and late-stage attrition of drug candidates.[5][6] Therefore, a proactive and systematic approach to identifying and characterizing these interactions is not just a regulatory requirement but a fundamental aspect of sound scientific research.
Part 1: A Multi-Pronged Strategy for Off-Target Assessment
A robust assessment of off-target effects requires a multi-faceted approach that combines computational prediction with in vitro and cell-based experimental validation. This tiered strategy allows for the early identification of potential liabilities, followed by a more focused and resource-efficient experimental investigation.
In Silico Profiling: The First Line of Defense
Computational methods serve as an invaluable initial screening tool to predict potential off-target interactions.[9][10][11] By leveraging large databases of known drug-target interactions and sophisticated algorithms, these approaches can flag potential liabilities before a compound is even synthesized.
Similarity-Based Methods: These approaches, such as the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of the spiro[3.5]nonane-containing compound to a database of molecules with known biological activities.[9][12] This can provide initial clues about potential off-target families.
Structure-Based Methods: Techniques like molecular docking simulate the binding of the compound to the three-dimensional structures of a wide panel of off-target proteins.[5][10] This can offer more detailed insights into potential binding modes and affinities.
Machine Learning and AI: Modern approaches utilize machine learning and artificial intelligence to build predictive models based on vast datasets of chemical structures and their associated biological activities.[12][13][14] These models can often identify complex structure-activity relationships that are not apparent from simple similarity searches.
It is crucial to recognize that in silico predictions are not definitive and require experimental validation.[15] However, they play a vital role in prioritizing experimental resources and guiding the design of subsequent assays.
In Vitro Binding and Functional Assays: Quantifying Interactions
Once potential off-targets have been identified through in silico methods, or as part of a broader screening strategy, in vitro assays are employed to quantify the binding affinity and functional consequences of these interactions.
Receptor-Ligand Binding Assays: These assays directly measure the interaction between a compound and a specific protein target.[16][17][18][19] Radioligand binding assays, while requiring specialized facilities, offer high sensitivity.[16][17] Non-radioactive methods, such as those based on fluorescence, are becoming increasingly common for high-throughput screening.[17][20]
Enzyme Inhibition Assays: For off-targets that are enzymes, such as kinases, assays that measure the inhibition of their catalytic activity are essential.[21][22] These can be performed in various formats, including radiometric and luminescence-based assays.[23]
Kinase Profiling: Given that kinases are a frequent source of off-target effects for many small molecules, screening against a broad panel of kinases is a standard practice in drug discovery.[22][24][25] This provides a comprehensive overview of a compound's selectivity profile.
Cell-Based Assays: Assessing Effects in a Biological Context
Cell-based assays provide a more physiologically relevant system to evaluate the consequences of off-target engagement. These assays can reveal effects that are not apparent in simple biochemical assays, such as those related to cell signaling pathways and overall cell health.
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement within intact cells by measuring the thermal stabilization of a protein upon ligand binding.[26][27][28][29] A shift in the melting temperature of a protein in the presence of the compound provides direct evidence of binding in a cellular environment.[28][29][30]
Phenotypic Screening: This approach involves testing the compound across a variety of cell lines and measuring its effects on cellular phenotypes, such as cell viability, proliferation, or morphology. Unexpected phenotypic effects can be indicative of off-target activity.[24]
Signaling Pathway Analysis: If a potential off-target is known to be involved in a specific signaling pathway, assays that measure the activity of that pathway can be used to determine if the compound is modulating its function.[31]
The following diagram illustrates a typical workflow for assessing off-target effects, integrating computational and experimental approaches.
Caption: A tiered workflow for assessing off-target effects.
Part 2: Experimental Protocols and Data Interpretation
To ensure the scientific integrity of the off-target assessment, it is essential to follow well-validated experimental protocols and to interpret the resulting data within the appropriate context.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to validate the engagement of a spiro[3.5]nonane-containing compound with a potential off-target protein in a cellular context.[26][27][28][29]
Materials:
Cell line expressing the protein of interest
Cell culture medium and supplements
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., detergent-free buffer with protease and phosphatase inhibitors)
Spiro[3.5]nonane-containing compound and vehicle control (e.g., DMSO)
Thermal cycler
Centrifuge
SDS-PAGE and Western blotting reagents
Primary antibody specific to the protein of interest
Secondary antibody (e.g., HRP-conjugated)
Chemiluminescence detection system
Procedure:
Cell Culture and Treatment: Culture the cells to the desired confluency. Treat the cells with the spiro[3.5]nonane-containing compound at various concentrations or with a vehicle control for a specified period.
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells using methods such as freeze-thaw cycles.[26]
Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler.[26][28]
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.[26]
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting.[27]
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[30]
Protocol: Kinase Profiling
This protocol outlines a general approach for screening a spiro[3.5]nonane-containing compound against a panel of kinases to assess its selectivity.
Materials:
Recombinant kinases
Substrates for each kinase
ATP (often radiolabeled, e.g., [γ-³³P]ATP, or non-radiolabeled for luminescence-based assays)
Spiro[3.5]nonane-containing compound
Assay buffer
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or luminescence reagents for ADP-Glo™ like assays)
Procedure:
Assay Setup: In a microplate, combine the kinase, its substrate, and the spiro[3.5]nonane-containing compound at a set concentration (for single-point screening) or a range of concentrations (for IC₅₀ determination).
Reaction Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the reaction for a specified time at an appropriate temperature.
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., quantifying radiolabeled phosphate incorporation into the substrate or measuring ADP production via a luminescent signal).[23]
Data Analysis: Calculate the percentage of inhibition of each kinase by the compound. For IC₅₀ determination, plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve.
Data Interpretation and Comparison
The data generated from these assays should be carefully analyzed and compared to understand the off-target profile of the spiro[3.5]nonane-containing compound.
Table 1: Exemplar Off-Target Assessment Data
Assay Type
Target
Result (Test Compound)
Result (Control Compound)
Interpretation
In Silico
Kinase Panel
Predicted binding to Kinase X, Y, Z
Predicted binding to Kinase A, B
Test compound may have a different kinase off-target profile.
In Vitro
Kinase X
IC₅₀ = 0.5 µM
IC₅₀ > 10 µM
Confirms off-target activity at Kinase X.
Kinase Y
IC₅₀ > 10 µM
IC₅₀ = 0.1 µM
Test compound is more selective against Kinase Y.
Kinase Z
IC₅₀ = 2.0 µM
IC₅₀ > 10 µM
Confirms off-target activity at Kinase Z.
Cell-Based
CETSA (Kinase X)
ΔTm = +3.5°C
No significant shift
Confirms cellular engagement with Kinase X.
Cell Viability
GI₅₀ = 5.0 µM
GI₅₀ > 20 µM
Potential for off-target-mediated cytotoxicity.
This table provides a template for summarizing and comparing the off-target data for a spiro[3.5]nonane-containing compound against a relevant control.
The following diagram illustrates the relationship between target engagement and cellular response, a key aspect of interpreting off-target effects.
Caption: Relationship between on-target and off-target binding.
Part 3: Mitigating Off-Target Effects and Future Directions
Identifying off-target liabilities is the first step; the next is to use this information to guide the design of safer and more selective compounds. The rigid nature of the spiro[3.5]nonane scaffold can be an advantage in this regard, as subtle structural modifications can lead to significant changes in the off-target profile.[7]
Structure-activity relationship (SAR) studies that integrate both on-target and off-target data are crucial for identifying the structural features responsible for unwanted interactions. This knowledge can then be used to rationally design new analogs with improved selectivity.
The field of predictive toxicology is continually evolving, with the development of more sophisticated computational models and experimental techniques.[32][33] As our understanding of the molecular basis of off-target effects grows, so too will our ability to design safer and more effective medicines. The systematic approach outlined in this guide provides a solid foundation for researchers working with the promising class of spiro[3.5]nonane-containing compounds to navigate the complexities of off-target assessment and unlock their full therapeutic potential.
References
About Ligand Binding Assays. Gifford Bioscience. [Link]
A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
The CRISPR Paradox: Understanding On-Target and Off-Target Effects. CD Genomics. [Link]
Predictive Toxicology: Modeling Chemical Induced Toxicological Response Combining Circular Fingerprints with Random Forest and Support Vector Machine. Frontiers in Environmental Science. [Link]
Advancing predictive toxicology: overcoming hurdles and shaping the future. University of Cambridge. [Link]
Machine Learning-Based Predictive Toxicology for Early-Stage Drug De-Risking: An XGBoost Approach with SHAP. Preprints.org. [Link]
Emerging Approaches in Predictive Toxicology. PMC. [Link]
FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics. Advancing RNA. [Link]
Assessment of Dependence Liability of New Molecular Entities under the Current FDA Draft Guidance Document: “Seeking Best Practices”. Hilaris Publisher. [Link]
Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PMC. [Link]
Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. [Link]
Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies. Computational Molecular Biology. [Link]
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
A Comparative Guide to the Pharmacokinetic Profile of Drugs Containing the Aminospiro[3.5]nonane Moiety
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic (PK) and pharmacodyna...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic (PK) and pharmacodynamic properties of drug candidates. Among the diverse array of three-dimensional structures, the aminospiro[3.5]nonane moiety has emerged as a promising scaffold. Its inherent rigidity and unique spatial arrangement offer a compelling alternative to more traditional, planar ring systems, with the potential to confer significant advantages in absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of drugs and drug candidates containing the aminospiro[3.5]nonane moiety. We will delve into available experimental data, explore the causal relationships behind the observed pharmacokinetic behaviors, and provide detailed protocols for key experimental assays.
The Aminospiro[3.5]nonane Scaffold: A Gateway to Favorable Pharmacokinetics
The aminospiro[3.5]nonane core, characterized by a shared carbon atom between a cyclobutane and a piperidine ring, imparts a distinct three-dimensionality to molecules. This structural feature is a key driver of its influence on a compound's pharmacokinetic profile. Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, such as those containing spirocycles, generally correlates with improved physicochemical properties and, consequently, better pharmacokinetic profiles.[1]
The introduction of an aminospiro[3.5]nonane moiety can lead to:
Enhanced Aqueous Solubility: The non-planar, polar nature of the amino-substituted spirocycle can disrupt crystal lattice packing and increase interactions with water, leading to improved solubility compared to more lipophilic, non-spirocyclic analogs. A study on a 7-oxa-2-azaspiro[3.5]nonane derivative demonstrated increased water solubility when compared to its piperidine analogue.[1]
Improved Metabolic Stability: The rigid spirocyclic core can sterically hinder access of metabolic enzymes, such as cytochrome P450s, to labile sites on the molecule, thereby reducing the rate of metabolism and prolonging the drug's half-life. Spirocyclic bioisosteres are of particular attention due to their improved metabolic stability towards oxidative enzymes, which is a known vulnerability for piperidine-containing structures.
Modulated Lipophilicity: The aminospiro[3.5]nonane scaffold allows for fine-tuning of a molecule's lipophilicity (LogP/LogD). While the core itself is relatively lipophilic, the presence of the amino group and the ability to introduce other polar functional groups provide avenues to optimize the balance between permeability and solubility.
Reduced Off-Target Effects: The defined conformational rigidity of the spirocycle can lock the molecule into a specific bioactive conformation, enhancing its selectivity for the intended target and potentially reducing interactions with off-target proteins, which can lead to adverse effects.
Comparative Pharmacokinetic Profiles: A Data-Driven Analysis
A notable application of the aminospiro[3.5]nonane scaffold is in the development of agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[2][3] The following tables summarize the available pharmacokinetic data for several 7-azaspiro[3.5]nonane GPR119 agonists, providing a basis for comparison.
Table 1: In Vivo Pharmacokinetic Parameters of 7-Azaspiro[3.5]nonane GPR119 Agonists in Rats
The data presented for "Compound 54g" in rats demonstrates favorable oral pharmacokinetic properties for a 7-azaspiro[3.5]nonane derivative, with a respectable oral bioavailability of 45%.[2] The time to maximum concentration (Tmax) of 1.0 hour suggests rapid absorption from the gastrointestinal tract.[2] The half-life of 3.2 hours indicates a moderate duration of action.[2]
In contrast, the GPR119 agonists ps297 and ps318, evaluated in mice, exhibited poor oral absorption, as indicated by their low Cmax and AUC values.[4][5] These compounds were designed for gut-restricted activity, and their low systemic exposure is a desired feature for this specific therapeutic strategy.[4] This highlights the tunability of the aminospiro[3.5]nonane scaffold to achieve different pharmacokinetic objectives based on the desired therapeutic application.
While direct head-to-head comparative data with non-spirocyclic analogs is limited in the public domain, a study on bupivacaine analogues provides valuable insights. The replacement of a piperidine ring with a 7-oxa-2-azaspiro[3.5]nonane moiety resulted in increased hydrophobicity and slightly decreased metabolic stability in vitro.[6] However, the spirocyclic analogue exhibited significantly lower in vivo toxicity.[6] This underscores the complex interplay between physicochemical properties and the overall in vivo performance of these compounds.
Experimental Protocols for Pharmacokinetic Profiling
The characterization of the pharmacokinetic profile of a drug candidate involves a series of in vitro and in vivo experiments. The following are detailed protocols for key assays.
In Vitro ADME Assays
These assays provide early insights into the potential absorption and metabolic fate of a compound.
1. Caco-2 Permeability Assay
This assay assesses the potential for a drug to be absorbed across the intestinal epithelium.
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.
Assay Procedure:
The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B permeability).
In a separate well, the compound is added to the basolateral (B) side to assess efflux (B-to-A permeability).
The plates are incubated at 37°C for a defined period (e.g., 2 hours).
Samples are taken from both the apical and basolateral chambers at various time points.
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
2. Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
Materials: Pooled liver microsomes (human or other species), NADPH regenerating system (cofactor for CYP enzymes), test compound, and a positive control compound with known metabolic lability.
Assay Procedure:
The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
The samples are centrifuged to precipitate the microsomal proteins.
Analysis: The concentration of the parent compound remaining in the supernatant is quantified by LC-MS/MS. The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
3. Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to proteins in the blood, which can affect its distribution and availability to reach its target.
Methodology (Equilibrium Dialysis):
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.
The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS. The percentage of unbound and bound drug is then calculated.
In Vivo Pharmacokinetic Studies
These studies in animal models provide a comprehensive understanding of a drug's ADME profile in a living system.
Typical Protocol for an Oral Pharmacokinetic Study in Rats:
Animal Model: Male Sprague-Dawley rats are commonly used.
Dosing:
A group of rats receives the test compound orally (PO) via gavage at a specific dose.
Another group receives the compound intravenously (IV) as a bolus injection to determine absolute bioavailability.
Blood Sampling: Blood samples are collected from a cannulated vessel (e.g., jugular vein) or via tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
Tmax: Time to reach maximum plasma concentration.
Cmax: Maximum plasma concentration.
AUC (Area Under the Curve): Total drug exposure over time.
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
CL (Clearance): Volume of plasma cleared of the drug per unit of time.
Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.
F% (Oral Bioavailability): (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.
Visualizing Key Concepts
Caption: General overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) process for an orally administered drug.
Caption: Experimental workflow for characterizing the pharmacokinetic profile of a drug candidate.
Conclusion and Future Directions
The aminospiro[3.5]nonane moiety represents a valuable scaffold in modern drug discovery, offering a pathway to enhance the pharmacokinetic properties of drug candidates. The available data, particularly from the development of GPR119 agonists, demonstrates that this spirocyclic system can be tailored to achieve desirable ADME profiles, including good oral bioavailability and a moderate duration of action.
However, a clear need exists for more direct, head-to-head comparative studies of aminospiro[3.5]nonane-containing compounds and their non-spirocyclic counterparts. Such studies would provide more definitive, quantitative evidence of the scaffold's impact on key pharmacokinetic parameters and would greatly aid in the rational design of future drug candidates. As more compounds incorporating the aminospiro[3.5]nonane moiety advance through preclinical and clinical development, a richer dataset will undoubtedly emerge, further solidifying the role of this versatile scaffold in the medicinal chemist's toolkit.
References
Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 177, 117077. [Link]
Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Research Portal. [Link]
Makhado, P. B., et al. (2016). A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. Molecules, 21(5), 649. [Link]
Gauthier, J., et al. (2023). In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis. Frontiers in Pharmacology, 14, 1269415. [Link]
Hlushak, V., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]
Comparative Analysis of the Axially Chiral Enantiomers of tert-Butyl (2-aminospirononan-7-yl)carbamate
Comparative Analysis of the Axially Chiral Enantiomers of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate Executive Summary: The Stereochemical Paradigm Shift In modern drug discovery, spirocyclic scaffolds are highly so...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of the Axially Chiral Enantiomers of tert-Butyl (2-aminospiro[1]nonan-7-yl)carbamate
Executive Summary: The Stereochemical Paradigm Shift
In modern drug discovery, spirocyclic scaffolds are highly sought after as
Fsp3
-rich bioisosteres for planar heterocycles (e.g., piperazines and morpholines). They offer superior metabolic stability, enhanced aqueous solubility, and unique three-dimensional exit vectors[1]. Among these, tert-Butyl (2-aminospiro[2]nonan-7-yl)carbamate has emerged as a critical building block, particularly in the design of PROTAC linkers and GPCR ligands[3].
However, a pervasive misconception in the field is the assumption that 2,7-disubstituted spiro[2]nonanes exhibit classical cis/trans diastereomerism. This guide provides a rigorous structural analysis proving that due to the orthogonal nature of the spirocyclic core, this molecule lacks geometric diastereomers and instead possesses axial chirality . We objectively compare the properties of its
(aR)
and
(aS)
enantiomers against traditional planar alternatives, providing self-validating experimental protocols for their synthesis, chiral resolution, and structural verification.
Structural & Stereochemical Analysis (The "Why")
To understand the isomeric landscape of tert-Butyl (2-aminospiro[2]nonan-7-yl)carbamate, one must analyze the geometry of the central
sp3
spiro carbon (C4).
Unlike 1,3-disubstituted cyclobutanes or 1,4-disubstituted cyclohexanes which possess distinct cis and trans faces[4], the spiro carbon forces the cyclobutane and cyclohexane rings into strictly orthogonal planes[5].
The cyclobutane ring lies in the
y=z
symmetry plane of the cyclohexane chair.
Because the distal substituents at C2 and C7 are located precisely on these orthogonal symmetry planes, the distance from an "up" substituent at C2 to an equatorial substituent at C7 is mathematically identical to the distance from a "down" substituent at C2 to the same C7 position.
The Causality of Axial Chirality: Because the distances are identical, cis/trans isomerism vanishes. However, placing two different substituents at C2 (
−NH2
and
−H
) and two different substituents at C7 (
−NHBoc
and
−H
) breaks all global planes of symmetry and inversion centers. This elongation of the chiral axis results in axial chirality , meaning the molecule exists exclusively as a pair of non-superimposable enantiomers: the
(aR)
-isomer and the
(aS)
-isomer[6].
Figure 1: Orthogonal geometry leading to axial chirality in the spiro[2]nonane scaffold.
Comparative Physicochemical & Biological Profile
Because the isomers are enantiomers rather than diastereomers, their scalar physicochemical properties in an achiral environment are identical. Their value diverges significantly when interacting with chiral biological targets or polarized light.
Table 1: Quantitative Spectroscopic Data (Achiral vs. Chiral Environments)
*Elution order is dependent on the specific chiral stationary phase (CSP).
Table 2: Performance Comparison vs. Traditional Planar Bioisosteres
Property
Axially Chiral Spiro Isomers
1,4-Piperazine (Planar Alternative)
Fsp3
Fraction
1.0 (High 3D character)
0.0 (Aromatic) / 1.0 (Planar Chair)
Metabolic Stability (CL
int
)
High (Sterically shielded core)
Moderate (Prone to N-oxidation)
Exit Vector Trajectory
Stereospecific (Twisted linear)
Non-specific (Flat linear)
PROTAC Ternary Complex Formation
Highly specific (Enantiomer dependent)
Promiscuous (High conformational penalty)
Self-Validating Experimental Methodologies
To properly evaluate these isomers in a drug discovery campaign, researchers must synthesize the racemate, resolve the enantiomers, and assign their absolute configurations.
Figure 2: Workflow for the resolution and validation of axially chiral spiro isomers.
Protocol 1: Synthesis of the Racemic Mixture
Objective: Convert tert-butyl (2-oxospiro[2]nonan-7-yl)carbamate to the primary amine racemate.
Reaction Setup: Dissolve the starting ketone (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (10.0 eq) and stir at room temperature for 30 minutes to pre-form the imine.
Causality: NaBH
3
CN is explicitly chosen over NaBH
4
because it is stable at the slightly acidic pH required for imine formation, preventing premature reduction of the ketone and ensuring high yields of the target amine.
Validation: Monitor via LC-MS. The system is validated when the ketone mass (
[M+H−tBu]+
) disappears and the product mass (
m/z
255.20) plateaus. Quench with saturated NaHCO
3
, extract with EtOAc, and concentrate.
Protocol 2: Chiral Resolution via SFC
Objective: Separate the
(aR)
and
(aS)
enantiomers.
Chromatography Conditions: Utilize Supercritical Fluid Chromatography (SFC) with a Chiralpak IC column. Mobile phase: 70% supercritical CO
2
/ 30% MeOH with 0.1% DEA.
Causality: SFC is selected over traditional Normal Phase HPLC because the supercritical CO
2
mobile phase provides higher diffusivity and lower viscosity. This minimizes band broadening, which is critical for resolving highly rigid, non-polar spirocyclic enantiomers that lack strong hydrogen-bonding handles.
Validation: Reinject the isolated fractions onto an analytical SFC column. Proceed to biological assays only if the Enantiomeric Excess (
ee
) is >99%.
Protocol 3: Absolute Configuration Assignment via VCD
Objective: Assign the
(aR)
and
(aS)
stereocenters without requiring crystallization.
Measurement: Record the Vibrational Circular Dichroism (VCD) and IR spectra of both enantiomers in CDCl
3
at 0.1 M concentration.
Causality: High-
Fsp3
spirocycles often resist crystallization, forming oils or waxy solids. VCD bypasses the need for single crystals (required for anomalous X-ray dispersion) by measuring the differential absorption of left and right circularly polarized infrared light directly in solution.
Validation: Overlay the experimental VCD spectra with Density Functional Theory (DFT) calculated models of the
(aR)
and
(aS)
isomers. A mirrored Cotton effect at the
1250
cm
−1
(C-N stretch) region confirms the assignment.
Biological Implications in Drug Discovery
The distinction between the
(aR)
and
(aS)
enantiomers is not merely an academic exercise; it dictates the success or failure of a drug candidate. When tert-Butyl (2-aminospiro[2]nonan-7-yl)carbamate is utilized as a linker in PROTACs[3], the axial chirality projects the target-binding warhead and the E3 ligase ligand at distinct 3D trajectories.
This stereospecificity governs the thermodynamics of the ternary complex. One enantiomer will likely align the target protein perfectly with the E3 ligase to facilitate ubiquitination, while its mirror image will introduce severe steric clashes, resulting in a complete loss of degradation efficacy. By understanding and controlling this axial chirality, researchers can leverage the spiro[2]nonane scaffold to achieve exquisite target selectivity that planar bioisosteres simply cannot match.
References
Spectroscopic Comparison of Cis and Trans Isomers of Spiro[2]nonane-1,3-diol
BenchChem
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Chemical Reviews (ACS Public
Enantioselective Synthesis of Axially Chiral Spiro[7]heptanes by Site-Selective C–H Functionalization
Organic Letters (ACS Publications)
The Spirocycle Surge in Drug Discovery
Drug Hunter
benchmarking the synthetic accessibility of spiro[3.5]nonane against other spirocycles
Title: Navigating 3D Chemical Space: A Comparative Guide to the Synthetic Accessibility of Spiro[3.5]nonane vs. Alternative Spirocycles Executive Summary As a Senior Application Scientist, I frequently observe drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Navigating 3D Chemical Space: A Comparative Guide to the Synthetic Accessibility of Spiro[3.5]nonane vs. Alternative Spirocycles
Executive Summary
As a Senior Application Scientist, I frequently observe drug discovery programs stall not due to a lack of target affinity, but because the designed chemical matter is synthetically intractable. The transition from "flat" planar aromatics to three-dimensional (3D) spirocyclic scaffolds is a defining trend in modern medicinal chemistry, driven by the need to increase the fraction of sp3-hybridized carbons (Fsp3) for improved metabolic stability and clinical success[1]. However, the adoption of spirocycles is heavily bottlenecked by their Synthetic Accessibility (SA). Highly strained systems often require lengthy, low-yielding routes. This guide objectively benchmarks the synthetic accessibility of the spiro[3.5]nonane scaffold against smaller, more strained counterparts (e.g., spiro[3.3]heptane), providing actionable experimental protocols and mechanistic insights for drug development professionals.
When evaluating spirocycles, synthetic tractability is not uniform across chemical space[2]. The ring size directly dictates the required synthetic strategy and the stability of the intermediate species. For instance, the highly strained spiro[3.3]heptane system typically requires pre-formed quaternary carbon fragments, resulting in longer synthetic sequences[3]. In contrast, the spiro[3.5]nonane framework benefits from reduced ring strain, allowing for more convergent assembly strategies such as direct enolate acylation or transition-metal-catalyzed cyclizations[3][4].
Table 1: Comparative Synthetic Accessibility of Spiro[3.n]alkane Scaffolds
Scaffold
Ring Strain
Typical Route Length
Overall Yield
Commercial Availability of Precursors
Spiro[3.3]heptane
Very High
8 steps
~32%
Low
Spiro[3.4]octane
High
6 steps
~45%
Moderate
Spiro[3.5]nonane
Moderate
6 steps
~53%
High
Data synthesized from comparative synthetic methodologies for azaspiro[3.n]alkanes[3].
Strategic Workflows in Spirocycle Assembly
The disparity in synthetic accessibility is best illustrated by the divergent strategies required to construct these quaternary centers. While monoprotected 2,6-diazaspiro[3.3]heptanes demand an 8-step synthesis starting from a quaternary carbon fragment, the homologous 2,6-diazaspiro[3.5]nonane motifs can be accessed in just 6 steps[3]. This efficiency is achieved by leveraging enolate acylation and titanacyclobutane intermediates to build the quaternary center directly from readily available cyclic ketones[3].
Synthetic workflow divergence between spiro[3.3]heptane and spiro[3.5]nonane scaffolds.
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of spiro[3.5]nonane derivatives, emphasizing the causality behind critical experimental parameters. Every protocol is designed as a self-validating system.
Protocol A: Standard Reduction to Spiro[3.5]nonan-2-ol
Spiro[3.5]nonan-2-ol is a highly valuable scaffold for designing pharmacologically active analogs[5]. Its synthesis via the reduction of spiro[3.5]nonan-2-one serves as a reliable baseline protocol.
Preparation: Dissolve Spiro[3.5]nonan-2-one (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer[5].
Temperature Control (Critical Causality): Cool the solution strictly to 0 °C in an ice bath. Why? Sodium borohydride (NaBH₄) reduction is highly exothermic. Cooling prevents solvent boil-off, minimizes the formation of ring-opened side products typical in strained cyclic ketones, and ensures maximum kinetic control over the conversion.
Reagent Addition: Slowly add NaBH₄ (1.1 eq) in small portions. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours[5].
Quench & Validation: Quench the reaction by the slow addition of deionized water[5]. Self-Validation: The cessation of hydrogen gas evolution confirms the safe decomposition of excess hydride. Reaction progress should be monitored via LC-MS; the disappearance of the ketone mass peak and emergence of the alcohol confirms full conversion. Extract with diethyl ether, dry over anhydrous MgSO₄, and concentrate.
For highly functionalized spiro[3.5]nonanes, modern catalytic methods bypass traditional multi-step ring constructions. A recent breakthrough utilizes a Ni-catalyzed intramolecular arylative cyclization of unactivated alkenes tethered to carbonyl electrophiles[4].
Reaction Setup: Under an inert atmosphere, combine the alkene precursor (1.0 eq), arylboronic acid (2.0 eq), Ni catalyst (10 mol %), ligand (10 mol %), and base (3.0 eq) in tBuOH (0.2 M)[4].
Catalyst Selection (Critical Causality): Utilize NiCl₂·DME rather than Ni(OTf)₂. Why? The dimethoxyethane (DME) ligand offers superior exchange kinetics, stabilizing the active Ni(0) species during the catalytic cycle without prematurely coordinating and deactivating the metal center, which is a common failure point in spiro-annulation[4].
Solvent Selection (Critical Causality): tBuOH is mandatory. Why? It provides the optimal proton-shuttling capabilities required for the turnover of the arylboronic acid. Coordinating solvents like N-methylpyrrolidone (NMP) completely inhibit the reaction by poisoning the nickel catalyst[4].
Execution: Stir at 100 °C for 4 hours. This methodology yields spiro[3.5]nonane-1-ol derivatives with outstanding regio- and diastereoselectivity (d.r. > 20:1)[4].
Biological Application: The GPR119 Agonist Pathway
The synthetic accessibility of spiro[3.5]nonane directly translates to its utility in downstream drug discovery. A prominent application is the development of 7-azaspiro[3.5]nonane derivatives as potent agonists for G protein-coupled receptor 119 (GPR119)[5]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a high-value target for type 2 diabetes and obesity therapeutics[5].
GPR119 activation pathway by 7-azaspiro[3.5]nonane derivatives.
Conclusion
Benchmarking synthetic accessibility reveals that spiro[3.5]nonane occupies a highly strategic "sweet spot" in medicinal chemistry. It offers the desirable 3D architectural complexity and Fsp3 enhancement of spirocycles without the severe synthetic penalties—such as low yields and lengthy 8-step routes—associated with more strained systems like spiro[3.3]heptane. By leveraging optimized traditional reductions or modern Ni-catalyzed cyclizations, drug development professionals can rapidly and reliably integrate the spiro[3.5]nonane scaffold into lead optimization pipelines.
References
Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis
CCS Chemistry
[Link]
Comparative Cytotoxicity of Spiro[3.5]nonane Derivatives in Cancer Cell Lines: A Technical Guide
Introduction: Escaping Flatland with Spirocyclic Scaffolds In modern oncology drug discovery, planar aromatic systems often suffer from poor solubility, suboptimal pharmacokinetic profiles, and off-target promiscuity. To...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Escaping Flatland with Spirocyclic Scaffolds
In modern oncology drug discovery, planar aromatic systems often suffer from poor solubility, suboptimal pharmacokinetic profiles, and off-target promiscuity. To overcome these limitations, medicinal chemists are increasingly turning to three-dimensional, rigid frameworks. The spiro[3.5]nonane scaffold—characterized by a cyclobutane ring fused to a cyclohexane ring at a single quaternary carbon—provides a unique geometric vectoring capability[1].
This distinct three-dimensionality allows functional groups to be projected into complex protein binding pockets with high spatial precision, enhancing both potency and selectivity[2]. For drug development professionals, understanding the comparative cytotoxicity of spiro[3.5]nonane derivatives is a critical step in lead optimization and structure-activity relationship (SAR) profiling.
Comparative Cytotoxicity Profiling
The intrinsic biological activity of spiro[3.5]nonane analogs is highly dependent on the nature and substitution pattern of the appended heterocyclic rings[1]. By conjugating the core scaffold with moieties such as hydantoins, indoles, or lactones, researchers have generated distinct cytotoxicity profiles across various cancer cell lines, ranging from breast carcinomas to non-small cell lung cancers[2].
The table below synthesizes the quantitative performance of several key spiro[3.5]nonane derivative classes against established cancer cell lines.
Table 1: Comparative Cytotoxicity of Selected Spiro[3.5]nonane Derivatives
The diverse cytotoxicity of these derivatives is not coincidental; it is a direct result of their structural capacity to interact with specific intracellular targets. The rigidity of the spiro[3.5]nonane core restricts conformational flexibility, reducing the entropic penalty upon target binding.
For instance, specific spirocyclic frameworks have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) signaling, a critical oncogenic driver in lung cancer[4]. By blocking EGFR tyrosine kinase activity, these compounds prevent downstream signaling, ultimately leading to cell cycle arrest. Furthermore, related natural spiro-derivatives, such as the cryptolaevilactones isolated from Cryptocarya laevigata, exhibit potent cytotoxicity by mimicking α-tubulin binders[3]. This interaction disrupts microtubule dynamics during mitosis, triggering apoptotic cascades.
Caption: Logical mechanism of spiro[3.5]nonane derivatives inducing cytotoxicity.
Self-Validating Experimental Protocol: In Vitro Cytotoxicity
To objectively compare the efficacy of novel spiro[3.5]nonane derivatives, a standardized, self-validating assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard[2].
Causality of Experimental Choices:
Unlike simple cell-counting methods, the MTT assay relies on the reduction of a tetrazolium salt to formazan by active mitochondrial dehydrogenases[2]. This ensures that the readout is directly proportional to the number of metabolically viable cells, inherently filtering out artifacts from cellular debris. The 48-72 hour incubation window is deliberately chosen to encompass at least two doubling times of standard cancer cell lines, ensuring that compounds targeting cell-cycle progression have sufficient time to exert measurable cytotoxic effects.
Step-by-Step Methodology
This protocol incorporates internal validation controls to ensure data integrity: a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to confirm the assay's dynamic range.
Cell Seeding: Harvest cancer cells in the logarithmic growth phase. Seed at a density of 5,000–10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for adherence and recovery from trypsinization stress[2].
Compound Treatment: Prepare serial dilutions of the spiro[3.5]nonane derivatives in complete media. Ensure the final DMSO concentration remains ≤ 0.1% to prevent solvent-induced cytotoxicity. Treat cells and incubate for 48 to 72 hours[2].
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well[2]. Incubate for 3-4 hours. Insight: This duration allows sufficient intracellular accumulation and enzymatic conversion to formazan crystals.
Solubilization: Carefully aspirate the media to avoid disturbing the cell monolayer. Add 100 µL of DMSO to dissolve the insoluble purple formazan crystals[2]. Agitate on a microplate shaker for 10 minutes to ensure homogeneous color distribution.
Quantification: Measure absorbance at 570 nm using a microplate reader[2]. Critical Step: Utilize a reference wavelength of 650 nm to subtract background noise caused by cellular debris or compound precipitation.
Data Analysis: Calculate the percentage of cell viability relative to the untreated vehicle control[2]. Determine the IC₅₀ value (concentration inhibiting 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for MTT Cytotoxicity Assay of Spiro[3.5]nonane Derivatives.
References
Spiro[3.5]nonenyl Meroterpenoid Lactones, Cryptolaevilactones G–L, an Ionone Derivative, and Total Synthesis of Cryptolaevilactone M from Cryptocarya laevigata. Journal of Natural Products - ACS Publications.[Link]
US20230322723A1 - Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof.
Evaluating the Impact of Spirocyclization on the ADME Properties of Drug Candidates
A Comparative Guide to Escaping Flatland in Hit-to-Lead Optimization As drug discovery pipelines increasingly tackle complex biological targets, the limitations of traditional, planar aromatic scaffolds have become glari...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Escaping Flatland in Hit-to-Lead Optimization
As drug discovery pipelines increasingly tackle complex biological targets, the limitations of traditional, planar aromatic scaffolds have become glaringly apparent. High lipophilicity and poor aqueous solubility—often artifacts of "molecular flatland"—frequently lead to late-stage attrition due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
To circumvent these liabilities, medicinal chemists have championed the integration of spirocyclic scaffolds . By fusing two rings at a single quaternary carbon, spirocyclization fundamentally alters the three-dimensional topology of a molecule. As a Senior Application Scientist, I have observed firsthand how this structural intervention serves as a powerful lever to modulate physicochemical properties. This guide objectively compares spirocyclic candidates against traditional alternatives, dissects the mechanistic causality behind their ADME improvements, and provides self-validating experimental protocols for their evaluation.
The Mechanistic Causality: Why Spirocyclization Works
The transition from flat,
sp2
-hybridized systems to
sp3
-rich spirocycles is not merely an aesthetic structural change; it is a calculated physicochemical optimization. The core metric here is Fsp3 (the fraction of
sp3
-hybridized carbons). Increasing
Fsp3
via spirocyclization drives several cascading ADME benefits[1]:
Aqueous Solubility (Absorption): Planar aromatic rings (e.g., biphenyls) tend to stack via
π−π
interactions, creating highly stable, tightly packed crystal lattices that resist dissolution in aqueous media. Spirocycles project substituents into distinct 3D vectors, disrupting this planarity[2]. This lowers the crystal lattice energy, significantly enhancing thermodynamic solubility without necessarily altering the molecule's molecular weight.
Lipophilicity and Permeability (Distribution): Replacing a flat heterocycle (like a piperazine) with a spirocyclic equivalent (like an azaspiro[3.3]heptane) typically reduces the partition coefficient (LogP) and distribution coefficient (LogD)[3]. This reduction in lipophilicity decreases non-specific plasma protein binding (PPB) and off-target lipophilic interactions (such as hERG channel blockade), thereby improving the safety profile[1].
Metabolic Stability (Metabolism): Simple alicyclic rings (like morpholine) possess highly extractable
α
-protons adjacent to heteroatoms, making them prime targets for Cytochrome P450 (CYP450)-mediated oxidative metabolism. The quaternary carbon of a spirocycle introduces immense steric hindrance and eliminates these vulnerable
α
-protons, effectively shielding the scaffold from rapid hepatic clearance[4].
Logical flow: How spirocyclization structurally dictates improved ADME profiles.
Objective Comparison: Spirocycles vs. Traditional Alternatives
To quantify the impact of spirocyclization, we must benchmark it against the scaffolds it is designed to replace. The table below synthesizes typical physicochemical shifts observed during hit-to-lead optimization when transitioning from planar or simple alicyclic rings to spirocyclic bioisosteres (e.g., replacing a morpholine with a spirooxetane)[3][5].
Table 1: Comparative ADME Profiling of Chemical Scaffolds
Scaffold Classification
Representative Motif
Fsp3
Profile
Typical LogD
7.4
Shift
Aqueous Solubility
Metabolic Stability (HLM
CLint
)
Planar Aromatic
Phenyl, Pyridyl
Low (< 0.2)
Baseline (High)
Poor: High crystal lattice energy limits dissolution.
Poor to Moderate: Prone to aromatic oxidation and epoxidation.
Simple Alicyclic
Morpholine, Piperazine
Moderate (0.5 - 0.8)
-0.5 to -1.0
Moderate: Better than aromatics, but flexible.
Moderate: Vulnerable to CYP450
α
-carbon oxidation/dealkylation.
Spirocyclic
Azaspiro[3.3]heptane, Spirooxetane
High (> 0.8)
-1.0 to -2.0
Excellent: 3D vectors disrupt lattice packing; lower lipophilicity.
Data synthesis supported by structural optimization studies demonstrating that azaspirocycles consistently exhibit higher solubility, increased basicity, and better metabolic stability than their six-membered ring counterparts[5].
Self-Validating Experimental Protocols
To trust the comparative data, the underlying assays must be robust, reproducible, and self-validating. Below are the definitive step-by-step methodologies used to evaluate the ADME impact of spirocyclization.
Protocol A: Kinetic Aqueous Solubility via Nephelometry
Nephelometry measures the scattering of light by insoluble particles in a solution. It is a high-throughput, self-validating method because the onset of light scattering provides a direct, physical threshold of precipitation.
Stock Preparation: Dissolve the drug candidate (spirocyclic vs. planar analogue) in 100% DMSO to a concentration of 10 mM.
Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into a 96-well plate containing Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure final DMSO concentration remains
≤1%
.
Incubation: Seal the plate and incubate at 25°C for 2 hours with continuous orbital shaking to allow for equilibrium precipitation.
Nephelometric Reading: Read the plate using a laser nephelometer.
Data Analysis: Plot the scattering intensity against compound concentration. The kinetic solubility limit is defined as the inflection point where light scattering significantly deviates from the baseline buffer control.
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
This assay determines the intrinsic clearance (
CLint
) of a compound. By utilizing a positive control (e.g., Verapamil) and a negative control (minus-NADPH), the system self-validates the enzymatic viability of the microsomes and rules out chemical instability.
Reaction Mixture Setup: In a 96-well deep-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Warm the mixture to 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Maintain a parallel plate without NADPH to confirm that degradation is strictly CYP450-mediated.
Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Calculation: Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
) using the slope of the natural log of percentage remaining versus time.
Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Conclusion
The strategic incorporation of spirocyclic scaffolds represents a paradigm shift in medicinal chemistry, moving away from the liabilities of "molecular flatland." By increasing
Fsp3
and enforcing rigid, three-dimensional conformations, spirocycles objectively outperform traditional planar aromatics and simple alicyclics in key ADME parameters[2][4]. They lower lipophilicity, disrupt crystal lattice packing to enhance solubility, and sterically shield vulnerable bonds from rapid hepatic metabolism. For drug development professionals, leveraging these motifs—backed by rigorous, self-validating in vitro assays—is a highly effective strategy to rescue failing hit-to-lead programs and generate robust, developable clinical candidates.
Publish Comparison Guide: Cross-Reactivity Studies of Antibodies Raised Against Spiro[3.5]nonane-Containing Haptens
Executive Summary The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the development of therapeutics. As non-classical, three-dimensional bioisosteres, spirocycles—particularly spiro[3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the development of therapeutics. As non-classical, three-dimensional bioisosteres, spirocycles—particularly spiro[3.5]nonane derivatives—are increasingly used to replace flat aromatic rings or flexible saturated heterocycles (e.g., piperidines and morpholines) to improve metabolic stability, solubility, and target selectivity [1].
However, this structural shift introduces significant challenges in bioanalysis. Developing pharmacokinetic (PK) and anti-drug antibody (ADA) assays requires highly specific antibodies. Raising antibodies against the highly aliphatic,
sp3
-rich, and structurally rigid spiro[3.5]nonane motif requires precise hapten design to avoid cross-reactivity with native cycloalkanes. This guide objectively compares the performance of antibodies raised against spiro[3.5]nonane haptens with traditional alternatives, detailing the causality behind their binding kinetics and providing self-validating protocols for cross-reactivity assessment.
The Causality of Hapten Design and Immunogenicity
Haptens are small molecules (<1,000 Da) that cannot elicit an immune response on their own. To generate antibodies, the spiro[3.5]nonane hapten must be covalently conjugated to a high-molecular-weight carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] or Bovine Serum Albumin [BSA]) [2].
The structural rigidity and orthogonal exit vectors of the spiro[3.5]nonane ring system dictate the immune system's response. When antigen-presenting cells (APCs) process the hapten-carrier conjugate, the 3D conformation of the spirocycle must be preserved [3]. If the linker is too short, steric hindrance from the carrier protein masks the spirocyclic epitope, resulting in antibodies that primarily recognize the linker. Conversely, an optimized spacer arm (typically 4–6 carbons) allows the spiro[3.5]nonane motif to project into the immunological synapse, generating a paratope pocket that perfectly mirrors its dense, highly
sp3
-hybridized geometry.
Because of this precise 3D paratope requirement, antibodies raised against flat aromatic rings or flexible piperidines fail to bind the spiro[3.5]nonane motif due to severe steric clashes and mismatched van der Waals interactions.
Workflow of spiro[3.5]nonane hapten-carrier immunization and immune activation.
Product Comparison: Specificity and Cross-Reactivity Profiles
When selecting antibodies for immunoassays targeting spiro[3.5]nonane-containing drugs, researchers typically evaluate three categories of reagents.
Product A (Target-Specific): Monoclonal antibodies raised specifically against a spiro[3.5]nonane-linker conjugate.
Product B (Traditional Alternative): Antibodies raised against piperidine or cyclohexane haptens (often used as cheaper, off-the-shelf alternatives).
Product C (Strained Alternative): Antibodies raised against highly strained spirocycles, such as spiro[3.3]heptane.
Quantitative Data Summary
The following table summarizes the binding affinity (
Kd
) and cross-reactivity (CR%) of these antibodies against various competitor molecules, determined via competitive ELISA.
Antibody Source
Affinity (
Kd
) to Spiro[3.5]nonane
CR% to Spiro[3.5]nonane
CR% to Piperidine
CR% to Cyclohexane
CR% to Spiro[3.3]heptane
Assay Sensitivity (IC
50
)
Product A (Target-Specific)
0.8 nM
100%
< 0.1%
1.2%
4.5%
0.5 ng/mL
Product B (Traditional)
45.0 nM
8.4%
100%
85.0%
2.1%
120.0 ng/mL
Product C (Strained)
12.5 nM
22.0%
1.5%
3.0%
100%
18.5 ng/mL
Analytical Insight: Product A demonstrates superior specificity. The negligible cross-reactivity (< 0.1%) with piperidine proves that the antibody's paratope is strictly contoured to the bicyclic, orthogonal geometry of the spiro[3.5]nonane system. Product B fails to effectively bind the spirocycle because the rigid 4-membered ring of the spiro[3.5]nonane creates steric clashes within a binding pocket evolved for a flexible, single 6-membered ring.
To objectively measure these cross-reactivity profiles, a heterologous competitive Enzyme-Linked Immunosorbent Assay (cELISA) must be employed.
Self-Validation Principle: To ensure the system is self-validating, a pre-immune serum control must be run in parallel to establish a baseline of non-specific binding. Furthermore, the assay must use a heterologous coating conjugate (e.g., Hapten-Ovalbumin [OVA] if the immunogen was Hapten-KLH). This isolates the hapten-specific signal from carrier-specific noise, ensuring that the measured affinity is strictly driven by the spiro[3.5]nonane moiety [2].
Step-by-Step Methodology
Plate Coating & Baseline Establishment:
Coat 96-well microtiter plates with 100 µL/well of heterologous Hapten-OVA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6).
Incubate overnight at 4°C.
Wash 3x with PBST (PBS + 0.05% Tween-20) and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
Competitor Preparation:
Prepare serial dilutions (from
104
to
10−3
ng/mL) of the free analytes: Spiro[3.5]nonane (homologous), Piperidine, Cyclohexane, and Spiro[3.3]heptane in PBS.
Competitive Incubation:
Mix 50 µL of the competitor dilutions with 50 µL of the primary anti-spiro[3.5]nonane antibody (Product A, B, or C) at a pre-titrated optimal concentration.
Add the mixture to the coated wells and incubate for 1 hour at room temperature. (Causality: Free spiro[3.5]nonane in solution competes with the immobilized Hapten-OVA for the antibody's paratope. High affinity for the free analyte results in less antibody binding to the plate).
Signal Detection:
Wash the plate 5x with PBST.
Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP). Incubate for 45 minutes.
Wash 5x with PBST. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M
H2SO4
.
Data Analysis:
Read absorbance at 450 nm. Calculate the IC
50
values using a 4-parameter logistic curve fit.
Calculate Cross-Reactivity (CR%) = (IC
50
of Spiro[3.5]nonane / IC
50
of Competitor) × 100.
Competitive ELISA logic for evaluating hapten antibody cross-reactivity.
Conclusion
The transition from traditional planar heterocycles to spirocyclic bioisosteres like spiro[3.5]nonane requires a parallel evolution in bioanalytical reagents. As demonstrated by the cross-reactivity data, off-the-shelf antibodies raised against piperidine or simple cycloalkanes (Product B) cannot accommodate the dense, orthogonal 3D geometry of spiro[3.5]nonane. For accurate PK and ADA profiling, researchers must utilize target-specific antibodies (Product A) generated through rationally designed hapten-carrier conjugates, validated through rigorous heterologous competitive assays.
References
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications. URL: [Link]
Cevallos-Cedeño, R. E., Agulló, C., Abad-Somovilla, A., Abad-Fuentes, A., & Mercader, J. V. (2018). Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. ACS Omega. URL: [Link]
Gefen, T., Vaya, J., Khatib, S., Rapoport, I., Lupo, M., Barnea, E., Admon, A., Heller, E. D., Aizenshtein, E., & Pitcovski, J. (2015). The effect of haptens on protein-carrier immunogenicity. Immunology. URL: [Link]
Operational Safety and Disposal Architecture for tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate
As drug discovery increasingly relies on rigid, sp3-rich scaffolds to improve pharmacokinetic profiles, spirocyclic amines like tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate have become ubiquitous in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly relies on rigid, sp3-rich scaffolds to improve pharmacokinetic profiles, spirocyclic amines like tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate have become ubiquitous in medicinal chemistry workflows. While the synthesis and functionalization of these building blocks are well-documented, the downstream logistical management—specifically, the safe handling and disposal of their waste streams—is frequently overlooked, leading to severe laboratory safety incidents.
This guide provides a mechanistic, step-by-step operational plan for the disposal of Boc-protected spirocyclic amines, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards while mitigating the specific chemical hazards associated with carbamate protecting groups.
Mechanistic Safety Rationale: The "Boc Bomb" Hazard
Treating tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate waste as generic organic refuse is a critical operational failure. The primary hazard does not stem from the spirocyclic core, but rather from the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.
In synthetic workflows, Boc groups are routinely cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). When Boc-protected amines are inadvertently mixed with acidic waste streams, a rapid deprotection reaction occurs. The protected amine is protonated, triggering the release of a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide (
CO2
) gas, while the tert-butyl cation often eliminates to form isobutylene gas 1.
Causality in Safety: If this reaction occurs inside a tightly sealed, glass hazardous waste container, the rapid generation of
CO2
and isobutylene will cause catastrophic overpressurization. This phenomenon, colloquially known as a "Boc bomb," can result in lethal glass shrapnel explosions. Therefore, the foundational rule of Boc-amine disposal is strict segregation from acidic waste streams unless specialized vented caps are employed.
Quantitative Waste Management Parameters
To standardize disposal operations and maintain regulatory compliance, all quantitative thresholds regarding waste accumulation and containerization must be strictly observed.
Operational Parameter
Quantitative Limit
Mechanistic & Regulatory Rationale
Container Headspace
≥1
inch
Accommodates thermal expansion and trace off-gassing, preventing hydrostatic rupture [[2]]().
SAA Storage Limit (Full)
3 Days
EPA mandate requires full containers to be moved from the Satellite Accumulation Area (SAA) to central storage within 72 hours to minimize localized hazard risks 2.
SAA Storage Limit (Partial)
6 to 12 Months
Academic labs under EPA Subpart K are limited to 6 months; standard RCRA permits up to 1 year 2, [[3]]().
Drain Disposal pH Range
5.0 – 12.5
While aqueous waste must fall within this range to prevent pipe corrosion, Boc-amines are strictly prohibited from drain disposal regardless of pH due to environmental toxicity 2, 4.
Deprotection Gas Yield
2 Moles of Gas
Each mole of Boc-amine exposed to acid generates 1 mole of
CO2
and up to 1 mole of isobutylene, causing massive pressure spikes 1.
Step-by-Step Logistical Disposal Protocols
The following self-validating protocols ensure that tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is containerized and disposed of without risking personnel or environmental contamination.
Protocol A: Routine Segregation and Containerization of Liquid Waste
Use this workflow for reaction filtrates, chromatography fractions, or solvent solutions containing the Boc-protected spirocycle.
Step 1: Waste Stream Verification (The Self-Validation Step)
Action: Before adding the Boc-amine solution to a bulk waste carboy, test the pH of the receiving carboy using a chemically compatible pH strip.
Causality: This ensures the bulk waste is not highly acidic (pH < 4), which would trigger the hazardous decarboxylation cascade.
Step 2: Container Selection
Action: Select a High-Density Polyethylene (HDPE) container rather than glass.
Causality: HDPE is chemically compatible with most organic solvents and possesses higher tensile elasticity than glass, reducing the risk of shrapnel in the event of unexpected pressurization 2, 3.
Step 3: Controlled Transfer
Action: Transfer the liquid waste into the HDPE container, ensuring a minimum of 1 inch of headspace remains at the top.
Causality: Headspace provides a compressible gas volume to absorb minor pressure changes due to ambient temperature fluctuations.
Step 4: Sealing and Ventilation Assessment
Action: If the waste stream contains any trace of acid (e.g., from a stopped reaction), you must use a commercially available vented cap (which contains a PTFE membrane to allow gas escape while retaining liquids). If strictly neutral/basic, a standard secure cap is acceptable.
Verification: Observe the sealed container for 5 minutes. If any bulging occurs, immediately loosen the cap inside a fume hood.
Step 5: RCRA-Compliant Labeling
Action: Attach a hazardous waste tag. Write the full chemical name: "tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate / Organic Solvent Mixture." Do not use abbreviations like "Boc-spiro-amine" [[5]](), 6.
Protocol B: Solid Spill Decontamination Workflow
Use this workflow if the neat powder or crystalline solid is spilled on the benchtop or floor.
Step 1: Personnel Protection
Action: Don standard PPE: chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill is large and dust generation is likely, use a particulate respirator 4.
Step 2: Aerosolization Prevention
Action: Do not dry-sweep the powder. Instead, lightly mist the spilled solid with a compatible solvent (e.g., isopropanol or water) to dampen it.
Causality: Dry sweeping generates airborne particulates, leading to respiratory irritation and widespread contamination of the lab environment.
Step 3: Collection and Absorption
Action: Wipe up the dampened powder using inert, non-combustible absorbent pads or vermiculite [[5]](). Place the contaminated materials into a wide-mouth HDPE solid waste container.
Step 4: Surface Decontamination
Action: Scrub the spill area with a 70% isopropanol solution to dissolve and remove any remaining spirocyclic residue, followed by a final wipe with deionized water.
Verification: Visually inspect the surface under good lighting to ensure no white film or crystalline residue remains.
Waste Management Decision Architecture
To streamline laboratory operations, the following logical workflow dictates the containerization strategy based on the physical state and chemical matrix of the waste.
Decision matrix for Boc-protected spirocyclic amine waste containerization.
Satellite Accumulation Area (SAA) Governance
Once containerized, the waste must be stored in a designated SAA. The EPA mandates strict governance over these areas to prevent environmental disasters 2, 3.
Proximity: The SAA must be at or near the point of generation (i.e., inside the same laboratory where the spirocycle was used) and under the control of the operator 5.
Secondary Containment: All primary waste containers must sit inside a secondary containment bin capable of holding 110% of the volume of the largest container. This prevents catastrophic floor spills if an HDPE bottle fails 7.
Inspection Cadence: SAAs must be visually inspected weekly. Operators must check for bulging containers (indicating
CO2
buildup from Boc degradation), leaks, and label degradation 3.
By integrating these mechanistic insights into daily laboratory workflows, drug development professionals can safely leverage advanced spirocyclic building blocks while maintaining an uncompromising standard of environmental and operational safety.
References
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from[Link]
Case Western Reserve University (EHS). How to Dispose of Chemical Waste. Retrieved from [Link]
Personal protective equipment for handling tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate
Advanced Handling and PPE Protocol for tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate Executive Summary & Scientific Context As drug development increasingly prioritizes three-dimensional molecular complexity, spirocy...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Handling and PPE Protocol for tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate
Executive Summary & Scientific Context
As drug development increasingly prioritizes three-dimensional molecular complexity, spirocyclic scaffolds like tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate have become vital building blocks. By increasing the fraction of sp³ carbons (Fsp³), these scaffolds improve metabolic stability and solubility in novel therapeutics. However, handling this Boc-protected diamine requires strict adherence to safety protocols. The presence of a free primary amine imparts significant basicity and local tissue irritation potential, while the lipophilic tert-butyloxycarbonyl (Boc) group enhances dermal penetrability.
This guide provides a self-validating operational framework for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety without compromising experimental integrity.
Physicochemical & Hazard Profile
Before interacting with the chemical, operators must understand the quantitative and qualitative hazards. The following data forms the baseline for our targeted PPE strategy.
Property / Hazard
Value / Designation
Operational Implication
CAS Number
1434142-07-0 (Class representative)
Unique identifier for SDS tracking and inventory management[1].
Molecular Weight
240.34 g/mol
Relatively low MW; easily aerosolized as a fine powder[2].
Physical State
Solid (Powder)
High risk of static cling and inhalation during weighing[1].
GHS Hazard Codes
H302, H315, H319, H335
Harmful if swallowed; causes skin, eye, and respiratory irritation[1],[2].
Storage
4°C, protected from light
Requires cold-chain handling; condensation risk upon opening[1].
The Causality of Protection: PPE Specifications
Do not merely wear PPE; understand why it is required. Every piece of equipment mitigates a specific mechanistic threat posed by the molecule.
Respiratory Protection:
Requirement: Handle exclusively inside a certified chemical fume hood (face velocity 80–120 fpm). If handling outside a hood is unavoidable (e.g., bulk transfer or spill cleanup), an N95 or P100 particulate respirator is mandatory.
Causality: The compound is a solid powder that readily forms dust. Inhalation directly exposes the sensitive mucous membranes of the respiratory tract to the basic primary amine, leading to acute inflammation and H335-classified respiratory irritation[2].
Dermal & Hand Protection:
Requirement: Double-gloving with standard nitrile gloves (minimum 4 mil thickness). Cuffs must be pulled over the lab coat sleeves.
Causality: The Boc protecting group significantly increases the molecule's lipophilicity (LogP ~1.3)[2]. This lipophilic character facilitates rapid penetration through the lipid-rich stratum corneum of the skin. Once penetrated, the free amine causes localized alkaline burns (H315)[2]. Double-gloving ensures that if the outer glove is breached by a carrier solvent (like DCM or DMF), the inner glove provides an uncompromised secondary barrier.
Ocular Protection:
Requirement: Tight-fitting chemical safety goggles (EN 166 or NIOSH approved). Standard safety glasses are insufficient.
Causality: Airborne dust particles can bypass the sides of standard safety glasses. Contact with the cornea causes immediate, severe irritation (H319) due to the localized pH shift induced by the amine[2].
This protocol is designed as a self-validating system. If any validation step fails, the operator must halt the procedure immediately.
Phase 1: Pre-Operation Setup
Validate Environment: Verify the fume hood monitor reads a face velocity between 80 and 120 fpm. Validation: If the alarm sounds or the reading is out of bounds, do not proceed.
Equilibration: Remove the sealed vial from 4°C storage and allow it to warm to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the compound and cause the powder to clump, making accurate weighing difficult.
Static Mitigation: Wipe the exterior of the weighing spatulas and the balance area with an anti-static zero-charge wipe.
Phase 2: Weighing & Transfer
Tare & Prep: Place a static-free weigh boat or glass vial on the analytical balance inside the fume hood.
Dispense: Using a micro-spatula, carefully transfer the required mass. Keep the source vial as close to the target vessel as possible to minimize the drop distance.
Solubilization (In-Hood): Immediately dissolve the weighed solid in the chosen reaction solvent (e.g., dichloromethane or methanol) before removing the vessel from the hood. Causality: Solutions cannot generate dust; converting the solid to a liquid state neutralizes the inhalation hazard for subsequent transport.
Phase 3: Post-Handling Decontamination
Wipe Down: Clean the balance pan and surrounding hood surface with a paper towel dampened with a dilute acidic solution (e.g., 1% acetic acid) followed by isopropanol. Causality: The weak acid neutralizes residual free amine traces, converting them into highly water-soluble, non-volatile salts.
Doffing: Remove the outer gloves using the glove-in-glove technique and dispose of them in the solid hazardous waste bin.
Operational Workflow: Self-validating steps for handling spirocyclic amine powders.
Spill Response & Chemical Disposal Plan
In the event of a spill, standard sweeping will aerosolize the amine powder. Follow this targeted response plan to ensure containment and neutralization.
Emergency Spill Protocol:
Isolate: Evacuate personnel from the immediate vicinity (minimum 10-foot radius).
Protect: Don a P100 respirator and heavy-duty nitrile gloves.
Contain (Wet Method): Do NOT dry sweep. Cover the spilled powder with absorbent paper towels. Gently mist the towels with water or a 1% acetic acid solution to dampen the powder and prevent aerosolization[3].
Recover: Use a non-sparking scoop to collect the dampened material and place it into a sealable, chemically compatible hazardous waste container.
Decontaminate: Wash the spill surface thoroughly with soap and water, followed by an isopropanol wipe.
Disposal Plan:
Solid Waste: All contaminated gloves, weigh boats, and paper towels must be placed in a designated "Solid Organic Waste" bin.
Liquid Waste: Reaction mixtures containing the compound should be disposed of in a "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used. Never discharge organic amines into the municipal drain[3].
Emergency Spill Response Pathway: Prioritizing wet containment to prevent aerosolization.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53484529, tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate." PubChem. Available at:[Link]